Gemcitabine triphosphate
Description
Properties
IUPAC Name |
[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N3O13P3/c10-9(11)6(15)4(25-7(9)14-2-1-5(12)13-8(14)16)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,4,6-7,15H,3H2,(H,20,21)(H,22,23)(H2,12,13,16)(H2,17,18,19)/t4-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOXEIOKAJSRQX-QPPQHZFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N3O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80911928 | |
| Record name | 1-[2-Deoxy-2,2-difluoro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80911928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110988-86-8 | |
| Record name | 2',2'-Difluorodeoxycytidine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110988868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-Deoxy-2,2-difluoro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80911928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GEMCITABINE TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0Q7SO4OZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Intracellular Alchemy: A Technical Guide to the Formation of Gemcitabine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemcitabine (2',2'-difluorodeoxycytidine, dFdC), a cornerstone of chemotherapy for a multitude of solid tumors, functions as a prodrug, its therapeutic efficacy intrinsically linked to its intracellular conversion to the active metabolite, gemcitabine triphosphate (dFdCTP). This technical guide provides an in-depth exploration of the intricate intracellular processes governing the formation of dFdCTP. We will dissect the enzymatic cascade responsible for its synthesis, explore the key determinants influencing its accumulation, and detail the experimental methodologies crucial for its study. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of gemcitabine's activation, a critical factor in optimizing its clinical application and overcoming mechanisms of drug resistance.
The Intracellular Journey of Gemcitabine: From Prodrug to Active Metabolite
The transformation of gemcitabine into its cytotoxic form is a multi-step process orchestrated by a series of intracellular enzymes. Upon entry into the cell, gemcitabine undergoes sequential phosphorylation to ultimately yield this compound (dFdCTP), the primary mediator of its anti-cancer activity.[1][2][3]
Cellular Uptake
As a hydrophilic molecule, gemcitabine cannot passively diffuse across the cell membrane. Its entry into the cell is primarily mediated by human nucleoside transporters (hNTs), including both equilibrative nucleoside transporters (hENTs) and concentrative nucleoside transporters (hCNTs).[4][5][6] The expression levels of these transporters on the cancer cell surface are a critical determinant of intracellular gemcitabine concentration and, consequently, dFdCTP formation.[3][7]
The Phosphorylation Cascade
Once inside the cell, gemcitabine is subjected to a three-step phosphorylation cascade:
-
Monophosphorylation: The initial and rate-limiting step is the conversion of gemcitabine to gemcitabine monophosphate (dFdCMP). This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK) .[3][4][8] The activity of dCK is a crucial factor in determining the extent of gemcitabine activation.[8]
-
Diphosphorylation: dFdCMP is subsequently phosphorylated to gemcitabine diphosphate (dFdCDP) by nucleoside monophosphate kinase (NMPK) , also known as UMP/CMP kinase.[5][9]
-
Triphosphorylation: The final step involves the conversion of dFdCDP to the active triphosphate form, dFdCTP, by nucleoside diphosphate kinase (NDPK) .[5][9]
Inactivation Pathways
Parallel to its activation, gemcitabine and its phosphorylated metabolites are also subject to enzymatic inactivation, which can significantly impact the intracellular concentration of dFdCTP. The primary inactivation pathways include:
-
Deamination: Cytidine deaminase (CDA) converts gemcitabine to its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU).[1][5] Deoxycytidylate deaminase (DCTD) can also deaminate dFdCMP to dFdUMP.[5][10]
-
Dephosphorylation: 5'-nucleotidases (5'-NT) can reverse the phosphorylation steps, converting the active nucleotides back to their less active nucleoside forms.[10]
The balance between the activating kinases and inactivating deaminases and nucleotidases ultimately dictates the intracellular accumulation of dFdCTP and the subsequent cytotoxic response.
Quantitative Analysis of this compound Formation
The intracellular concentration of dFdCTP is a key determinant of gemcitabine's efficacy. The following tables summarize quantitative data from various studies, highlighting the variability in dFdCTP levels across different cancer cell lines and patient samples.
Table 1: Intracellular Concentrations of Gemcitabine Metabolites in Pancreatic Cancer Cells
| Cell Line | Gemcitabine (dFdC) Concentration (µM) | Incubation Time (h) | dFdCTP Concentration (pmol/10^6 cells) | Reference |
| BxPC-3 | 10 | 4 | 150 ± 25 | [7] |
| MiaPaCa-2 | 10 | 4 | 75 ± 15 | [7] |
| Panc-1 | 10 | 4 | 40 ± 8 | [7] |
| Primary Human Pancreatic Cancer Cells (Avg.) | 10 | 4 | 250 ± 50 | [7] |
Table 2: Pharmacokinetic Parameters of Gemcitabine and its Metabolites in NSCLC Patients
| Parameter | Bronchial Artery Infusion (BAI) | Intravenous (IV) Infusion | Reference |
| Gemcitabine Cmax (µM) | 7.71 ± 0.13 | 17 ± 2.36 | [11] |
| dFdCTP Cmax (µM) | 66.5 ± 40.6 | 50.8 ± 3.61 | [11] |
| dFdU Cmax (µM) | 38 ± 6.27 | 83.2 ± 12.3 | [11] |
| Gemcitabine AUCinf (µM·h) | 6.89 ± 1.2 | 12.5 ± 3.13 | [11] |
| dFdCTP AUCinf (µM·h) | 791.1 ± 551.2 | 584 ± 86.6 | [11] |
| dFdU AUCinf (µM·h) | 829.9 ± 217.8 | 1394.64 ± 682.2 | [11] |
Table 3: Intracellular dFdCTP Concentrations in Peripheral Blood Mononuclear Cells (PBMCs) of Patients
| Gemcitabine Dose (mg/m²) | Infusion Time (min) | Mean dFdCTP AUC0–24 h (µM·h) | Reference |
| 1000 | 30 | 2640 | [12] |
| 350 | 30 | Peak dFdCTP accumulation | [13] |
Experimental Protocols
Accurate quantification of intracellular dFdCTP is essential for preclinical and clinical studies of gemcitabine. Below are detailed methodologies for key experiments.
Quantification of Intracellular this compound by LC-MS/MS
This protocol describes a sensitive method for the simultaneous quantification of gemcitabine, dFdU, and dFdCTP in tumor tissue.[14][15]
3.1.1. Sample Preparation
-
Excise and weigh approximately 10 mg of frozen tumor tissue.
-
Homogenize the tissue in 500 µL of ice-cold 70% methanol.
-
Centrifuge the homogenate at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of mobile phase A (see below).
3.1.2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A porous graphitic carbon (PGC) column (e.g., Hypercarb, 100 x 2.1 mm, 5 µm).
-
Mobile Phase:
-
A: 10 mM ammonium acetate in water, pH 10
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-2.1 min: 5-20% B
-
2.1-7.7 min: 20% B
-
7.7-7.8 min: 20-5% B
-
7.8-15 min: 5% B
-
-
Flow Rate: 300 µL/min
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode for gemcitabine and negative mode for dFdU and dFdCTP. Monitor specific parent-to-product ion transitions for each analyte.
Deoxycytidine Kinase (dCK) Activity Assay
This protocol outlines a method to determine the enzymatic activity of dCK, the rate-limiting enzyme in gemcitabine activation.
3.2.1. Cell Lysate Preparation
-
Harvest cultured cancer cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
3.2.2. Enzyme Reaction
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.6
-
5 mM ATP
-
5 mM MgCl₂
-
2 mM DTT
-
10 µM [³H]-gemcitabine (as substrate)
-
-
Add 50-100 µg of cell lysate protein to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold 60% methanol.
3.2.3. Quantification of [³H]-dFdCMP
-
Separate the radiolabeled dFdCMP from the unreacted [³H]-gemcitabine using anion-exchange chromatography or thin-layer chromatography (TLC).
-
Quantify the amount of [³H]-dFdCMP formed using a scintillation counter.
-
Calculate the dCK activity as pmol of dFdCMP formed per minute per mg of protein.
Visualizing the Intracellular Network
The intricate interplay of enzymes and transporters in the formation of dFdCTP can be effectively visualized using signaling pathway diagrams.
Caption: Intracellular metabolic pathway of gemcitabine.
Caption: Experimental workflow for quantifying intracellular gemcitabine metabolites.
Conclusion
The intracellular formation of this compound is a complex and tightly regulated process that is central to the therapeutic efficacy of gemcitabine. A thorough understanding of the enzymes, transporters, and metabolic pathways involved is paramount for optimizing treatment strategies, overcoming drug resistance, and developing novel therapeutic approaches. This technical guide provides a foundational framework for researchers and clinicians working with this important anticancer agent, offering both a theoretical understanding and practical methodologies for its study. Continued research into the nuances of gemcitabine's intracellular metabolism will undoubtedly pave the way for more effective and personalized cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular predictors of gemcitabine response in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gemcitabine metabolic pathway genetic polymorphisms and response in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. researchgate.net [researchgate.net]
- 10. PharmGKB summary: Gemcitabine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gemcitabine and metabolite pharmacokinetics in advanced NSCLC patients after bronchial artery infusion and intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2′,2′‐difluorodeoxyuridine and their nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SLC28A3 genotype and gemcitabine rate of infusion affect dFdCTP metabolite disposition in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and this compound in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and this compound in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Gemcitabine Triphosphate: A Comprehensive Technical Guide to its Role in DNA Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a nucleoside analog of deoxycytidine that has demonstrated significant efficacy as a chemotherapeutic agent against a variety of solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2] As a prodrug, gemcitabine requires intracellular metabolic activation to exert its cytotoxic effects. The ultimate active metabolite, gemcitabine triphosphate (dFdCTP), is a potent inhibitor of DNA synthesis, leading to cell cycle arrest and apoptosis.[1][3] This technical guide provides an in-depth exploration of the multifaceted mechanisms by which dFdCTP disrupts DNA synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Metabolic Activation of Gemcitabine
Gemcitabine's journey to its active triphosphate form is a critical determinant of its therapeutic efficacy. Upon transport into the cell via nucleoside transporters, gemcitabine undergoes a series of phosphorylation steps.[4][5]
-
Initial Phosphorylation: Deoxycytidine kinase (dCK) catalyzes the initial and rate-limiting step, converting gemcitabine to gemcitabine monophosphate (dFdCMP).[4][5]
-
Subsequent Phosphorylations: Nucleoside monophosphate kinase (NMPK) and nucleoside diphosphate kinase (NDPK) are responsible for the sequential phosphorylation of dFdCMP to gemcitabine diphosphate (dFdCDP) and finally to the active this compound (dFdCTP).[4][5]
The efficiency of this activation pathway is a key factor in cellular sensitivity to gemcitabine.[4]
Dual Mechanisms of DNA Synthesis Inhibition
dFdCTP, along with its precursor dFdCDP, employs a dual-pronged attack to halt DNA replication. This involves the direct inhibition of DNA polymerases through incorporation into the growing DNA strand and the indirect depletion of essential precursors for DNA synthesis.
Inhibition of Ribonucleotide Reductase and Depletion of dNTP Pools
The diphosphorylated metabolite, dFdCDP, is a potent, mechanism-based inhibitor of ribonucleotide reductase (RNR).[6][7][8] RNR is the enzyme responsible for the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a crucial step in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs).[6] Inhibition of RNR by dFdCDP leads to a significant reduction in the intracellular pools of all dNTPs, most notably deoxycytidine triphosphate (dCTP).[9]
This depletion of the dCTP pool has a profound impact on gemcitabine's efficacy, a phenomenon known as "self-potentiation." The reduced competition from dCTP enhances the incorporation of dFdCTP into DNA.[3][10]
| Parameter | Value | Cell Line/System | Reference |
| IC50 for RNR by dFdCDP | 4 µM | Partially purified RNR | [9] |
| dFdCDP concentration for 50% inhibition of in situ RNR activity | 0.3 µM | CCRF-CEM cells | [9] |
Table 1: Quantitative Data on Ribonucleotide Reductase Inhibition by dFdCDP
Incorporation into DNA and "Masked Chain Termination"
The primary mechanism of dFdCTP's cytotoxicity is its incorporation into the growing DNA strand by DNA polymerases, where it competes with the natural substrate, dCTP.[1][3] Once incorporated, dFdCTP facilitates a unique process known as "masked chain termination."[11][12]
Following the incorporation of dFdCMP, DNA polymerase is able to add one more deoxynucleotide to the 3'-end of the growing strand.[13] This additional nucleotide effectively "masks" the gemcitabine analogue from recognition and excision by the 3'→5' proofreading exonuclease activity of DNA polymerases.[13] The presence of the internally positioned dFdCMP ultimately halts further DNA chain elongation, leading to stalled replication forks and the induction of apoptosis.[10][11]
| Parameter | Value | DNA Polymerase | Reference |
| Apparent Ki of dFdCTP | 11.2 µM | DNA Polymerase α | [13] |
| Apparent Ki of dFdCTP | 14.4 µM | DNA Polymerase ε | [13] |
| Incorporation Efficiency (dCTP/dFdCTP) | 432-fold lower for dFdCTP | DNA Polymerase γ | [14] |
Table 2: Kinetic Parameters for the Inhibition of DNA Polymerases by dFdCTP
Cellular Consequences of DNA Synthesis Inhibition
The disruption of DNA replication by dFdCTP triggers a cascade of cellular events, culminating in cell death.
Cell Cycle Arrest
The inhibition of DNA synthesis primarily leads to an arrest of cells in the S-phase of the cell cycle. The extent and duration of this arrest are dependent on the concentration of gemcitabine and the duration of exposure.
| Cell Line | Gemcitabine Concentration | Duration of Treatment | Effect on Cell Cycle | Reference |
| PANC-1 | 16 mg/L | 48 hours | S-phase arrest | |
| AsPC-1 | 50 nmol/L | 24 hours | Synchronization in G2/M phase after drug removal |
Table 3: Effects of Gemcitabine on Cell Cycle Distribution in Pancreatic Cancer Cell Lines
Induction of Apoptosis
The persistent DNA damage and stalled replication forks caused by dFdCTP incorporation ultimately activate the apoptotic machinery. Gemcitabine-induced apoptosis is a complex process involving multiple signaling pathways. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be activated, leading to the activation of caspases, which are the key executioners of apoptosis.[15][16] The activation of p38 MAPK and the modulation of Bcl-2 family proteins are also implicated in this process.[16][17]
| Cell Line | Gemcitabine Concentration | Duration of Treatment | Apoptosis Measurement | Result | Reference |
| PANC-1 | 16 mg/L | 48 hours | DNA Fragmentation ELISA | 44.7% fragmentation (vs. 25.3% in control) | |
| H1299 | 100 nM | 48-72 hours | Flow Cytometry (Sub-G1) | Increased sub-G1 population | [18] |
Table 4: Quantitative Analysis of Gemcitabine-Induced Apoptosis
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of gemcitabine's mechanism of action.
DNA Polymerase Inhibition Assay
Objective: To determine the inhibitory effect of dFdCTP on the activity of DNA polymerases.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a DNA template-primer, the four standard dNTPs (one of which is radiolabeled, e.g., [³H]dTTP), reaction buffer, and the purified DNA polymerase enzyme.
-
Inhibitor Addition: Add varying concentrations of dFdCTP to the reaction mixtures. A control reaction without dFdCTP is also prepared.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme or dNTPs and incubate at the optimal temperature for the polymerase (e.g., 37°C).
-
Termination: Stop the reaction at various time points by adding a quenching solution (e.g., EDTA).
-
Quantification of DNA Synthesis: Precipitate the newly synthesized DNA (containing the radiolabel) using trichloroacetic acid (TCA). Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of DNA synthesis for each dFdCTP concentration. Determine the IC50 value (the concentration of dFdCTP that inhibits 50% of the polymerase activity) and the Ki value (inhibition constant) through kinetic analysis (e.g., Lineweaver-Burk or Dixon plots).[13]
Ribonucleotide Reductase Activity Assay
Objective: To measure the inhibitory effect of dFdCDP on RNR activity.
Methodology:
-
Cell Lysate Preparation: Prepare a crude cell extract containing active RNR from cultured cells.
-
Reaction Mixture: Set up a reaction mixture containing the cell lysate, a ribonucleoside diphosphate substrate (e.g., [³H]CDP), ATP (as an allosteric activator), a reducing agent (e.g., dithiothreitol), and the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of dFdCDP to the reaction mixtures.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period.
-
Conversion to Triphosphate and DNA Incorporation: The product, [³H]dCDP, is converted to [³H]dCTP by endogenous kinases and subsequently incorporated into DNA by endogenous DNA polymerases.
-
Quantification: Stop the reaction and precipitate the DNA. Measure the radioactivity incorporated into the DNA to determine the RNR activity.
-
Data Analysis: Calculate the percentage of RNR inhibition for each dFdCDP concentration and determine the IC50 value.[9]
Quantification of Intracellular dFdCTP and dNTP Pools by HPLC
Objective: To measure the intracellular concentrations of dFdCTP and the endogenous dNTPs.
Methodology:
-
Cell Culture and Treatment: Culture the cells of interest and treat them with gemcitabine for the desired time and concentration.
-
Nucleotide Extraction: Harvest the cells and extract the nucleotides using a cold acid solution (e.g., trichloroacetic acid or perchloric acid).
-
Neutralization: Neutralize the acid extract.
-
HPLC Analysis: Separate the nucleotides using high-performance liquid chromatography (HPLC) with an anion-exchange or reverse-phase column.[19][20]
-
Detection and Quantification: Detect the nucleotides using a UV detector. Quantify the concentrations of dFdCTP and dNTPs by comparing their peak areas to those of known standards.[19][20]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle after gemcitabine treatment.
Methodology:
-
Cell Treatment and Harvesting: Treat cultured cells with gemcitabine. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold ethanol (e.g., 70%) to permeabilize the cell membrane.[21]
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA intercalating agent, such as propidium iodide (PI), and RNase A (to prevent staining of double-stranded RNA).[21][22]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content of each cell.
-
Data Analysis: Generate a histogram of DNA content. Cells in G0/G1 phase will have 2n DNA content, cells in G2/M phase will have 4n DNA content, and cells in S phase will have a DNA content between 2n and 4n. The percentage of cells in each phase is calculated.[21][22]
Apoptosis Detection by TUNEL Assay
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in gemcitabine-treated cells.
Methodology:
-
Cell/Tissue Preparation: Prepare cells grown on coverslips or tissue sections for analysis.
-
Fixation and Permeabilization: Fix the samples (e.g., with paraformaldehyde) and permeabilize them (e.g., with Triton X-100).
-
TdT-Mediated dUTP Nick End Labeling (TUNEL): Incubate the samples with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., BrdUTP or fluorescently labeled dUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using BrdUTP, detect the incorporated label with a fluorescently labeled anti-BrdU antibody. If using a fluorescently labeled dUTP, visualize the fluorescence directly.
-
Microscopy and Quantification: Analyze the samples using fluorescence microscopy. The number of TUNEL-positive (apoptotic) cells is counted and expressed as a percentage of the total number of cells.
Conclusion
This compound is a highly effective inhibitor of DNA synthesis, acting through a sophisticated and multifaceted mechanism. Its active metabolites, dFdCDP and dFdCTP, work in concert to deplete the necessary building blocks for DNA replication and to directly terminate the growing DNA chain in a manner that evades immediate repair. This comprehensive disruption of DNA synthesis leads to cell cycle arrest and the induction of apoptosis, forming the basis of gemcitabine's potent anticancer activity. A thorough understanding of these molecular mechanisms, supported by quantitative data and robust experimental methodologies, is crucial for the continued development and optimization of gemcitabine-based chemotherapeutic regimens and for the design of novel anticancer agents that target DNA replication.
References
- 1. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 2. DNA polymerases as targets of anticancer nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular pharmacology of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gemcitabine metabolic pathway genetic polymorphisms and response in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Mechanism for ribonucleotide reductase inactivation by the anticancer drug gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Understanding ribonucleotide reductase inactivation by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of ribonucleotide reduction in CCRF-CEM cells by 2',2'-difluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic Investigation of the Inhibitory Effect of Gemcitabine on DNA Polymerization Catalyzed by Human Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Gemcitabine induces apoptosis and autophagy via the AMPK/mTOR signaling pathway in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A new, simple method for quantifying this compound in cancer cells using isocratic high‐performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
Gemcitabine Triphosphate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemcitabine, a cornerstone of chemotherapy for various solid tumors, exerts its cytotoxic effects through its active metabolite, gemcitabine triphosphate (dFdCTP). This technical guide provides an in-depth exploration of the chemical structure, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and analysis are provided, alongside a quantitative summary of its structural parameters. Furthermore, key signaling pathways involved in its anticancer activity are visualized to facilitate a deeper understanding of its molecular interactions.
Chemical Structure of this compound
This compound is a synthetic nucleoside analog, specifically a deoxycytidine analog, characterized by the presence of two fluorine atoms at the 2' position of the deoxyribose sugar. This structural modification is pivotal to its mechanism of action. The triphosphate moiety is attached to the 5' position of the sugar.
Molecular Formula: C₉H₁₄F₂N₃O₁₃P₃[1]
IUPAC Name: [[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate[1]
Synonyms: dFdCTP, 2',2'-Difluorodeoxycytidine 5'-triphosphate[1]
Structural Parameters
Table 1: Computed Structural Parameters of Gemcitabine (Nucleoside Portion)
| Parameter | Bond/Angle | Value (DFT Calculation) |
| Bond Lengths (Å) | ||
| C-F (average) | 1.364 | |
| C-N (glycosidic) | 1.465 | |
| C=O | 1.223 | |
| C-N (in ring) | 1.370 (average) | |
| Bond Angles (°) | ||
| F-C-F | 105.7 | |
| N-C-N (in ring) | 118.9 (average) | |
| Dihedral Angles (°) | ||
| Glycosidic Torsion Angle (χ) | -150 to +150 (conformational flexibility) |
Note: The values presented are based on DFT calculations for gemcitabine and serve as an approximation for the nucleoside moiety of this compound.[3][4][5][6]
Experimental Protocols
Chemical Synthesis of this compound (as a tris(triethylammonium) salt)
This protocol outlines a method for the chemical synthesis of this compound.
Materials:
-
Gemcitabine hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
Trimethyl phosphate ((MeO)₃PO)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Triethylamine (TEA)
-
N,N-dimethylaniline
-
Acetonitrile
-
1-methylimidazole
-
Tris(tetrabutylammonium) hydrogen pyrophosphate ((nBu₄N)₃HP₂O₇)
-
DEAE Sephadex A25
-
Triethylammonium bicarbonate (TEAB) buffer
Procedure:
-
Monophosphorylation: Gemcitabine hydrochloride is added portion-wise to a mixture of phosphorus oxychloride in trimethyl phosphate at a low temperature (e.g., 0-5 °C). The reaction is slowly warmed to room temperature and stirred for several hours to yield gemcitabine monophosphate (dFdCMP).
-
Activation of Monophosphate: The resulting dFdCMP is then treated with trifluoroacetic anhydride in the presence of triethylamine and N,N-dimethylaniline in acetonitrile.
-
Triphosphate Formation: The activated monophosphate is reacted with tris(tetrabutylammonium) hydrogen pyrophosphate in the presence of 1-methylimidazole and triethylamine in acetonitrile.
-
Purification: The crude this compound is purified by ion-exchange chromatography using a DEAE Sephadex A25 column, eluting with a gradient of triethylammonium bicarbonate buffer.
Quantification of this compound by HPLC-MS/MS
This protocol provides a general framework for the quantification of intracellular dFdCTP.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
Procedure:
-
Sample Preparation: Cellular extracts containing dFdCTP are prepared by lysing cells and extracting the nucleotides, often using a perchloric acid precipitation method followed by neutralization.
-
Chromatographic Separation: The extracted nucleotides are separated on a suitable HPLC column, such as a porous graphitic carbon or an anion-exchange column, using an appropriate mobile phase gradient.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. dFdCTP is detected and quantified using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions.
-
Quantification: The concentration of dFdCTP in the sample is determined by comparing its peak area to that of a standard curve generated with known concentrations of a dFdCTP standard.[7][8][9][10]
Signaling Pathways and Mechanism of Action
Gemcitabine is a prodrug that requires intracellular phosphorylation to its active triphosphate form, dFdCTP, to exert its cytotoxic effects.[11][12]
Metabolic Activation of Gemcitabine
The metabolic activation of gemcitabine is a critical prerequisite for its anticancer activity.
Mechanism of Action of this compound
dFdCTP exerts its cytotoxic effects through two primary mechanisms: incorporation into DNA and inhibition of ribonucleotide reductase.[11][12]
DNA Incorporation and Masked Chain Termination: this compound competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerase.[11][12] After the incorporation of dFdCTP, one additional nucleotide is added before DNA synthesis is halted. This "masked chain termination" prevents DNA repair enzymes from excising the gemcitabine nucleotide, leading to irreparable DNA damage and subsequent apoptosis (programmed cell death).[12]
Inhibition of Ribonucleotide Reductase: The diphosphate form of gemcitabine (dFdCDP), which is in equilibrium with dFdCTP, is a potent inhibitor of ribonucleotide reductase (RNR).[11] RNR is a critical enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR leads to a depletion of the intracellular pool of deoxynucleotides, which further enhances the incorporation of dFdCTP into DNA, a phenomenon known as self-potentiating.[12]
Conclusion
This compound is the key cytotoxic metabolite of the widely used anticancer agent, gemcitabine. Its unique chemical structure, with the difluorinated sugar moiety, underpins its dual mechanism of action: halting DNA replication through masked chain termination and depleting the building blocks of DNA by inhibiting ribonucleotide reductase. A thorough understanding of its structure, synthesis, and molecular interactions is crucial for the development of novel therapeutic strategies and for optimizing its clinical use. This guide provides a foundational resource for researchers and professionals in the field of oncology drug development.
References
- 1. This compound | C9H14F2N3O13P3 | CID 130659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and this compound in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 12. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Gemcitabine Triphosphate: A Technical Guide to Its Function as a Masked Chain Terminator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a potent nucleoside analog and a cornerstone of chemotherapy for various solid tumors, including pancreatic, non-small cell lung, and breast cancers.[1] Its efficacy stems from its intracellular conversion to active phosphate metabolites that disrupt DNA synthesis through a unique mechanism known as "masked chain termination." This technical guide provides an in-depth examination of the molecular pharmacology of gemcitabine triphosphate (dFdCTP), its interaction with DNA polymerases, the synergistic role of gemcitabine diphosphate (dFdCDP) in depleting deoxynucleotide pools, and the experimental protocols used to elucidate these mechanisms.
The Core Mechanism: From Prodrug to Apoptosis
Gemcitabine's cytotoxic activity is the result of a multi-step intracellular process involving cellular uptake, metabolic activation, and a dual attack on DNA synthesis.
Cellular Uptake and Metabolic Activation
As a hydrophilic molecule, the prodrug gemcitabine requires active transport into the cell, primarily mediated by human equilibrative and concentrative nucleoside transporters (hENTs and hCNTs).[1][2] Once inside the cell, it undergoes sequential phosphorylation to become pharmacologically active. This process is initiated by deoxycytidine kinase (dCK) , which catalyzes the rate-limiting conversion of gemcitabine to gemcitabine monophosphate (dFdCMP).[3][4] Subsequent phosphorylations by UMP/CMP kinase (CMPK1) and nucleoside-diphosphate kinase (NDPK) produce the active metabolites, gemcitabine diphosphate (dFdCDP) and this compound (dFdCTP), respectively.[1]
Dual Mechanisms of Action
The cytotoxicity of gemcitabine is driven by its two active metabolites, dFdCDP and dFdCTP, which target different essential components of DNA replication.
-
Inhibition of Ribonucleotide Reductase (RNR) by dFdCDP : Gemcitabine diphosphate is a potent, mechanism-based inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleoside diphosphates into the deoxyribonucleoside diphosphates (dNDPs) required for DNA synthesis.[5][6] By inactivating RNR, dFdCDP depletes the intracellular pool of deoxynucleotides, most critically, deoxycytidine triphosphate (dCTP).[5]
-
Masked Chain Termination by dFdCTP : this compound structurally mimics dCTP and competes with it for incorporation into the growing DNA strand by DNA polymerases.[7][8] After a DNA polymerase incorporates a dFdCMP residue, it is uniquely able to add one more standard deoxynucleotide before polymerization is irreversibly halted.[5][7] This subsequent nucleotide addition "masks" the incorporated gemcitabine analog, rendering it a poor substrate for removal by the 3'–5' proofreading exonuclease activity of the polymerase.[5][7] This process, termed "masked chain termination," effectively locks the drug into the DNA, leading to S-phase cell cycle arrest and the initiation of apoptosis.[2][5]
Self-Potentiation
The dual actions of gemcitabine's metabolites create a synergistic feedback loop known as self-potentiation.[5] The dFdCDP-mediated inhibition of RNR reduces intracellular dCTP levels. This reduction in the natural competitor (dCTP) enhances the probability that dFdCTP will be incorporated into DNA, thereby increasing the drug's cytotoxic efficacy.[5]
Quantitative Data
The interactions of gemcitabine's metabolites with their enzymatic targets have been characterized kinetically. The following tables summarize key quantitative data from in vitro and cellular studies.
Table 1: Kinetic Parameters of dFdCTP with DNA Polymerases
| Parameter | Enzyme | Value | Substrate Context | Reference(s) |
| Ki (app) | DNA Polymerase α | 11.2 µM | - | [7] |
| Ki (app) | DNA Polymerase ε | 14.4 µM | - | [7] |
| IC50 | DNA Polymerase α | 11 µM | - | [9][10] |
| IC50 | DNA Polymerase ε | 14 µM | - | [9][10] |
| Kd | DNA Polymerase γ | 10.4 ± 1.1 µM | dFdCTP | [11] |
| kp | DNA Polymerase γ | 0.98 ± 0.05 s⁻¹ | dFdCTP | [11] |
| Kd | DNA Polymerase γ | 0.9 ± 0.2 µM | dCTP (control) | [11] |
| kp | DNA Polymerase γ | 37 ± 2 s⁻¹ | dCTP (control) | [11] |
| Incorporation Efficiency (kp/Kd) | DNA Polymerase γ | 432-fold lower | dFdCTP vs. dCTP | [11][12] |
| Excision Rate | DNA Polymerase γ | 50-fold slower | 3'-dFdCMP vs. 3'-dCMP | [11][12] |
Table 2: Inhibition of Ribonucleotide Reductase (RNR) by dFdCDP
| Parameter | Enzyme Source | Value | Notes | Reference(s) |
| IC50 | Partially purified RNR | 4 µM | Direct enzyme assay | |
| Cellular Conc. for 50% Inhibition | CCRF-CEM cells | 0.3 µM | In situ RNR activity | |
| Inactivation Stoichiometry | Human RNR | 0.5 eq dFdCDP / α subunit | Results in complete loss of activity | [1] |
Table 3: Intracellular Concentrations of Gemcitabine and Metabolites
| Cell Line / Type | Condition | dFdCTP Conc. (pmol/10⁶ cells) | dCTP Conc. (pmol/10⁶ cells) | Reference(s) |
| K562 Leukemia | 10 µM dFdC (4h) | ~150 | ~10 | |
| A2780 Ovarian | 10 µM dFdC (4h) | ~25 | ~20 | |
| HT29 Colon | 10 µM dFdC (4h) | ~10 | ~25 | |
| CHO | 100 µM dFdC (4h) | (Not specified) | Reduced to 50% of control | |
| Patient PBMCs | Post-infusion | Mean AUC₀₋₂₄: 2640 µM*h | (Not measured) |
Note: Concentrations can vary significantly based on cell type, drug exposure time, and dose.
Experimental Protocols
The characterization of gemcitabine's mechanism relies on a suite of specialized biochemical and analytical techniques.
Quantification of Intracellular dFdCTP by HPLC
This protocol allows for the measurement of the key active metabolite within cells.
-
Cell Culture and Treatment : Plate cells (e.g., 1-5 x 10⁷ cells per sample) and treat with desired concentrations of gemcitabine for specified time points.
-
Cell Harvesting and Lysis : Harvest cells by trypsinization or scraping, wash with ice-cold PBS, and count. Resuspend the cell pellet in a known volume of ice-cold 0.4 M perchloric acid to lyse the cells and precipitate proteins.
-
Extraction : Vortex the lysate vigorously and incubate on ice for 10-15 minutes. Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes at 4°C to pellet protein and cell debris.
-
Neutralization : Carefully transfer the acidic supernatant to a new tube. Neutralize the extract by adding a calculated volume of potassium hydroxide (e.g., 0.5 N KOH). The formation of a potassium perchlorate precipitate will be observed.
-
Sample Clarification : Centrifuge again to pellet the precipitate. The resulting neutralized supernatant contains the acid-soluble nucleotide pool.
-
HPLC Analysis :
-
Column : Anion-exchange column (e.g., TSK gel DEAE-2SW).
-
Mobile Phase : Isocratic elution with a phosphate buffer containing an organic modifier (e.g., 0.06 M Na₂HPO₄, pH 6.9, with 20% acetonitrile).
-
Flow Rate : 0.7 - 1.0 mL/min.
-
Detection : UV absorbance at 254 nm or 268 nm.
-
Quantification : Compare the peak area of dFdCTP in the sample to a standard curve generated with known concentrations of a dFdCTP standard. Express results as pmol/10⁶ cells.
-
Quantification of Gemcitabine Incorporation into DNA by LC-MS/MS
This method provides a direct measure of target engagement by quantifying the amount of gemcitabine integrated into the host genome.[1]
-
DNA Extraction : Isolate high-quality genomic DNA from treated cells or tissues using a standard commercial kit or phenol-chloroform extraction. Quantify the DNA concentration accurately (e.g., via UV spectrophotometry).
-
Enzymatic Hydrolysis :
-
Step 1 : Incubate ~25 µg of DNA with nuclease P1 in a suitable buffer (e.g., sodium acetate, pH 5.3, containing ZnSO₄) at 37-50°C for 2-4 hours. This digests the DNA into deoxynucleoside 3'-monophosphates.
-
Step 2 : Add alkaline phosphatase and a compatible buffer (e.g., Tris-HCl, pH 8.0) and incubate further at 37°C for 2-4 hours. This dephosphorylates the mononucleotides to yield free deoxynucleosides, including dFdC and native deoxynucleosides like deoxyguanosine (dG).
-
-
Sample Preparation : Add an internal standard (e.g., stable isotope-labeled [¹³C,¹⁵N₂]dFdC and [¹³C₅,¹⁵N₅]dG). Precipitate enzymes by adding an organic solvent like acetonitrile, then centrifuge to clarify the sample.
-
LC-MS/MS Analysis :
-
Chromatography : Use a reverse-phase C18 column with a gradient elution (e.g., water/formic acid and acetonitrile/formic acid).
-
Mass Spectrometry : Operate in positive electrospray ionization (ESI) mode.
-
Detection : Use Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for dFdC, dG, and their respective internal standards.
-
-
Data Analysis : Quantify dFdC and dG against their respective standard curves. Report the result as a ratio (e.g., pmol dFdC / µmol dG) to normalize for the amount of DNA analyzed.[1]
References
- 1. Enhanced subunit interactions with gemcitabine-5′-diphosphate inhibit ribonucleotide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism for ribonucleotide reductase inactivation by the anticancer drug gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. omicsonline.org [omicsonline.org]
- 8. ClinPGx [clinpgx.org]
- 9. A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleotide binding to the ATP-cone in anaerobic ribonucleotide reductases allosterically regulates activity by modulating substrate binding | eLife [elifesciences.org]
- 11. Insight into the mechanism of inactivation of ribonucleotide reductase by gemcitabine 5′-diphosphate in the presence or absence of reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interference of this compound with the measurements of deoxynucleotides using an optimized DNA polymerase elongation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
self-potentiation mechanism of gemcitabine triphosphate
An In-depth Technical Guide on the Self-Potentiation Mechanism of Gemcitabine Triphosphate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a cornerstone of chemotherapy for various solid tumors, including pancreatic, non-small cell lung, and breast cancers.[1][2] Its efficacy is significantly enhanced by a unique pharmacological property known as self-potentiation. This phenomenon arises from the intricate interplay between gemcitabine's metabolites and key cellular enzymes involved in nucleotide metabolism. This technical guide delineates the core molecular mechanisms of gemcitabine's self-potentiation, presents key quantitative data, details relevant experimental protocols, and provides visual diagrams of the involved pathways and workflows.
The process begins with the intracellular phosphorylation of gemcitabine by deoxycytidine kinase (dCK) to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[3][4][5][6][7] The diphosphorylated metabolite, dFdCDP, potently inhibits ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into the deoxyribonucleotides required for DNA synthesis.[1][2][3][7][8][9][10] This inhibition leads to a significant depletion of the intracellular pool of deoxycytidine triphosphate (dCTP). The reduction in dCTP levels has a dual effect: it minimizes the natural competition for dFdCTP's incorporation into DNA and, crucially, it alleviates the feedback inhibition that dCTP normally exerts on dCK.[1][3] This results in a positive feedback loop, accelerating the phosphorylation of gemcitabine and amplifying the production of its active metabolites.[1][10] Ultimately, this cascade of events potentiates the cytotoxic effects of gemcitabine by maximizing the incorporation of dFdCTP into DNA, where it leads to "masked chain termination" and apoptosis.[1][3][4][6][10]
The Core Mechanism of Self-Potentiation
The self-potentiation of gemcitabine is a multi-step intracellular process that enhances its own cytotoxic activity. The key events are detailed below.
Intracellular Transport and Activation
Gemcitabine, being a hydrophilic molecule, requires nucleoside transporters (e.g., SLC29A1, SLC28A1) to enter the cell.[1] Once inside, this prodrug undergoes a series of phosphorylation steps to become pharmacologically active.[4][5][11]
-
Monophosphorylation: Deoxycytidine kinase (dCK), the rate-limiting enzyme in this pathway, phosphorylates gemcitabine to gemcitabine monophosphate (dFdCMP).[1][5][12]
-
Diphosphorylation: UMP/CMP kinase (CMPK1) further phosphorylates dFdCMP to gemcitabine diphosphate (dFdCDP).[1][12]
-
Triphosphorylation: Nucleoside-diphosphate kinase (NDPK) completes the activation by converting dFdCDP to the active this compound (dFdCTP).[1]
Concurrently, a significant portion of gemcitabine can be inactivated by cytidine deaminase (CDA), which converts it to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU).[1][5][7] The balance between the activation pathway via dCK and the inactivation pathway via CDA is a critical determinant of gemcitabine's efficacy.[13][14]
Inhibition of Ribonucleotide Reductase (RNR)
The first key step in self-potentiation is the potent inhibition of ribonucleotide reductase (RNR) by gemcitabine diphosphate (dFdCDP).[3][7][8][9] RNR is essential for de novo DNA synthesis as it catalyzes the formation of deoxyribonucleotides from their corresponding ribonucleotides.[1][3][9] dFdCDP acts as a mechanism-based inhibitor of RNR, leading to the enzyme's inactivation.[8][9][15]
Depletion of Deoxynucleotide Pools
The inactivation of RNR by dFdCDP leads to a significant reduction in the intracellular pools of all deoxynucleoside triphosphates (dNTPs), most importantly, deoxycytidine triphosphate (dCTP).[1][3][9][16] For instance, a 4-hour exposure to 100 µM gemcitabine in Chinese hamster ovary (CHO) cells reduced cellular dCTP concentrations to 50% of control levels.[16] This depletion of the natural dCTP pool is central to the self-potentiation mechanism.
Positive Feedback on Deoxycytidine Kinase (dCK)
Deoxycytidine kinase (dCK) activity is allosterically regulated and subject to feedback inhibition by dCTP.[1][10] The gemcitabine-induced depletion of dCTP pools lifts this inhibition, leading to an increase in dCK activity.[1] This creates a positive feedback loop: the initial phosphorylation of gemcitabine leads to RNR inhibition, which causes dCTP depletion, which in turn enhances dCK activity, resulting in more rapid and extensive phosphorylation of gemcitabine.[1][3][10] This feedback mechanism ensures a sustained and amplified supply of the active metabolites dFdCDP and dFdCTP.
Enhanced Incorporation into DNA and RNA
The ultimate cytotoxic effect of gemcitabine is primarily mediated by the incorporation of dFdCTP into DNA.[4][6] The self-potentiation mechanism enhances this process in two ways:
-
Increased dFdCTP Availability: The positive feedback on dCK increases the intracellular concentration of dFdCTP.
-
Reduced Competition: The depletion of the endogenous dCTP pool reduces the competition for DNA polymerase, thereby favoring the incorporation of dFdCTP into the elongating DNA strand.[2][3][9]
Once incorporated, dFdCTP causes "masked chain termination," where after its insertion, one more deoxynucleotide is added before DNA polymerase is unable to proceed.[1][3][4][6][10] This makes the lesion difficult for proofreading exonucleases to remove, leading to irreparable DNA damage and apoptosis.[3][4] Gemcitabine can also be incorporated into RNA, which may represent an additional, though less understood, mechanism of action.[5][17]
Additional Mechanisms: CTP Synthetase Inhibition
High intracellular concentrations of dFdCTP have also been shown to inhibit CTP synthetase.[16][18] This enzyme is responsible for the de novo synthesis of CTP from UTP.[16] Inhibition of CTP synthetase further depletes the CTP and, consequently, the dCTP pools, adding another layer to the self-potentiation effect.[16][18] Research indicates that dFdCTP has a binding affinity for CTP synthase that is approximately 80-fold greater than that of CTP itself.[19]
Quantitative Data
The following tables summarize key quantitative data related to the self-potentiation mechanism of gemcitabine.
Table 1: Enzyme Kinetics for Gemcitabine Activation
| Enzyme | Substrate | K_m_ (µmol/L) | Cell Line / System | Reference |
|---|---|---|---|---|
| Deoxycytidine Kinase (dCK) | Gemcitabine | 4.6 | - | [5] |
| Deoxycytidine Kinase (dCK) | Deoxycytidine | 1.5 | - |[5] |
Table 2: Cellular Nucleotide Pool Modulation by Gemcitabine
| Cell Line | Gemcitabine Conc. (µM) | Exposure Time (h) | Nucleotide | % of Control | Reference |
|---|---|---|---|---|---|
| CHO | 100 | 4 | dCTP | 50% | [16] |
| CHO | 100 | 4 | CTP | 5.9% | [16] |
| CCRF-CEM | 0.1 | 4 | DNA Synthesis | ~5% | [17] |
| A2780 | 0.1 | 4 | DNA Synthesis | ~5% | [17] |
| Colon 26-10 | 0.1 | 4 | DNA Synthesis | ~5% |[17] |
Table 3: Cytotoxicity and its Correlation with Enzyme Activity
| Cell Line | Resistance Factor (IC_50_) | Correlated Enzyme Change | Reference |
|---|---|---|---|
| Hematopoietic Cell Line | 2.4-fold | CDA Overexpression | [5] |
| Pancreatic, Gastric, Colon, Bile Duct Cancer Lines | - | DCK Inactivation/Mutation in Resistant Lines |[20] |
Experimental Protocols
Detailed methodologies are crucial for studying the complex mechanism of gemcitabine's self-potentiation.
Deoxycytidine Kinase (dCK) Activity Assay
This protocol is adapted from methods used to measure the phosphorylation of gemcitabine.[12][21][22]
Principle: The assay measures the rate of conversion of a substrate (e.g., [3H]-deoxycytidine or gemcitabine) to its monophosphorylated product by dCK present in cell lysates.[22] An alternative method monitors ATP consumption via a luciferase-based chemiluminescent reaction, where the signal is inversely correlated to dCK activity.[21]
Methodology (Radiolabel-based):
-
Cell Lysate Preparation:
-
Harvest cultured cells (e.g., 1x10^7 cells) and wash with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT, and protease inhibitors).
-
Homogenize the cells and centrifuge at 14,000 x g for 30 minutes at 4°C to obtain the cytosolic supernatant containing dCK.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
-
Kinase Reaction:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, DTT, and a fluoride salt (to inhibit phosphatases).
-
Add a known amount of cell lysate (e.g., 50-100 µg of protein) to the reaction mixture.
-
Initiate the reaction by adding the radiolabeled substrate, such as [3H]-deoxycytidine.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Separation and Quantification:
-
Stop the reaction by spotting the mixture onto anion-exchange filter paper discs (e.g., DE-81).
-
Wash the discs multiple times with a formic acid or ammonium formate solution to remove the unphosphorylated substrate.
-
Dry the discs and measure the radioactivity corresponding to the trapped phosphorylated product using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the amount of product formed per unit time per milligram of protein to determine the specific activity of dCK.
-
Ribonucleotide Reductase (RNR) Activity Assay
This protocol is based on established methods for measuring RNR activity, often involving radiolabeled substrates.[23][24]
Principle: The assay quantifies the conversion of a radiolabeled ribonucleoside diphosphate (e.g., [3H]-CDP) to its corresponding deoxyribonucleoside diphosphate (dCDP) by the RNR enzyme complex. The effect of inhibitors like dFdCDP can be determined by their inclusion in the reaction.
Methodology:
-
Enzyme and Reaction Component Preparation:
-
Purify RNR subunits (R1 and R2) or use cell extracts containing the active enzyme.
-
Prepare a reaction buffer containing HEPES, MgCl2, ATP (as an allosteric activator), and a reducing system (e.g., thioredoxin, thioredoxin reductase, and NADPH).
-
-
Enzymatic Reaction:
-
Combine the RNR subunits, reaction buffer, and the reducing system in a reaction tube. If testing an inhibitor, add it at this stage.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the radiolabeled substrate (e.g., [5-3H]CDP).
-
Allow the reaction to proceed for a set time (e.g., 4-10 minutes), taking aliquots at various time points.
-
-
Reaction Quenching and Product Analysis:
-
Quench each aliquot by adding a strong acid (e.g., perchloric acid).[24]
-
Neutralize the samples (e.g., with KOH).[24]
-
To analyze the product, the dCDP can be dephosphorylated to deoxycytidine using a phosphatase (e.g., snake venom phosphodiesterase).
-
Separate the resulting deoxycytidine from the remaining cytidine using HPLC or thin-layer chromatography.
-
-
Quantification:
-
Quantify the amount of radiolabeled deoxycytidine product using liquid scintillation counting.
-
Calculate the specific activity of RNR as nmol of product formed per minute per mg of protein.
-
Quantification of Gemcitabine and its Metabolites via LC-MS/MS
This protocol provides a highly sensitive method for the simultaneous quantification of gemcitabine (dFdC), dFdU, and dFdCTP in tumor tissue or cells.[25][26]
Principle: Liquid chromatography (LC) separates the compounds of interest based on their physicochemical properties, and tandem mass spectrometry (MS/MS) provides sensitive and specific detection and quantification based on their mass-to-charge ratios and fragmentation patterns.
Methodology:
-
Sample Preparation and Extraction:
-
Weigh a small amount of frozen tumor tissue (e.g., 10-20 mg) or a cell pellet.
-
Homogenize the sample in an ice-cold extraction solution (e.g., 50% v/v acetonitrile) containing an internal standard (e.g., 13C9, 15N3-cytidine triphosphate) and a CDA inhibitor like tetrahydrouridine to prevent ex-vivo degradation of gemcitabine.[25]
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant for analysis.
-
-
LC Separation:
-
Use a column suitable for separating polar, anionic compounds, such as a porous graphitic carbon (PGC) column.[25]
-
Employ a gradient elution method with a mobile phase system, for example, consisting of (A) ammonium bicarbonate in water and (B) acetonitrile.
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize the specific precursor-to-product ion transitions for dFdC, dFdU, dFdCTP, and the internal standard.
-
Operate the ion source in either positive or negative mode depending on the analyte.
-
-
Quantification:
-
Generate a standard curve for each analyte by spiking known concentrations into a blank matrix (e.g., untreated tissue homogenate).
-
Calculate the concentration of each analyte in the samples by comparing the ratio of the analyte peak area to the internal standard peak area against the standard curve.[25]
-
Diagrams of Pathways and Workflows
The following diagrams were created using the DOT language to visualize the key processes.
Caption: Intracellular activation and inactivation pathways of gemcitabine.
Caption: The positive feedback loop of gemcitabine's self-potentiation.
Caption: Experimental workflow for a radiolabel-based dCK activity assay.
Caption: Workflow for quantifying gemcitabine metabolites via LC-MS/MS.
References
- 1. ClinPGx [clinpgx.org]
- 2. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 3. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Gemcitabine: metabolism, mechanisms of action, and self-potentiation. | Semantic Scholar [semanticscholar.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mechanism for ribonucleotide reductase inactivation by the anticancer drug gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insight into the mechanism of inactivation of ribonucleotide reductase by gemcitabine 5′-diphosphate in the presence or absence of reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 12. Gemcitabine Pharmacogenomics: Deoxycytidine Kinase (DCK) and Cytidylate Kinase (CMPK) Gene Resequencing and Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular Cytidine Deaminase Regulates Gemcitabine Metabolism in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Gemcitabine: a modulator of intracellular nucleotide and deoxynucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2',2'-Difluoro-deoxycytidine (gemcitabine) incorporation into RNA and DNA of tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetic Investigation of the Inhibitory Effect of Gemcitabine on DNA Polymerization Catalyzed by Human Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. DCK is frequently inactivated in acquired gemcitabine-resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development and preclinical pharmacology of a novel dCK inhibitor, DI-87 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and this compound in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and this compound in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Enzymatic Synthesis of Gemcitabine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of gemcitabine triphosphate (dFdCTP), the active metabolite of the widely used chemotherapeutic agent, gemcitabine. This document details the multi-step enzymatic cascade, provides protocols for enzyme production and purification, outlines the enzymatic synthesis reactions, and describes analytical methods for monitoring the process.
Introduction
Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a nucleoside analog that requires intracellular phosphorylation to its triphosphate form, dFdCTP, to exert its cytotoxic effects. This activation is a three-step enzymatic process, with each step catalyzed by a specific kinase. Understanding and replicating this enzymatic synthesis is crucial for various research applications, including the development of novel drug delivery systems, mechanistic studies, and the production of dFdCTP as an analytical standard.
The enzymatic synthesis of dFdCTP from gemcitabine involves a sequential phosphorylation cascade catalyzed by three key enzymes:
-
Deoxycytidine Kinase (dCK): This is the first and rate-limiting enzyme in the pathway, which phosphorylates gemcitabine to gemcitabine monophosphate (dFdCMP).[1][2][3]
-
UMP/CMP Kinase (CMPK1): This enzyme catalyzes the second phosphorylation step, converting dFdCMP to gemcitabine diphosphate (dFdCDP).[1][4]
-
Nucleoside Diphosphate Kinase (NDPK): The final step is mediated by NDPK, which transfers a phosphate group from a donor nucleotide (typically ATP) to dFdCDP, yielding the active this compound (dFdCTP).[4][5]
This guide will provide detailed methodologies for the production and utilization of these enzymes for the efficient in vitro synthesis of dFdCTP.
Enzymatic Synthesis Workflow
The overall workflow for the enzymatic synthesis of this compound can be visualized as a multi-step process involving enzyme production, the enzymatic reactions themselves, and subsequent purification and analysis of the final product.
Experimental Protocols
This section provides detailed protocols for the expression and purification of the required enzymes and the subsequent enzymatic reactions.
Recombinant Enzyme Expression and Purification
3.1.1. Deoxycytidine Kinase (dCK)
-
Expression: Human dCK can be recombinantly expressed in E. coli. A common method involves cloning the human dCK cDNA into a pET expression vector with a His-tag (e.g., N-terminal His-tag) and transforming it into a suitable E. coli strain like BL21(DE3).[6] Expression is typically induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification:
-
Cell Lysis: Harvest the E. coli cells by centrifugation and resuspend them in a lysis buffer (e.g., 20mM Tris-HCl pH 7.5, 1mM DTT, 0.1mM PMSF, 2mM EDTA, 10% Glycerol).[6] Lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column. Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. Elute the His-tagged dCK with a buffer containing a higher concentration of imidazole.
-
Buffer Exchange: Dialyze the eluted dCK into a storage buffer (e.g., 20mM Tris-HCl pH 7.5, 1mM DTT, 0.1mM PMSF, 2mM EDTA, 10% Glycerol) and store at -80°C.[6]
-
3.1.2. UMP/CMP Kinase (CMPK1)
-
Expression: Similar to dCK, human CMPK1 can be expressed in E. coli using a pET vector system with a His-tag.[7][8]
-
Purification:
-
Cell Lysis: Harvest and lyse the cells as described for dCK. A suitable lysis buffer is 20mM Tris-HCl buffer (pH 8.0), 100mM NaCl, 1mM DTT, and 20% glycerol.[7][8]
-
Clarification: Centrifuge the lysate to remove insoluble material.
-
Affinity Chromatography: Purify the His-tagged CMPK1 using a Ni-NTA affinity column, following a similar wash and elution strategy as for dCK.
-
Buffer Exchange: Exchange the purified CMPK1 into a suitable storage buffer and store at -80°C.
-
3.1.3. Nucleoside Diphosphate Kinase (NDPK)
-
Expression: Human NDPK-A can be efficiently expressed in E. coli.[9]
-
Purification:
-
Cell Lysis and Clarification: Homogenize the E. coli cells in a suitable buffer and remove insoluble debris by microfiltration.[9]
-
Ion Exchange Chromatography: Load the soluble fraction onto a DEAE-Sepharose Fast Flow column.[9]
-
Affinity Chromatography: Collect the target fraction and load it onto a Cibacron Blue 3GA Sepharose CL-4B column. Elute the rhNDPK-A with a buffer containing ATP.[9]
-
Polishing: Further purify and concentrate the enzyme using ultrafiltration.[9]
-
Enzymatic Phosphorylation Reactions
3.2.1. Step 1: Gemcitabine to dFdCMP (dCK)
-
Reaction Mixture:
-
Gemcitabine: 1 mM
-
ATP: 5 mM
-
MgCl₂: 5 mM
-
Tris-HCl buffer (pH 7.6): 50 mM
-
DTT: 2 mM
-
Purified recombinant dCK
-
-
Procedure:
-
Combine all components in a microcentrifuge tube.
-
Add a predetermined optimal amount of purified dCK to initiate the reaction.
-
Incubate at 37°C. The reaction time should be optimized and can be monitored by HPLC.
-
Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of ice-cold methanol.
-
3.2.2. Step 2: dFdCMP to dFdCDP (CMPK1)
-
Reaction Mixture:
-
dFdCMP (from Step 1): ~1 mM
-
ATP: 5 mM
-
MgCl₂: 10 mM
-
KCl: 50 mM
-
Tris-HCl buffer (pH 7.6): 50 mM
-
DTT: 2 mM
-
Purified recombinant CMPK1
-
-
Procedure:
-
To the reaction mixture from Step 1 (after heat inactivation and cooling), add the additional components.
-
Initiate the reaction by adding a predetermined optimal amount of purified CMPK1.
-
Incubate at 37°C. Monitor the reaction progress by HPLC.
-
Terminate the reaction as described for Step 1.
-
3.2.3. Step 3: dFdCDP to dFdCTP (NDPK)
-
Reaction Mixture:
-
dFdCDP (from Step 2): ~1 mM
-
ATP: 10 mM
-
MgCl₂: 10 mM
-
Tris-HCl buffer (pH 7.5): 50 mM
-
KCl: 100 mM
-
Purified recombinant NDPK
-
-
Procedure:
-
To the reaction mixture from Step 2 (after heat inactivation and cooling), add the additional components.
-
Start the reaction by adding a predetermined optimal amount of purified NDPK.
-
Incubate at 37°C. Monitor the formation of dFdCTP by HPLC.
-
Terminate the reaction as described previously.
-
Quantitative Data
The efficiency of the enzymatic synthesis is dependent on the kinetic parameters of the enzymes for their respective substrates.
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Reference(s) |
| Deoxycytidine Kinase (dCK) | Gemcitabine | 4.6 | - | [10][11][12] |
| UMP/CMP Kinase (CMPK1) | dCMP (natural) | 404 - 1600 | 2.5 - 216 s⁻¹ | [13] |
| dFdCMP | Substrate | - | [14][15] | |
| Nucleoside Diphosphate Kinase (NDPK) | dADP (analog) | 1260 | 111.41 nmol/min/mgHb | [16] |
| dFdCDP | Substrate | - | [4][5] |
Note: Specific Vmax or kcat values for dCK with gemcitabine, and for CMPK1 and NDPK with their respective gemcitabine-phosphorylated substrates are not consistently reported in the literature and would need to be determined empirically for a given enzyme preparation and reaction conditions.
Analytical Methods
Accurate monitoring of the enzymatic reactions and quantification of the final product are essential. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the methods of choice.
HPLC Analysis Protocol
-
Column: Anion-exchange column (e.g., TSK gel DEAE-2SW) or a C18 reverse-phase column.
-
Mobile Phase (Anion-Exchange): Isocratic elution with 0.06 M Na₂HPO₄ (pH 6.9) containing 20% acetonitrile.
-
Mobile Phase (Reverse-Phase): A gradient of a low pH buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV absorbance at 268-275 nm.
-
Sample Preparation: Terminate the enzymatic reaction as described above. Centrifuge to pellet precipitated protein. Dilute the supernatant in the mobile phase before injection.
LC-MS/MS Analysis Protocol
For enhanced sensitivity and specificity, LC-MS/MS is recommended.
-
Column: Porous graphitic carbon column.
-
Mobile Phase: A gradient elution using a combination of aqueous and organic mobile phases, often with a modifier like ammonium hydroxide or formic acid to improve ionization.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of phosphorylated nucleotides. Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for gemcitabine, dFdCMP, dFdCDP, and dFdCTP.
-
Sample Preparation: Similar to HPLC, with protein precipitation followed by dilution of the supernatant.
Gemcitabine's Mechanism of Action: Signaling Pathways
This compound exerts its cytotoxic effects through two primary mechanisms: incorporation into DNA and inhibition of ribonucleotide reductase.
As depicted in Figure 2, gemcitabine diphosphate (dFdCDP) inhibits ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[4][5][17][18] This leads to a depletion of the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), particularly dCTP. The resulting decrease in dCTP levels enhances the incorporation of dFdCTP into DNA by DNA polymerase, a phenomenon known as self-potentiation.[19][20][21] The incorporation of dFdCTP into the growing DNA strand ultimately leads to "masked chain termination," where after the addition of one more nucleotide, DNA polymerase is unable to proceed.[20][22][23] This stalling of DNA replication triggers apoptosis and cell death.[17][19][21]
Conclusion
This technical guide provides a framework for the enzymatic synthesis of this compound. The successful production of dFdCTP relies on the efficient expression and purification of the three key kinases and the optimization of the sequential phosphorylation reactions. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug development and cancer biology, enabling further investigation into the mechanism of gemcitabine and the development of related therapeutic strategies.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Role of deoxycytidine kinase (dCK) activity in gemcitabine's radioenhancement in mice and human cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxycytidine kinase inactivation enhances gemcitabine resistance and sensitizes mitochondrial metabolism interference in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism for ribonucleotide reductase inactivation by the anticancer drug gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abgenex.com [abgenex.com]
- 7. Recombinant Human CMPK1 Protein – enQuire BioReagents [enquirebio.com]
- 8. abeomics.com [abeomics.com]
- 9. [Efficient purification of recombinant human NDPK-A in pilot-scale] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic studies on 2',2'-difluorodeoxycytidine (Gemcitabine) with purified human deoxycytidine kinase and cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of this compound (dFdCTP) as a tris(triethylammonium) salt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Active Deoxycytidine Kinase Enzyme [novocib.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rroij.com [rroij.com]
- 17. Insight into the mechanism of inactivation of ribonucleotide reductase by gemcitabine 5′-diphosphate in the presence or absence of reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding ribonucleotide reductase inactivation by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinPGx [clinpgx.org]
- 20. researchgate.net [researchgate.net]
- 21. droracle.ai [droracle.ai]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
The Genesis of a Potent Antimetabolite: A Technical Guide to the Discovery and Development of Gemcitabine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemcitabine, a synthetic pyrimidine nucleoside analog, has emerged as a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and bladder cancers. Its clinical efficacy is contingent upon its intracellular conversion to the active metabolite, gemcitabine triphosphate (dFdCTP). This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and development of this compound. It details the enzymatic cascade responsible for its formation, its dual inhibitory effects on DNA synthesis and ribonucleotide reductase, and the pharmacological data that have defined its clinical application. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways.
Introduction: The Advent of a Novel Deoxycytidine Analog
The journey of gemcitabine (2',2'-difluorodeoxycytidine) began in the early 1980s at Eli Lilly and Company, where it was initially synthesized as a potential antiviral agent.[1] However, preclinical studies revealed its potent cytotoxic activity against leukemia cell lines, shifting its developmental trajectory towards oncology.[1] Patented in 1983 and approved for medical use in 1995, gemcitabine's success lies in its unique dual mechanism of action, which is entirely dependent on its intracellular phosphorylation to its active triphosphate form, this compound (dFdCTP).[1] This guide delves into the core scientific principles and experimental foundations that underpin the discovery and development of this critical chemotherapeutic agent.
The Intracellular Activation of Gemcitabine: A Multi-Step Phosphorylation Cascade
Gemcitabine is a prodrug that requires intracellular activation to exert its cytotoxic effects. This activation is a sequential phosphorylation process catalyzed by several key enzymes.
Cellular Uptake
Gemcitabine, being a hydrophilic molecule, enters the cell primarily through nucleoside transporters, with the human equilibrative nucleoside transporter 1 (hENT1) being a major contributor.[2]
The Phosphorylation Pathway
Once inside the cell, gemcitabine undergoes a three-step phosphorylation to become the active dFdCTP. This pathway is a critical determinant of gemcitabine's efficacy.
Figure 1: Intracellular phosphorylation cascade of gemcitabine.
The initial and rate-limiting step is the conversion of gemcitabine to gemcitabine monophosphate (dFdCMP), catalyzed by the enzyme deoxycytidine kinase (dCK).[3][4] Subsequently, dFdCMP is phosphorylated to gemcitabine diphosphate (dFdCDP) by UMP-CMP kinase (CMPK1).[3] Finally, nucleoside diphosphate kinase (NDPK) catalyzes the formation of the active this compound (dFdCTP).[3]
Dual Mechanisms of Cytotoxicity
This compound exerts its anticancer effects through two primary, interconnected mechanisms: inhibition of DNA synthesis and inhibition of ribonucleotide reductase.
Inhibition of DNA Synthesis: Masked Chain Termination
dFdCTP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerase.[5] Once incorporated, the unique stereochemistry of the difluorinated sugar moiety allows for the addition of one more nucleotide before DNA polymerase is unable to proceed further.[6] This phenomenon, known as "masked chain termination," effectively halts DNA elongation.[6][7] The presence of the additional nucleotide "masks" the incorporated gemcitabine from immediate recognition and excision by DNA repair mechanisms, leading to irreparable DNA damage and subsequent apoptosis.[6][7]
Figure 2: Mechanism of masked chain termination by dFdCTP.
Inhibition of Ribonucleotide Reductase: Depletion of dNTP Pools
The diphosphate metabolite, dFdCDP, is a potent and irreversible inhibitor of ribonucleotide reductase (RNR).[5][8] RNR is the enzyme responsible for converting ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the essential precursors for DNA synthesis.[5] By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxyribonucleotides, particularly dCTP.[8] This depletion has a self-potentiating effect: the reduced competition from dCTP enhances the incorporation of dFdCTP into DNA, thereby amplifying its cytotoxic effect.[9]
Figure 3: Inhibition of Ribonucleotide Reductase by dFdCDP.
Quantitative Data
In Vitro Cytotoxicity
The cytotoxic activity of gemcitabine is typically evaluated by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines.
Table 1: IC50 Values of Gemcitabine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| MIA PaCa-2 | Pancreatic Cancer | 25.00 ± 0.47 | [10] |
| PANC-1 | Pancreatic Cancer | 48.55 ± 2.30 | [10] |
| BxPC-3 | Pancreatic Cancer | 1.26 µM (as reported) | [11] |
| A549 | Non-Small Cell Lung | 6.6 | [4] |
| H520 | Non-Small Cell Lung | 46.1 | [4] |
| MCF-7 | Breast Cancer | ~10 | [7] |
| MDA-MB-231 | Breast Cancer | 1.47 | [12] |
| T24 | Bladder Cancer | ~100 | [6] |
| J82 | Bladder Cancer | ~50 | [6] |
| RT4 | Bladder Cancer | ~25 | [6] |
Note: IC50 values can vary depending on the assay conditions and exposure time.
Pharmacokinetic Parameters
The pharmacokinetic profile of gemcitabine has been extensively studied in both preclinical models and human clinical trials.
Table 2: Preclinical Pharmacokinetic Parameters of Gemcitabine
| Species | Dose | Route | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Reference(s) |
| Mouse | 20 mg/kg | IV | < 1 min | - | - | [1] |
| Rat | 12.5 mg/kg | IV | 2.14 hr | - | - | [5][13] |
| Dog | 350 mg | IV | 99.3 ± 5.2 min | - | - | [14] |
Table 3: Clinical Pharmacokinetic Parameters of Gemcitabine in Adults
| Dose | Infusion Time | Half-life (t½) (min) | Clearance (CL) (L/h/m²) | Volume of Distribution (Vd) (L/m²) | Reference(s) |
| 1000 mg/m² | 30 min | 42 - 94 | 30.7 - 92.2 | 50 - 291 | [15] |
| 1250 mg/m² | 30 min | ~60 | ~60 | ~120 | [15] |
Experimental Protocols
Synthesis of this compound (dFdCTP)
This protocol describes a common method for the chemical synthesis of dFdCTP from gemcitabine hydrochloride.[3]
Materials:
-
Gemcitabine hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
Trimethyl phosphate
-
Triethylamine
-
1-Methylimidazole
-
Tributylammonium pyrophosphate
-
Trifluoroacetic anhydride
-
Acetonitrile
-
DEAE Sephadex A-25
-
Triethylammonium bicarbonate buffer (pH 7.5)
Procedure:
-
Monophosphorylation: Dissolve gemcitabine hydrochloride in trimethyl phosphate at 0-5°C. Add POCl₃ dropwise while maintaining the temperature. Stir for 2-4 hours at room temperature. Quench the reaction with water and neutralize with a saturated sodium bicarbonate solution to obtain gemcitabine monophosphate (dFdCMP).
-
Activation of Monophosphate: Treat the dried dFdCMP with trifluoroacetic anhydride in the presence of triethylamine and N,N-dimethylaniline in acetonitrile at low temperature.
-
Triphosphate Formation: To the activated monophosphate, add a solution of tributylammonium pyrophosphate in the presence of 1-methylimidazole and triethylamine in acetonitrile.
-
Purification: Purify the crude dFdCTP by ion-exchange chromatography using a DEAE Sephadex A-25 column, eluting with a gradient of triethylammonium bicarbonate buffer.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry.
Deoxycytidine Kinase (dCK) Activity Assay
This assay measures the rate-limiting step in gemcitabine activation.[16]
Materials:
-
Cell lysate or purified dCK enzyme
-
[³H]-Gemcitabine
-
ATP
-
Reaction buffer (e.g., Tris-HCl with MgCl₂, DTT)
-
DE-81 ion-exchange filter paper
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and the cell lysate or purified enzyme.
-
Initiate the reaction by adding [³H]-Gemcitabine.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a DE-81 filter paper.
-
Wash the filter papers extensively with a wash buffer (e.g., ammonium formate) to remove unreacted [³H]-Gemcitabine.
-
Dry the filter papers and measure the radioactivity corresponding to the phosphorylated [³H]-dFdCMP retained on the paper using a scintillation counter.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.
Figure 4: Workflow for the dCK activity assay.
Ribonucleotide Reductase (RNR) Inhibition Assay
This protocol outlines a common method to assess the inhibitory effect of gemcitabine diphosphate (dFdCDP) on RNR activity.[3][11]
Materials:
-
Purified RNR enzyme (subunits R1 and R2)
-
[³H]-CDP (or other radiolabeled ribonucleotide diphosphate)
-
dFdCDP (inhibitor)
-
ATP (allosteric activator)
-
Dithiothreitol (DTT) or thioredoxin/thioredoxin reductase system (reducing agent)
-
Reaction buffer (e.g., HEPES with MgCl₂)
-
Trichloroacetic acid (TCA)
-
HPLC system with a suitable column (e.g., anion exchange)
Procedure:
-
Pre-incubate the RNR enzyme with dFdCDP at various concentrations for a defined period.
-
Prepare a reaction mixture containing the reaction buffer, ATP, DTT, and the pre-incubated enzyme-inhibitor complex.
-
Initiate the reaction by adding the radiolabeled substrate (e.g., [³H]-CDP).
-
Incubate the reaction at 37°C for a specific time.
-
Terminate the reaction by adding cold TCA.
-
Separate the product (e.g., [³H]-dCDP) from the unreacted substrate using HPLC.
-
Quantify the amount of product formed by measuring the radioactivity in the corresponding HPLC fraction.
-
Determine the IC50 value of dFdCDP by plotting the percentage of RNR inhibition against the inhibitor concentration.
Quantification of Gemcitabine Incorporation into DNA
This method quantifies the amount of gemcitabine that has been incorporated into the DNA of treated cells.
Materials:
-
Gemcitabine-treated cells
-
DNA extraction kit
-
Enzymatic digestion mix (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system
-
Stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-gemcitabine)
Procedure:
-
Harvest cells and extract genomic DNA using a commercial kit.
-
Quantify the extracted DNA.
-
Digest the DNA to single nucleosides using an enzymatic digestion mix.
-
Add the internal standard to the digested sample.
-
Analyze the sample by LC-MS/MS to quantify the amount of gemcitabine and a reference nucleoside (e.g., deoxyguanosine).
-
Express the amount of gemcitabine incorporation as a ratio to the reference nucleoside.
Conclusion
The discovery and development of this compound represent a significant advancement in cancer chemotherapy. Its unique dual mechanism of action, stemming from the intracellular conversion of the prodrug gemcitabine, provides a powerful strategy for inducing cytotoxicity in rapidly dividing cancer cells. This technical guide has provided a detailed overview of the key scientific principles underlying its function, from its initial synthesis to its complex intracellular pharmacology. The provided quantitative data and experimental protocols offer a practical resource for researchers seeking to further investigate the properties of this important anticancer agent and to develop novel therapeutic strategies. A thorough understanding of the intricacies of this compound's formation and function is paramount for optimizing its clinical use and overcoming mechanisms of resistance.
References
- 1. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of intravesical gemcitabine: a preclinical study in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced subunit interactions with gemcitabine-5′-diphosphate inhibit ribonucleotide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and disposition of gemcitabine, and oncolytic deoxycytidine analog, in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An assay for ribonucleotide reductase based on ion-exchange chromatography of the reaction product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. omicsonline.org [omicsonline.org]
- 10. A simple and sensitive ribonucleotide reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Weekly gemcitabine in advanced or metastatic solid tumors. A clinical phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assay of ribonucleotide reduction in nucleotide-permeable hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potent Anti-Tumor Activity of Gemcitabine Triphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemcitabine, a cornerstone of chemotherapy for a multitude of solid tumors, exerts its cytotoxic effects through its active metabolite, gemcitabine triphosphate (dFdCTP). This technical guide provides a comprehensive overview of the pharmacological properties of dFdCTP, detailing its intricate mechanism of action, intracellular pharmacokinetics, and the molecular pathways leading to cancer cell death. This document synthesizes key quantitative data into structured tables for comparative analysis, outlines detailed experimental protocols for its study, and presents visual diagrams of its metabolic activation and mechanism of action to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a nucleoside analog that has demonstrated significant clinical efficacy in the treatment of various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers. As a prodrug, gemcitabine requires intracellular phosphorylation to its active mono-, di-, and triphosphate forms. It is the triphosphate metabolite, this compound (dFdCTP), that is the primary mediator of its cytotoxic activity. This guide delves into the core pharmacological attributes of dFdCTP, providing a technical resource for the scientific community.
Mechanism of Action
The anticancer activity of this compound is multifaceted, primarily revolving around the disruption of DNA synthesis and the induction of apoptosis.
2.1. Inhibition of DNA Synthesis and "Masked Chain Termination"
The principal mechanism of action of dFdCTP is its incorporation into elongating DNA strands during replication.[1] dFdCTP competitively inhibits the incorporation of the natural nucleotide, deoxycytidine triphosphate (dCTP), by DNA polymerases.[2] Once incorporated, the unique stereochemistry of the two fluorine atoms on the 2'-carbon of the deoxyribose sugar allows for the addition of one more nucleotide. However, this addition creates a distorted DNA structure that prevents further elongation by DNA polymerase, a phenomenon termed "masked chain termination."[3] This effective halting of DNA replication is a critical step in inducing cell death.[1]
2.2. Self-Potentiation through Inhibition of Ribonucleotide Reductase
Gemcitabine exhibits a remarkable property of self-potentiation. Its diphosphate metabolite, gemcitabine diphosphate (dFdCDP), is a potent inhibitor of ribonucleotide reductase (RNR).[4][5] RNR is the rate-limiting enzyme responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, the essential precursors for DNA synthesis. By inhibiting RNR, dFdCDP depletes the intracellular pool of dNTPs, most notably dCTP.[6][7] This reduction in endogenous dCTP levels decreases the competition for dFdCTP at the level of DNA polymerase, thereby enhancing its incorporation into DNA and potentiating its own cytotoxic effect.[6]
Intracellular Pharmacokinetics
The efficacy of gemcitabine is critically dependent on its cellular uptake and intracellular conversion to dFdCTP.
3.1. Cellular Uptake and Metabolic Activation
Gemcitabine is a hydrophilic molecule and requires specialized nucleoside transporters, primarily the human equilibrative nucleoside transporter 1 (hENT1), to cross the cell membrane.[4] Once inside the cell, gemcitabine is sequentially phosphorylated by a series of kinases:
-
Deoxycytidine kinase (dCK) phosphorylates gemcitabine to gemcitabine monophosphate (dFdCMP). This is the rate-limiting step in the activation pathway.
-
Deoxycytidylate kinase converts dFdCMP to gemcitabine diphosphate (dFdCDP).
-
Nucleoside diphosphate kinase catalyzes the final phosphorylation step to form the active this compound (dFdCTP).[4]
3.2. Inactivation and Resistance
The primary route of gemcitabine inactivation is deamination by the enzyme cytidine deaminase (CDA) to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU).[4] Resistance to gemcitabine can arise from several mechanisms, including:
-
Decreased expression or activity of the hENT1 transporter, leading to reduced drug uptake.
-
Reduced activity of deoxycytidine kinase (dCK), impairing the activation of gemcitabine.
-
Increased expression of ribonucleotide reductase, overcoming the inhibitory effect of dFdCDP.
-
Increased activity of cytidine deaminase, leading to rapid inactivation of the parent drug.
Quantitative Pharmacological Data
The following tables summarize key quantitative parameters related to the activity and pharmacokinetics of this compound and its diphosphate precursor.
Table 1: Inhibition of DNA Polymerase and DNA Synthesis by this compound (dFdCTP)
| Parameter | Enzyme/Process | Cell Line/System | Value | Reference |
| Ki | DNA Polymerase α | Purified Enzyme | 11.2 µM | [2] |
| Ki | DNA Polymerase ε | Purified Enzyme | 14.4 µM | [2] |
| IC50 | In vitro SV40 DNA Synthesis | MCF7 Cell Synthesome | 3 µM (in the presence of 10 µM dCTP) | [8] |
| IC50 | Intact Cell DNA Synthesis | MCF7 Cells | ~10 µM (for parent drug dFdC) | [8] |
Table 2: Intracellular Pharmacokinetics of this compound (dFdCTP)
| Cell Line/System | Cmax (µM) | AUC (µM*h) | Terminal Half-life (t½) | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | Not Reported | 2640 | Not Reported | [9] |
| NSCLC Patients (PBMCs after IV infusion) | 50.8 ± 3.61 | 584 ± 86.6 | Not Reported | [10][11] |
| NSCLC Patients (PBMCs after Bronchial Artery Infusion) | 66.5 ± 40.6 | 791.1 ± 551.2 | Not Reported | [10][11] |
| Pancreatic Cancer Cell Lines (PCCs) | Variable | Variable | Not Reported | [12] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the pharmacology of this compound.
5.1. Quantification of Intracellular this compound
Method: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol Outline (LC-MS/MS):
-
Cell Lysis: Harvest cells and lyse them using a suitable buffer (e.g., ice-cold methanol/acetonitrile) to precipitate proteins and extract nucleotides.
-
Internal Standard: Add a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₉,¹⁵N₃-dCTP) to the lysate for accurate quantification.
-
Chromatographic Separation: Separate the nucleotides using a reverse-phase or anion-exchange chromatography column.
-
Mass Spectrometry Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify dFdCTP and the internal standard based on their unique mass-to-charge ratios and fragmentation patterns.
-
Data Analysis: Generate a standard curve using known concentrations of dFdCTP to determine the concentration in the experimental samples.
5.2. Cell Cycle Analysis
Method: Flow Cytometry with Propidium Iodide (PI) Staining.
Protocol Outline:
-
Cell Treatment: Treat cells with gemcitabine for the desired time points.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
RNAse Treatment: Treat the cells with RNase A to prevent the staining of RNA by propidium iodide.
-
Staining: Stain the cells with a solution containing propidium iodide, which intercalates with DNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
5.3. Assessment of Apoptosis
Method 1: DNA Fragmentation (TUNEL Assay)
Protocol Outline:
-
Cell Fixation and Permeabilization: Fix and permeabilize gemcitabine-treated cells.
-
TdT Enzyme Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: Analyze the cells using fluorescence microscopy or flow cytometry to detect the fluorescent signal, which indicates the presence of DNA fragmentation, a hallmark of apoptosis.[13][14][15]
Method 2: Western Blotting for Apoptosis-Related Proteins
Protocol Outline:
-
Protein Extraction: Lyse gemcitabine-treated cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for key apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family members).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection to visualize and quantify the protein bands.[1]
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the metabolic activation of gemcitabine and its mechanism of action.
Caption: Metabolic activation of gemcitabine.
Caption: Mechanism of action of gemcitabine's active metabolites.
Conclusion
This compound is a potent antimetabolite that disrupts DNA synthesis through a unique mechanism of masked chain termination and self-potentiates its activity by inhibiting ribonucleotide reductase. A thorough understanding of its pharmacology, from intracellular metabolism to its effects on cellular processes, is paramount for the rational design of novel therapeutic strategies, overcoming drug resistance, and optimizing its clinical use. This technical guide provides a foundational resource for researchers dedicated to advancing cancer therapy.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism for ribonucleotide reductase inactivation by the anticancer drug gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insight into the mechanism of inactivation of ribonucleotide reductase by gemcitabine 5′-diphosphate in the presence or absence of reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling ribonucleotide and deoxyribonucleotide pools perturbed by gemcitabine in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of gemcitabine and araC on in vitro DNA synthesis mediated by the human breast cell DNA synthesome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2',2'-difluorodeoxyuridine and their nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short communication: Gemcitabine and metabolite pharmacokinetics in advanced NSCLC patients after bronchial artery infusion and intravenous infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gemcitabine and metabolite pharmacokinetics in advanced NSCLC patients after bronchial artery infusion and intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 15. DNA Fragmentation Assay Kits (TUNEL) | MBL Life Sience -GLOBAL- [mblbio.com]
The Impact of Gemcitabine Triphosphate on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemcitabine, a cornerstone of chemotherapy for various solid tumors, exerts its cytotoxic effects by interfering with DNA synthesis and repair. Upon cellular uptake, gemcitabine is converted to its active triphosphate metabolite, gemcitabine triphosphate (dFdCTP). This technical guide provides an in-depth analysis of the mechanisms by which dFdCTP modulates cell cycle progression, a critical aspect of its anticancer activity. We will explore the molecular pathways initiated by dFdCTP, present quantitative data on its effects on cell cycle distribution, and provide detailed experimental protocols for key assays used in this field of research.
Core Mechanism of Action
Gemcitabine is a prodrug that requires intracellular phosphorylation to become biologically active. The key active metabolites are gemcitabine diphosphate (dFdCDP) and this compound (dFdCTP).[1][2]
-
Inhibition of Ribonucleotide Reductase (RNR): dFdCDP is a potent inhibitor of RNR, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are the essential building blocks for DNA synthesis.[1][3] This inhibition leads to a depletion of the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), particularly deoxycytidine triphosphate (dCTP).
-
DNA Incorporation and Masked Chain Termination: dFdCTP competes with the natural dCTP for incorporation into the replicating DNA strand by DNA polymerase.[1] After the incorporation of dFdCTP, one additional deoxynucleotide is added to the DNA strand.[1][3] This effectively "masks" the gemcitabine nucleotide, preventing its removal by proofreading exonucleases.[3] Consequently, DNA polymerase is unable to proceed, leading to the termination of DNA chain elongation.[4] This process is a primary trigger for cell cycle arrest and apoptosis.[1]
-
Self-Potentiation: The depletion of dCTP pools by dFdCDP enhances the activity of dFdCTP in a process known as self-potentiation. Lower levels of dCTP reduce competition for DNA incorporation, thereby increasing the likelihood of dFdCTP being integrated into the DNA.[1][2]
Signaling Pathways and Cell Cycle Checkpoint Activation
The incorporation of dFdCTP into DNA and the subsequent stalling of replication forks are recognized by the cell as DNA damage. This triggers the DNA Damage Response (DDR), a complex network of signaling pathways that arrest the cell cycle to allow for DNA repair. The primary pathway activated by gemcitabine-induced replication stress is the ATR-Chk1 signaling cascade.
-
ATR-Chk1 Pathway Activation: Stalled replication forks expose single-stranded DNA (ssDNA), which is rapidly coated by Replication Protein A (RPA). This ssDNA-RPA complex serves as a platform for the recruitment and activation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR, in turn, phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1).[5][6][7]
-
Induction of S-Phase Arrest: Activated Chk1 is a critical regulator of the S-phase checkpoint. It phosphorylates and inactivates Cdc25A, a phosphatase required for the activation of Cyclin-Dependent Kinase 2 (CDK2). Inactivation of CDK2 prevents the firing of new replication origins and stabilizes stalled replication forks, leading to an accumulation of cells in the S-phase of the cell cycle.
Quantitative Data on Cell Cycle Progression
The primary consequence of this compound's activity is a significant arrest of cells in the S-phase of the cell cycle. The extent of this arrest is dependent on the cell line, drug concentration, and duration of exposure.
Pancreatic Cancer Cell Lines
| Cell Line | Treatment Conditions | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| PK-1 | Control (24h) | 34.14 | 36.67 | 29.19 | [8] |
| 30 nM Gemcitabine (24h) | 56.48 | 29.57 | 13.95 | [8] | |
| Control (48h) | 38.76 | 41.20 | 20.04 | [8] | |
| 30 nM Gemcitabine (48h) | 61.23 | 38.76 | 0.01 | [8] | |
| BxPC-3 | Control (24h) | ~45 | ~35 | ~20 | [9] |
| Gemcitabine (low dose, 24h) | ~30 | ~60 | ~10 | [9] | |
| Gemcitabine (high dose, 24h) | ~20 | ~70 | ~10 | [9] | |
| Panc-1 | Control (24h) | ~50 | ~30 | ~20 | [9] |
| Gemcitabine (low dose, 24h) | ~40 | ~50 | ~10 | [9] | |
| Gemcitabine (high dose, 24h) | ~30 | ~60 | ~10 | [9] | |
| AsPC-1 | Control (24h) | Not specified | Not specified | Not specified | [10] |
| 50 nM Gemcitabine (24h) | Decrease | Increase | Decrease | [10] | |
| HPAF-II | Control (24h) | Not specified | Not specified | Not specified | [10] |
| Gemcitabine (24h) | Decrease | Increase | Not specified | [10] |
Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Treatment Conditions | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| A549 | Control (24h) | ~60 | ~25 | ~15 | [9] |
| Gemcitabine (low dose, 24h) | ~45 | ~45 | ~10 | [9] | |
| Gemcitabine (high dose, 24h) | ~35 | ~55 | ~10 | [9] | |
| H292 | Control | Not specified | Not specified | Not specified | [11] |
| Gemcitabine (0.5, 0.05, 0.005 µM) | Not specified | Increase | Not specified | [11] | |
| CorL23 | Control | Not specified | Not specified | Not specified | [11] |
| Gemcitabine (0.5, 0.05, 0.005 µM) | Not specified | Increase | Not specified | [11] | |
| Colo699 | Control | Not specified | Not specified | Not specified | [11] |
| Gemcitabine (0.5, 0.05, 0.005 µM) | Not specified | Increase | Not specified | [11] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol provides a general framework for analyzing the cell cycle distribution of cancer cells treated with gemcitabine.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density in culture plates. Allow cells to adhere overnight. Treat cells with the desired concentrations of gemcitabine or vehicle control for the specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: For adherent cells, aspirate the culture medium, wash with PBS, and detach the cells using trypsin-EDTA. For suspension cells, directly collect the cells. Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate the cells at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with ice-cold PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or a similar channel. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle-Related Proteins
This protocol outlines the general steps for detecting the expression of key cell cycle regulatory proteins, such as Cyclin D1 and phospho-Chk1, following gemcitabine treatment.
Materials:
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After gemcitabine treatment, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. Wash the membrane again with TBST.
-
Signal Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control, such as β-actin, to ensure equal protein loading.
Conclusion
This compound's profound impact on cell cycle progression is a direct consequence of its multifaceted mechanism of action. By inhibiting ribonucleotide reductase and incorporating into DNA to cause masked chain termination, dFdCTP induces significant replication stress, leading to the activation of the ATR-Chk1 signaling pathway and a robust S-phase arrest. This comprehensive understanding of the molecular events and their quantitative outcomes is crucial for the rational design of combination therapies and the development of novel strategies to overcome gemcitabine resistance in cancer treatment. The experimental protocols provided herein serve as a foundational guide for researchers investigating the intricate interplay between gemcitabine and the cell cycle machinery.
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of gemcitabine on cell proliferation and apoptosis in non-small-cell lung cancer (NSCLC) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Role of Deoxycytidine Kinase in Gemcitabine Triphosphate Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemcitabine (2',2'-difluorodeoxycytidine), a cornerstone of chemotherapy for various solid tumors, functions as a prodrug requiring intracellular activation to exert its cytotoxic effects. The formation of its active metabolite, gemcitabine triphosphate (dFdCTP), is critically dependent on a series of phosphorylation steps, the first and rate-limiting of which is catalyzed by the enzyme deoxycytidine kinase (dCK). This technical guide provides an in-depth exploration of the pivotal role of dCK in the metabolic activation of gemcitabine. It details the enzymatic pathway, presents key quantitative data on enzyme kinetics and expression, outlines experimental protocols for assessing dCK activity and gemcitabine metabolism, and illustrates the complex regulatory networks that govern dCK expression and function. Understanding the nuances of dCK's involvement in gemcitabine's mechanism of action is paramount for developing strategies to overcome drug resistance and optimize therapeutic outcomes.
Introduction: Gemcitabine's Path to Activation
Gemcitabine is a nucleoside analog that, upon entry into the cell via nucleoside transporters, must undergo sequential phosphorylation to become pharmacologically active.[1][2] The ultimate active form, dFdCTP, competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to chain termination and apoptosis in rapidly dividing cancer cells.[3][4] Additionally, the diphosphate metabolite, gemcitabine diphosphate (dFdCDP), inhibits ribonucleotide reductase, an enzyme essential for the synthesis of deoxynucleotides, thereby potentiating the cytotoxic effect of dFdCTP.[3][5]
The metabolic activation cascade is initiated by deoxycytidine kinase (dCK), which catalyzes the monophosphorylation of gemcitabine to gemcitabine monophosphate (dFdCMP).[1][2] This initial step is the rate-limiting reaction in the entire activation pathway.[6] Subsequent phosphorylations to dFdCDP and dFdCTP are carried out by UMP/CMP kinase (CMPK1) and nucleoside-diphosphate kinase (NDPK), respectively.[1][2] Given its critical role, the expression and activity of dCK are primary determinants of gemcitabine efficacy and a focal point in mechanisms of drug resistance.
The Gemcitabine Activation Pathway: A Central Role for dCK
The metabolic journey of gemcitabine from a prodrug to a potent cytotoxic agent is a multi-step intracellular process. The efficiency of this pathway is largely dictated by the enzymatic activity of dCK.
-
Step 1: Monophosphorylation by dCK. Gemcitabine is a substrate for dCK, which transfers a phosphate group from a phosphate donor, typically ATP, to form dFdCMP. This reaction is the slowest in the activation sequence, making dCK the gatekeeper of gemcitabine's cytotoxic potential.[6]
-
Step 2: Diphosphorylation. dFdCMP is subsequently phosphorylated by UMP/CMP kinase (CMPK1) to yield dFdCDP.[1][2]
-
Step 3: Triphosphorylation. Finally, nucleoside-diphosphate kinase (NDPK) catalyzes the formation of the active triphosphate form, dFdCTP.[1][2]
The active metabolites, dFdCDP and dFdCTP, then exert their anticancer effects through the dual mechanisms of ribonucleotide reductase inhibition and DNA chain termination.[3][5]
Quantitative Analysis of dCK Function and Expression
The efficacy of gemcitabine is quantitatively linked to the expression and enzymatic activity of dCK. Below are tables summarizing key kinetic parameters and the relationship between dCK levels and gemcitabine sensitivity.
Table 1: Kinetic Parameters of Deoxycytidine Kinase
| Substrate | Km (µM) | Vmax (relative) | kcat (s-1) | Reference |
| Deoxycytidine | 1.5 | - | - | [7] |
| Gemcitabine | 4.6 | - | - | [7] |
| Deoxycytidine (S74E mutant) | - | - | 11-fold increase vs WT | [8] |
| Gemcitabine (S74E mutant) | - | - | 3-fold increase vs WT | [8] |
Note: Vmax and kcat values are often reported in relative terms or require specific experimental details for absolute quantification, hence the representation here. The S74E mutation mimics phosphorylation at Serine-74.
Table 2: Correlation of dCK Expression and Activity with Gemcitabine Sensitivity
| Cell Line/Tumor Type | dCK mRNA Expression | dCK Protein Level | dCK Activity | Gemcitabine IC50 / Sensitivity | Reference |
| NSCLC Cell Lines | Not correlated with basal sensitivity | - | - | hENT1 expression correlated with IC50 | [9][10] |
| Gemcitabine-resistant NSCLC | Decreased | - | - | Acquired resistance | [9][10] |
| Pancreatic Cancer Cells | - | Low | Low | Correlated with resistance | [11][12] |
| Human Tumor Xenografts | Correlated with dCK activity and protein levels | Significantly related to sensitivity (ρ = -0.96) | Significantly related to sensitivity (ρ = -0.93) | Varies from resistant to highly sensitive | [13] |
| Colon and Lung Cancer Cell Lines | Negatively correlated with miR-330 expression | - | - | Correlated with miR-330 expression (resistance) | [3] |
Mechanisms of Resistance Involving Deoxycytidine Kinase
Resistance to gemcitabine is a significant clinical challenge, and alterations in dCK function are a primary cause.
-
Downregulation of dCK Expression: Reduced transcription or translation of the DCK gene leads to lower levels of the dCK enzyme, thereby diminishing the cell's capacity to activate gemcitabine.[6][14] This is a common mechanism of acquired resistance.[9][10]
-
Inactivating Mutations: Genetic mutations in the DCK coding sequence can result in a non-functional or poorly functional enzyme, rendering cells inherently resistant to gemcitabine.[12]
-
Post-transcriptional and Post-translational Modifications: As will be discussed, the regulation of dCK activity is complex and can be altered in cancer cells to promote resistance.
Regulation of Deoxycytidine Kinase Expression and Activity
The cellular levels and activity of dCK are tightly controlled through a multi-layered regulatory network, presenting potential targets for therapeutic intervention.
Transcriptional Regulation
The expression of the DCK gene is controlled by various transcription factors that bind to its promoter region. Studies have identified GC-rich regions in the DCK promoter that are binding sites for transcription factors such as Sp1 and Sp3.[1] Additionally, the transcription factor NF-1 has been shown to bind to the DCK promoter in B-cells.[1] Promoter methylation, specifically of the 3' GC box, has also been shown to regulate dCK mRNA expression.[3]
Post-Translational Modification: The Role of Phosphorylation
A key mechanism for the acute regulation of dCK activity is post-translational modification, particularly phosphorylation.
-
Activation by ATM/ATR Kinases: In response to DNA damage, dCK is phosphorylated on Serine-74 (Ser-74) by the Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases.[2][8] This phosphorylation event significantly increases the catalytic activity of dCK, enhancing the activation of gemcitabine.[8] This provides a mechanistic link between DNA damage and potentiation of gemcitabine's effects.
Crosstalk with Other Signaling Pathways
-
NRF2/ARE Pathway: Recent evidence suggests a negative regulatory relationship between dCK and the NRF2/ARE signaling pathway, a master regulator of cellular redox homeostasis.[15] Decreased dCK expression can lead to the hyperactivation of the NRF2 pathway, promoting an antioxidant response that may contribute to gemcitabine resistance.[15]
-
JAK/STAT Pathway: While direct regulation of dCK by the JAK/STAT pathway is less established, this pathway is a central signaling node for numerous cytokines and growth factors that can influence cell proliferation and survival, and indirectly impact the expression of metabolic enzymes like dCK.[16][17]
Experimental Protocols
Accurate assessment of dCK's role in gemcitabine metabolism requires robust experimental methodologies.
Deoxycytidine Kinase Activity Assay
This protocol is a synthesized method based on the principles of radiolabeled substrate incorporation.
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Kinase Reaction:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.6
-
5 mM MgCl2
-
2 mM DTT
-
10 mM NaF
-
5 mM ATP
-
Radiolabeled substrate (e.g., [3H]-deoxycytidine or [3H]-gemcitabine) at a known concentration.
-
-
Add a specific amount of cell lysate (e.g., 20-50 µg of protein) to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Separation:
-
Stop the reaction by spotting the mixture onto DE-81 ion-exchange filter paper discs.
-
Wash the discs sequentially with:
-
1 mM ammonium formate (3 times)
-
Ethanol (1 time)
-
-
Air dry the filter discs.
-
-
Quantification:
-
Place the dried discs in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the dCK activity as picomoles or nanomoles of product formed per minute per milligram of protein.
-
Quantification of Gemcitabine and its Metabolites by HPLC-MS/MS
This protocol provides a general workflow for the analysis of intracellular gemcitabine metabolites.
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with gemcitabine for the specified time.
-
Harvest cells and wash with ice-cold PBS.
-
Extract the intracellular metabolites by adding a cold extraction solution (e.g., 80% methanol).
-
Incubate at -80°C to precipitate proteins.
-
Centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant and dry it under a vacuum or nitrogen stream.
-
Reconstitute the dried extract in a suitable mobile phase for injection.
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize the specific precursor-to-product ion transitions for gemcitabine, dFdCMP, dFdCDP, and dFdCTP.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
-
-
Data Analysis:
-
Generate standard curves for each analyte using known concentrations.
-
Quantify the amount of each metabolite in the samples by comparing their peak areas to the standard curves.
-
Normalize the results to the cell number or total protein content.
-
Determination of Gemcitabine IC50 using MTT Assay
This protocol outlines a standard method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of gemcitabine.
-
Cell Plating:
-
Drug Treatment:
-
Prepare a serial dilution of gemcitabine in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of gemcitabine.
-
Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[14]
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14][19]
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each gemcitabine concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the gemcitabine concentration.
-
Determine the IC50 value, which is the concentration of gemcitabine that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
Conclusion and Future Perspectives
Deoxycytidine kinase stands as a critical determinant of gemcitabine's therapeutic efficacy. Its role as the rate-limiting enzyme in the activation of this widely used chemotherapeutic agent places it at the center of both the drug's mechanism of action and the development of resistance. A thorough understanding of dCK's enzymatic function, its regulation at the transcriptional and post-translational levels, and its interplay with other cellular signaling pathways is essential for the rational design of novel therapeutic strategies.
Future research should focus on several key areas:
-
Modulating dCK Activity: Developing small molecules that can allosterically activate dCK or inhibit its negative regulators could enhance gemcitabine's potency and overcome resistance.
-
Biomarker Development: Refining dCK expression and activity assays for clinical use could lead to better patient stratification and personalized gemcitabine therapy.
-
Targeting Regulatory Pathways: Intervening in the signaling pathways that control dCK expression, such as those involving ATM/ATR and NRF2, may offer new avenues for chemosensitization.
By continuing to unravel the complexities of dCK biology, the scientific community can pave the way for more effective and durable responses to gemcitabine-based chemotherapy in cancer patients.
References
- 1. Transcriptional regulation of the mouse deoxycytidine kinase: identification and functional analysis of nuclear protein binding sites at the proximal promoter | SLU publication database (SLUpub) [publications.slu.se]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of deoxycytidine kinase expression and sensitivity to gemcitabine by micro-RNA 330 and promoter methylation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and this compound in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic studies on 2',2'-difluorodeoxycytidine (Gemcitabine) with purified human deoxycytidine kinase and cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mimicking phosphorylation of Ser-74 on human deoxycytidine kinase selectively increases catalytic activity for dC and dC analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determinants of sensitivity and resistance to gemcitabine: The roles of human equilibrative nucleoside transporter 1 and deoxycytidine kinase in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determinants of sensitivity and resistance to gemcitabine: the roles of human equilibrative nucleoside transporter 1 and deoxycytidine kinase in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 13. Pretreatment Deoxycytidine Kinase Levels Predict in Vivo Gemcitabine Sensitivity1 | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. dCK negatively regulates the NRF2/ARE axis and ROS production in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 17. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 18. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and this compound in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Gemcitabine Triphosphate Incorporation into DNA and RNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemcitabine, a nucleoside analog of deoxycytidine, is a cornerstone of chemotherapy for various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers. Its efficacy lies in its ability to disrupt DNA synthesis and induce cell death upon intracellular activation to its triphosphate form, gemcitabine triphosphate (dFdCTP). This technical guide provides an in-depth exploration of the molecular mechanisms governing the incorporation of dFdCTP into both DNA and RNA, the subsequent cellular consequences, and the experimental methodologies used to study these processes.
Mechanism of Action: A Dual Assault on Nucleic Acid Synthesis
Gemcitabine (dFdC) is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects. This process is initiated by deoxycytidine kinase (dCK), the rate-limiting enzyme, which converts gemcitabine to gemcitabine monophosphate (dFdCMP). Subsequent phosphorylations by other kinases lead to the formation of the active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[1][2][3] These active forms of gemcitabine then interfere with nucleic acid synthesis through two primary mechanisms: incorporation into DNA and incorporation into RNA.
Incorporation into DNA and "Masked Chain Termination"
The triphosphate metabolite, dFdCTP, structurally mimics the natural deoxycytidine triphosphate (dCTP) and competes with it for incorporation into the growing DNA strand by DNA polymerase.[1][2] Once incorporated, dFdCTP exhibits a unique mechanism known as "masked chain termination." After the incorporation of dFdCTP, DNA polymerase can add one more deoxynucleotide to the strand before DNA synthesis is halted.[2][4][5] This "masking" of the gemcitabine nucleotide at the penultimate position makes it difficult for proofreading exonucleases to recognize and excise the aberrant nucleoside.[2][6] This effective chain termination leads to the accumulation of DNA strand breaks, stalling of replication forks, and ultimately, the induction of apoptosis (programmed cell death).[4][7]
Self-Potentiation: A Synergistic Enhancement of Cytotoxicity
Gemcitabine's efficacy is further amplified by a process of "self-potentiation."[4][8] The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR).[1][2] RNR is a crucial enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxynucleotides, particularly dCTP.[2] This reduction in competing dCTP levels enhances the probability of dFdCTP being incorporated into DNA, thereby potentiating its own cytotoxic effect.[1][8]
Incorporation into RNA
While the primary mechanism of gemcitabine's cytotoxicity is attributed to its effects on DNA, studies have also demonstrated its incorporation into RNA.[9][10] The triphosphate form, dFdCTP, can be incorporated into RNA strands, although the extent of this incorporation can vary between different cell lines.[9] The incorporation of gemcitabine into RNA can lead to the inhibition of RNA synthesis and may contribute to the overall cytotoxic effect of the drug, representing a secondary but potentially important mechanism of action.[9]
Quantitative Data on Gemcitabine Incorporation
The extent of gemcitabine incorporation into DNA and RNA is a critical determinant of its cytotoxic activity. This section summarizes key quantitative findings from various studies.
| Parameter | Cell Line(s) | Gemcitabine Concentration | Incubation Time | Key Findings | Reference(s) |
| DNA Incorporation vs. RNA Incorporation | A2780 (human ovarian carcinoma), CCRF-CEM (human leukemic) | Not specified | Not specified | In A2780 cells, incorporation into DNA was approximately twice that of RNA. In CCRF-CEM cells, DNA incorporation was 10-20 times greater than RNA incorporation. | [9] |
| DNA Incorporation Levels | HuCCT1 (human cholangiocarcinoma) | Not specified | 24 - 72 hours | DNA incorporation ranged from 0.33 nmol dFdC/μmol dG at 24 hours to 0.9 nmol dFdC/μmol dG at 72 hours. | [11] |
| Effect on Deoxynucleotide Pools | A2780, HT29, K562, H322, Lewis Lung | 1 and 10 µM | 4 hours | Gemcitabine treatment led to a 3-10 fold decrease in dATP, undetectable levels of dGTP, and at most a 3-fold decrease in dCTP, while dTTP levels increased. | [12] |
| Inhibition of CTP Synthase | E. coli (in vitro) | N/A | N/A | dFdCTP is a potent competitive inhibitor of CTP synthase with a Ki of (3.0 ± 0.1) μM, with a binding affinity approximately 75-fold greater than CTP. | [13] |
| Inhibition of DNA Synthesis | Various tumor cell lines | 0.1 µM | 4 hours | DNA synthesis was almost completely inhibited. | [9] |
| Inhibition of RNA Synthesis | Solid tumor cell lines | 1 µM | 24 hours | RNA synthesis inhibition did not exceed 50%. | [9] |
| Inhibition of RNA Synthesis | CCRF-CEM | 1 µM | 24 hours | RNA synthesis was completely inhibited. | [9] |
Experimental Protocols
This section outlines the general methodologies employed in the cited research to investigate gemcitabine's mechanism of action.
Cell Culture and Drug Treatment
-
Cell Lines: A variety of human and murine cancer cell lines are used, including but not limited to A2780 (ovarian), CCRF-CEM (leukemia), Colon 26-10 (colon), and various non-small cell lung cancer lines.[9][12]
-
Culture Conditions: Cells are typically maintained in standard culture media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Exposure: Cells are treated with varying concentrations of gemcitabine for specified durations to assess dose- and time-dependent effects.[9][12]
Measurement of Gemcitabine Incorporation into DNA and RNA
A common method for quantifying gemcitabine incorporation involves the use of radiolabeled gemcitabine (e.g., [3H]gemcitabine).[14]
-
Nucleic Acid Extraction: DNA and RNA are isolated from treated cells using standard protocols, such as acid precipitation or CsCl-gradient centrifugation, to ensure separation of the two nucleic acid types.[9]
-
Quantification: The amount of radioactivity incorporated into the DNA and RNA fractions is measured using liquid scintillation counting.
-
Normalization: Incorporation levels are often normalized to the total amount of DNA or RNA or to the incorporation of radiolabeled natural nucleosides (e.g., [14C]thymidine for DNA, [3H]uridine for RNA) to account for differences in cell number and overall nucleic acid synthesis.[14]
-
LC-MS/MS Method: A more direct and sensitive method involves the enzymatic hydrolysis of DNA to release the incorporated gemcitabine, which is then quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][15]
Analysis of Deoxynucleotide Pools
-
Extraction: Intracellular deoxynucleotides are extracted from cells, typically using a cold acid solution.
-
Quantification: The levels of individual deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP) are measured using techniques such as high-performance liquid chromatography (HPLC) or a DNA polymerase-based elongation assay.[12]
Enzyme Inhibition Assays
-
Ribonucleotide Reductase (RNR) Activity: The inhibitory effect of dFdCDP on RNR can be assessed by measuring the conversion of a radiolabeled ribonucleotide (e.g., [14C]CDP) to its corresponding deoxyribonucleotide in the presence and absence of the inhibitor.
-
CTP Synthase (CTPS) Activity: The inhibition of CTPS by dFdCTP can be determined by measuring the conversion of UTP to CTP, often using spectrophotometric or chromatographic methods.[13]
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and mechanisms described in this guide.
Caption: Metabolic activation of the gemcitabine prodrug.
Caption: Mechanism of masked chain termination in DNA.
Caption: The self-potentiation mechanism of gemcitabine.
Caption: Incorporation of gemcitabine into RNA.
Conclusion
The incorporation of this compound into both DNA and RNA represents a multifaceted mechanism of action that underpins its potent anticancer activity. The process of masked chain termination in DNA, coupled with the self-potentiating inhibition of ribonucleotide reductase, creates a highly effective cytotoxic assault on rapidly dividing cancer cells. While the incorporation into RNA is a less pronounced effect, it likely contributes to the overall therapeutic efficacy of gemcitabine. A thorough understanding of these molecular interactions and the experimental methodologies used to investigate them is crucial for the continued development and optimization of gemcitabine-based chemotherapeutic regimens. This guide provides a comprehensive technical overview to aid researchers, scientists, and drug development professionals in their efforts to advance cancer treatment.
References
- 1. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 2. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PARP Inhibitors Synergize with Gemcitabine by Potentiating DNA Damage in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2',2'-Difluoro-deoxycytidine (gemcitabine) incorporation into RNA and DNA of tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Interference of this compound with the measurements of deoxynucleotides using an optimized DNA polymerase elongation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the Potent Inhibition of CTP Synthase by Gemcitabine-5'-Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of gemcitabine incorporation into human DNA by LC/MS/MS as a surrogate measure for target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biochemical Pathways Involving Gemcitabine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gemcitabine, a synthetic pyrimidine nucleoside analogue of deoxycytidine, is a cornerstone of chemotherapy for a multitude of solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1] Its clinical efficacy is contingent upon its intracellular conversion to the active triphosphate metabolite, gemcitabine triphosphate (dFdCTP). This document provides a comprehensive technical overview of the core biochemical pathways involving dFdCTP, detailing its mechanism of action, metabolism, and the intricate signaling cascades it perturbs. Quantitative data on its efficacy and pharmacokinetics are presented in structured tables, and detailed methodologies for key experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the molecular pharmacology of this critical anticancer agent.
Metabolism and Activation of Gemcitabine
Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects.[2] The metabolic activation cascade is initiated by the rate-limiting enzyme deoxycytidine kinase (dCK), which phosphorylates gemcitabine to gemcitabine monophosphate (dFdCMP).[1] Subsequent phosphorylations by nucleoside monophosphate kinase and nucleoside diphosphate kinase lead to the formation of gemcitabine diphosphate (dFdCDP) and the ultimate active metabolite, this compound (dFdCTP).[1][2]
The primary inactivating pathway for gemcitabine is deamination by cytidine deaminase (CDA) to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU).
Figure 1: Metabolic activation and inactivation of gemcitabine.
Core Mechanisms of Action of this compound
The anticancer activity of gemcitabine is primarily mediated by its active metabolites, dFdCDP and dFdCTP, which disrupt critical cellular processes required for DNA synthesis and repair.
Incorporation into DNA and "Masked Chain Termination"
The triphosphate form, dFdCTP, acts as a fraudulent nucleotide, competing with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerases.[2] Following the incorporation of dFdCTP, DNA polymerase is able to add one more deoxynucleotide before DNA synthesis is irreversibly halted. This phenomenon, termed "masked chain termination," effectively shields the incorporated gemcitabine from removal by proofreading exonucleases, thus locking the drug into the DNA.[3][4] The stalled replication forks trigger downstream signaling pathways leading to cell cycle arrest and apoptosis.
Figure 2: Mechanism of masked chain termination by dFdCTP.
Inhibition of Ribonucleotide Reductase and Self-Potentiation
The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleoside diphosphates to deoxyribonucleoside diphosphates (dNDPs), the building blocks of DNA.[1][5] Inhibition of RNR by dFdCDP leads to a depletion of the intracellular pool of deoxynucleotides, particularly dCTP. This reduction in dCTP levels has a dual effect that enhances the efficacy of gemcitabine, a phenomenon known as "self-potentiation".[4] Firstly, the lower concentration of dCTP reduces the competition for DNA polymerase, thereby increasing the incorporation of dFdCTP into DNA. Secondly, the reduced dCTP levels relieve the feedback inhibition on dCK, leading to increased phosphorylation of gemcitabine and higher intracellular concentrations of its active metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography/tandem mass spectrometry method for simultaneous quantification of eight endogenous nucleotides and the intracellular gemcitabine metabolite dFdCTP in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Intracellular Gemcitabine Triphosphate (dFdCTP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine (2',2'-difluoro-2'-deoxycytidine, dFdC) is a cornerstone of chemotherapy regimens for a variety of solid tumors, including pancreatic, non-small cell lung, breast, and bladder cancers.[1][2] As a prodrug, gemcitabine requires intracellular phosphorylation to exert its cytotoxic effects.[1][3][4] The active metabolite, gemcitabine triphosphate (dFdCTP), is incorporated into DNA, leading to chain termination and inhibition of DNA synthesis, ultimately inducing apoptosis in rapidly dividing cancer cells.[5][6][7] The intracellular concentration of dFdCTP is a critical determinant of gemcitabine's efficacy.[6][8] Therefore, accurate quantification of intracellular dFdCTP levels is paramount for preclinical research, clinical pharmacology studies, and the development of strategies to overcome gemcitabine resistance.
This application note provides detailed protocols for the quantification of intracellular dFdCTP using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method. Additionally, it summarizes key quantitative data from published studies and presents visual workflows to aid in experimental design and execution.
Gemcitabine Metabolism and Signaling Pathway
Gemcitabine enters the cell via nucleoside transporters and undergoes a series of phosphorylation steps to become activated.[1][3][5] Deoxycytidine kinase (dCK) catalyzes the initial and rate-limiting step, converting gemcitabine to gemcitabine monophosphate (dFdCMP).[3] Subsequently, dFdCMP is phosphorylated to gemcitabine diphosphate (dFdCDP) and then to the active dFdCTP.[1][3] dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA.[7] Another active metabolite, dFdCDP, inhibits ribonucleotide reductase, an enzyme essential for the production of deoxynucleotides required for DNA synthesis.[3][5] The primary inactivation pathway for gemcitabine is deamination by cytidine deaminase (CDA) to form the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU).[1][3]
Caption: Gemcitabine metabolic pathway.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of gemcitabine and its metabolites from various studies. This data can serve as a reference for researchers developing and validating their own analytical methods.
| Analyte | Matrix | Method | Lower Limit of Quantification (LLOQ) | Calibration Range | Reference |
| dFdCTP | Pancreatic Tumor Tissue | LC-MS/MS | 0.2 ng/mg tissue | 0.2 - 50 ng/mg tissue | [2][9] |
| Gemcitabine | Pancreatic Tumor Tissue | LC-MS/MS | 0.2 ng/mg tissue | 0.2 - 50 ng/mg tissue | [2] |
| dFdU | Pancreatic Tumor Tissue | LC-MS/MS | 0.4 ng/mg tissue | 0.4 - 100 ng/mg tissue | [2] |
| dFdCTP | Human PBMCs | LC-MS/MS | 1 ng/mL | 1 - 25 ng/mL | [10] |
| dFdCTP | Cultured Leukemic Cells | HPLC | 20 pmol | 20 - 2000 pmol | [6][8] |
PBMCs: Peripheral Blood Mononuclear Cells
Experimental Protocols
Sample Preparation
The initial step in quantifying intracellular metabolites is the careful collection and processing of biological samples to ensure the stability of the analytes.
A. Cultured Cells
-
Cell Harvesting: After incubation with gemcitabine, harvest cells by centrifugation.
-
Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in 200 µL of 0.3 M cold perchloric acid.[8]
-
Vortex for 10 seconds and incubate on ice for 15 minutes.[8]
-
Centrifuge at 15,600 x g for 20 seconds at 4°C to pellet precipitated proteins.[8]
-
Transfer the acidic supernatant to a new tube.
-
Neutralize the supernatant by adding 100 µL of 0.5 N potassium hydroxide.[8]
-
Centrifuge again to remove the potassium perchlorate precipitate.[8]
-
The resulting supernatant, the acid-soluble fraction (ASF), contains the nucleotide pool and is ready for analysis.[8]
-
B. Tumor Tissue
-
Tissue Collection: Excise tumor tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
-
Homogenization:
-
Extraction and Protein Precipitation:
-
Take a 50 µL aliquot of the homogenate and add 200 µL of ice-cold 50% (v/v) acetonitrile containing internal standards.[2]
-
Vortex and centrifuge to pellet proteins.
-
The supernatant is ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following is a general protocol for the quantification of dFdCTP by LC-MS/MS. Specific parameters will need to be optimized for individual instruments.
A. Chromatographic Conditions
-
Column: A porous graphitic carbon column is effective for separating gemcitabine and its metabolites.[2][9] Anion-exchange columns have also been successfully used.[6][8][10]
-
Mobile Phase: The mobile phase composition will depend on the column used. A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is common.
-
Flow Rate: Typically in the range of 0.2 - 0.7 mL/min.[6]
-
Column Temperature: Maintained at a constant temperature, for example, ambient temperature.[6]
B. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte and mobile phase.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for dFdCTP and the internal standard.
Data Analysis and Quantification
-
Standard Curve: Prepare a standard curve by spiking known concentrations of dFdCTP into a blank matrix (e.g., lysate from untreated cells or tissue homogenate).[2][8]
-
Quantification: The concentration of dFdCTP in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the standard curve.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of intracellular dFdCTP.
Caption: Experimental workflow for dFdCTP quantification.
Conclusion
The accurate quantification of intracellular dFdCTP is essential for understanding the pharmacology of gemcitabine and for developing strategies to improve its therapeutic index. The LC-MS/MS methods described in this application note offer the sensitivity and specificity required for robust analysis in both preclinical and clinical research settings. By following these detailed protocols and utilizing the provided reference data, researchers can confidently measure intracellular dFdCTP levels to advance the field of cancer therapeutics.
References
- 1. oaepublish.com [oaepublish.com]
- 2. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and this compound in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Gemcitabine metabolic pathway genetic polymorphisms and response in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gemcitabine Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A new, simple method for quantifying this compound in cancer cells using isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 8. A new, simple method for quantifying this compound in cancer cells using isocratic high‐performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and this compound in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-portal.uu.nl [research-portal.uu.nl]
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of Gemcitabine Triphosphate in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of gemcitabine triphosphate (dFdCTP), the active metabolite of the anticancer drug gemcitabine, in biological matrices such as tumor tissue and peripheral blood mononuclear cells (PBMCs). Gemcitabine is a prodrug that requires intracellular phosphorylation to its active triphosphate form to exert its cytotoxic effects by inhibiting DNA synthesis.[1][2] Monitoring the intracellular concentrations of dFdCTP is crucial for understanding its pharmacokinetic-pharmacodynamic relationship and optimizing therapeutic strategies.[3] The described method utilizes porous graphitic carbon or weak anion-exchange liquid chromatography for separation, coupled with tandem mass spectrometry for sensitive and specific detection. This document provides comprehensive protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of key quantitative parameters.
Introduction
Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a nucleoside analog widely used in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and bladder cancers.[4] As a prodrug, gemcitabine is transported into cells and undergoes sequential phosphorylation by deoxycytidine kinase and other nucleotide kinases to form gemcitabine monophosphate (dFdCMP), diphosphate (dFdCDP), and the pharmacologically active triphosphate (dFdCTP).[5][6] this compound competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to chain termination and inhibition of DNA synthesis.[5][7] Additionally, gemcitabine diphosphate inhibits ribonucleotide reductase, further depleting the pool of deoxynucleotides required for DNA replication.[5]
Given that the intracellular concentration of dFdCTP is a critical determinant of gemcitabine's cytotoxicity, its accurate quantification in biological samples is of significant interest in both preclinical and clinical research.[2][8] This application note presents a detailed LC-MS/MS method for the reliable measurement of dFdCTP in complex biological matrices.
Gemcitabine Metabolic Pathway
Gemcitabine enters the cell and is activated through a series of phosphorylation steps to its active triphosphate form, dFdCTP. This active metabolite is then incorporated into DNA, leading to cell death. The drug can also be inactivated through deamination.
Experimental Protocols
Sample Preparation
1. Extraction from Tumor Tissue [4]
-
Materials:
-
Frozen tumor tissue (minimum 10 mg)
-
Ice-cold 50% (v/v) acetonitrile in water
-
Tetrahydrouridine (THU) solution (25 µg/mL in water)
-
Internal Standard (IS) solution: 13C9, 15N3-cytidine triphosphate (50 ng/mL in 50% acetonitrile)
-
Tissue homogenizer (e.g., Precellys 24)
-
Microcentrifuge tubes
-
Centrifuge
-
-
Protocol:
-
Weigh a minimum of 10 mg of frozen tumor tissue.
-
Homogenize the tissue in ice-cold 50% acetonitrile containing 25 µg/mL THU to a final concentration of 0.05 mg/µL.
-
Transfer a 50 µL aliquot of the homogenate to a microcentrifuge tube.
-
Add 200 µL of ice-cold 50% acetonitrile containing the internal standard.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
2. Extraction from Peripheral Blood Mononuclear Cells (PBMCs) [8]
-
Materials:
-
PBMC pellet (e.g., 4 x 106 cells)
-
Ice-cold 0.3 M perchloric acid
-
0.5 N potassium hydroxide
-
Microcentrifuge tubes
-
Centrifuge
-
-
Protocol:
-
To a cell pellet of approximately 4 x 106 PBMCs, add 200 µL of cold 0.3 M perchloric acid.
-
Vortex the mixture for 10 seconds and let it stand for 15 minutes at 4°C to precipitate proteins.
-
Centrifuge at 15,600 x g for 20 seconds at 4°C.
-
Carefully transfer the acidic supernatant to a new tube.
-
Neutralize the supernatant by adding 100 µL of 0.5 N potassium hydroxide.
-
Centrifuge again at 15,600 x g for 20 seconds at 4°C to pellet the potassium perchlorate precipitate.
-
Collect the neutralized supernatant (acid-soluble fraction) for analysis.
-
Liquid Chromatography
-
Instrumentation: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: Porous Graphitic Carbon (PGC) column (e.g., Hypercarb, 100 x 2.1 mm, 5 µm) or a weak anion-exchange column.[3][4]
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8[9]
-
Mobile Phase B: Methanol
-
Gradient Program (Example):
Time (min) %A %B Flow Rate (mL/min) 0.0 90 10 0.2 2.0 90 10 0.2 3.0 10 90 0.2 4.0 10 90 0.2 4.1 90 10 0.2 | 5.0 | 90 | 10 | 0.2 |
-
Injection Volume: 10 µL
-
Column Temperature: 20°C[9]
Mass Spectrometry
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following table summarizes the mass transitions for dFdCTP and a potential internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| dFdCTP | 504.00 | 326.07 | 23 | Positive |
| 13C9, 15N3-CTP (IS) | Varies | Varies | Varies | Positive |
Note: The specific m/z values for the isotopically labeled internal standard should be determined based on the product specifications.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of gemcitabine and its metabolites from a representative LC-MS/MS method.[4]
| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity | Calibration Range (ng/mg tissue) |
| Gemcitabine (dFdC) | 264.03 | 112.04 | 18 | Positive | 0.2 - 50 |
| dFdU | 263.00 | 202.13 | 14 | Negative | 0.4 - 100 |
| dFdCTP | 504.00 | 326.07 | 23 | Positive | 0.2 - 50 |
This data is adapted from a study analyzing tumor tissue and may require optimization for other matrices.[4] The method demonstrated good linearity with correlation coefficients (r2) greater than 0.99.[4] The intra-assay precision was reported to be less than 6% (%CV) with accuracy values between 91.7% and 103.9%.[4]
Experimental Workflow
The overall workflow for the analysis of this compound involves sample collection, extraction, LC-MS/MS analysis, and data processing.
Conclusion
The LC-MS/MS method described provides a sensitive and specific approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation from different matrices and the optimized analytical conditions make this method suitable for researchers, scientists, and drug development professionals investigating the intracellular pharmacokinetics of gemcitabine. The ability to accurately measure the active metabolite of gemcitabine will facilitate a better understanding of its mechanism of action and contribute to the development of more effective cancer therapies.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2',2'-difluorodeoxyuridine and their nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and this compound in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. oaepublish.com [oaepublish.com]
- 7. Gemcitabine Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A new, simple method for quantifying this compound in cancer cells using isocratic high‐performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note and Protocols for HPLC Assay of Gemcitabine Triphosphate (dFdCTP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a cornerstone of chemotherapy for various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers. As a prodrug, its efficacy is contingent upon intracellular phosphorylation to its active metabolite, gemcitabine triphosphate (dFdCTP).[1] This active form is incorporated into DNA, leading to chain termination and inhibition of DNA synthesis, ultimately inducing apoptosis in rapidly dividing cancer cells.[1] The intracellular concentration of dFdCTP is a critical determinant of gemcitabine's cytotoxic activity.[1] Therefore, accurate and reliable quantification of dFdCTP in preclinical and clinical samples is paramount for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose optimization, and understanding mechanisms of drug resistance.
This document provides detailed protocols for the extraction of dFdCTP from cellular matrices and its subsequent quantification using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gemcitabine Activation Pathway
Gemcitabine enters the cell and is sequentially phosphorylated to its active triphosphate form. This metabolic activation is a key determinant of its anticancer effect.
Figure 1: Metabolic activation pathway of gemcitabine.
Experimental Protocols
Protocol 1: Intracellular Extraction of this compound
This protocol details the extraction of the acid-soluble fraction containing dFdCTP from cultured cells.
Materials:
-
Cultured cells treated with gemcitabine
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
0.3 M Perchloric Acid (PCA), ice-cold
-
0.5 N Potassium Hydroxide (KOH)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge (4°C)
Procedure:
-
Harvest cells by centrifugation and wash twice with ice-cold PBS.
-
Count the cells to ensure accurate normalization of dFdCTP concentration.
-
Resuspend the cell pellet in a known volume of PBS.
-
Add 200 µL of 0.3 M cold perchloric acid to the cell suspension.[2]
-
Vortex the mixture for 10 seconds and let it stand on ice for 15 minutes to allow for protein precipitation.[2]
-
Centrifuge at 15,600 x g for 20 seconds at 4°C.[2]
-
Carefully transfer the acidic supernatant to a new pre-chilled microcentrifuge tube.
-
Neutralize the supernatant by adding 100 µL of 0.5 N potassium hydroxide.[2] This will precipitate the perchlorate as potassium perchlorate.
-
Centrifuge again at 15,600 x g for 20 seconds at 4°C to pellet the precipitate.[2]
-
The resulting supernatant is the acid-soluble fraction containing dFdCTP.[2]
-
Adjust the final volume with water if necessary for HPLC analysis.[2]
-
Store the samples at -80°C until analysis.[2]
Figure 2: Workflow for dFdCTP extraction from cells.
Protocol 2: HPLC-UV Method for dFdCTP Quantification (Anion-Exchange)
This method utilizes an isocratic elution on an anion-exchange column, offering simplicity and robustness for dFdCTP quantification.[1][2]
Instrumentation & Columns:
-
HPLC system with a UV detector
-
Anion-exchange column (e.g., TSK gel DEAE-2SW, 250 mm x 4.6 mm, 5 µm particle size)[1][2]
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | 0.06 M Na₂HPO₄ (pH 6.9) containing 20% acetonitrile[1] |
| Elution Mode | Isocratic[1][2] |
| Flow Rate | 0.7 mL/min[1] |
| Column Temp. | Ambient[1] |
| Detection | 254 nm[1] |
| Injection Volume | 500 µL[1] |
Method Validation Summary (Anion-Exchange HPLC-UV):
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 20 pmol to 2 nmol | [2] |
| Lower Limit of Quantification (LLOQ) | 20 pmol | [1][2] |
| Within-day Variability (%CV) | <10% | [2] |
| Inter-day Variability (%CV) | <10% |[2] |
Protocol 3: LC-MS/MS Method for dFdCTP Quantification
This method provides high sensitivity and selectivity, allowing for the simultaneous quantification of gemcitabine and its metabolites in small amounts of tissue.[3][4]
Instrumentation & Columns:
-
LC-MS/MS system (e.g., equipped with an Accela pump and autosampler)[3]
-
Porous Graphitic Carbon (PGC) column (e.g., Hypercarb, 100 x 2.1 mm, 5 µm) with a guard column[3]
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | 10 mM ammonium acetate, pH 10[3] |
| Mobile Phase B | Acetonitrile[3] |
| Elution Mode | Gradient (specific gradient to be optimized based on system) |
| Flow Rate | To be optimized (typically 0.2-0.4 mL/min for 2.1 mm ID columns) |
| Column Temp. | 30°C[3] |
| Autosampler Temp. | 4°C[3] |
| Detection | Tandem Mass Spectrometry (MS/MS) |
Method Validation Summary (PGC LC-MS/MS):
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range (dFdCTP in tissue) | 0.2 to 50 ng/mg | [3] |
| Sensitivity (dFdCTP in tissue) | 0.2 ng/mg | [3][4] |
| Correlation Coefficient (r²) | >0.99 | [3] |
| Sample Requirement | As little as 10 mg of tissue |[3][4] |
Data Presentation
The following tables summarize key performance characteristics of different published HPLC methods for dFdCTP analysis, allowing for easy comparison.
Table 1: HPLC-UV Method Parameters
| Method Type | Column | Mobile Phase(s) | Elution | LLOQ | Linearity | Reference |
| Anion-Exchange | TSK gel DEAE-2SW | 0.06 M Na₂HPO₄ (pH 6.9) with 20% ACN | Isocratic | 20 pmol | 20 - 2000 pmol | [1][2] |
| Ion-Pair RP-HPLC | Tracer Excel ODSA | Isocratic buffer system for ion-pairing | Isocratic | Not specified | Validated | [5] |
Table 2: LC-MS/MS Method Parameters
| Method Type | Column | Mobile Phase(s) | Sensitivity | Linearity (tissue) | Reference |
| Porous Graphitic Carbon | Hypercarb PGC | A: 10 mM ammonium acetate, pH 10; B: ACN | 0.2 ng/mg | 0.2 - 50 ng/mg | [3][4] |
| Weak Anion-Exchange | Not specified | Not specified | Not specified | Not specified | [6] |
Concluding Remarks
The choice between an HPLC-UV and an LC-MS/MS method will depend on the specific requirements of the study, including the need for sensitivity, selectivity, and the available instrumentation. The isocratic anion-exchange HPLC-UV method offers simplicity and is suitable for routine analysis in cultured cells where dFdCTP levels are relatively high.[1][2] For applications requiring higher sensitivity, such as the analysis of small tissue biopsies or for detailed pharmacokinetic studies, the LC-MS/MS method using a porous graphitic carbon column is superior.[3][4] Proper validation of the chosen method in the user's own laboratory is essential to ensure accurate and reliable results.
References
- 1. A new, simple method for quantifying this compound in cancer cells using isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new, simple method for quantifying this compound in cancer cells using isocratic high‐performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and this compound in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and this compound in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of gemcitabine di- and triphosphate in human blood mononuclear and cancer cells by RP-HPLC and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
Application Notes and Protocols for the Extraction of Gemcitabine Triphosphate from Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a potent nucleoside analog widely used in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers. Upon cellular uptake, gemcitabine is phosphorylated to its active metabolites, gemcitabine monophosphate (dFdCMP), diphosphate (dFdCDP), and triphosphate (dFdCTP).[1][2][3] The triphosphate form, dFdCTP, is the primary active metabolite responsible for the drug's cytotoxic effects. It achieves this by competing with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to chain termination and inhibition of DNA synthesis, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][4][5] Furthermore, the diphosphate metabolite, dFdCDP, inhibits ribonucleotide reductase, an enzyme crucial for the synthesis of deoxynucleotides, thereby potentiating the action of dFdCTP.[2][4]
Given that the intracellular concentration of dFdCTP is a critical determinant of gemcitabine's therapeutic efficacy, accurate and reliable methods for its extraction and quantification from cells are essential for preclinical and clinical research. These measurements are vital for pharmacokinetic (PK) and pharmacodynamic (PD) modeling, dose optimization, and understanding mechanisms of drug resistance. This document provides detailed protocols for the extraction of gemcitabine triphosphate from cellular samples, along with an overview of analytical techniques for its quantification.
Gemcitabine's Mechanism of Action
The cytotoxic activity of gemcitabine is a multi-step process that begins with its transport into the cell and culminates in the disruption of DNA synthesis.
Experimental Protocols for dFdCTP Extraction
Several methods have been established for the extraction of dFdCTP from cells, primarily involving protein precipitation to separate the small molecule analytes from larger cellular components. The choice of method may depend on the cell type, sample volume, and the downstream analytical technique. All procedures should be performed on ice to minimize enzymatic degradation of the analyte.
Protocol 1: Perchloric Acid (PCA) Extraction
This is a widely used method for the extraction of acid-soluble nucleotides.
Materials:
-
Cell pellet
-
Ice-cold 0.3 M Perchloric Acid (PCA)
-
Ice-cold 0.5 N Potassium Hydroxide (KOH)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) and centrifuge at 400 x g for 10 minutes at 4°C.
-
Add 200 µL of ice-cold 0.3 M PCA to the cell pellet.[6]
-
Vortex the mixture vigorously for 10-20 seconds to ensure complete cell lysis.[6]
-
Incubate the mixture on ice for 15 minutes.[6]
-
Centrifuge at 15,600 x g for 20 seconds at 4°C.[5]
-
Carefully transfer the supernatant, which contains the acid-soluble fraction (ASF), to a new pre-chilled microcentrifuge tube.
-
Neutralize the acidic supernatant by adding 100 µL of 0.5 N KOH.[5]
-
Centrifuge at 15,600 x g for 20 seconds at 4°C to precipitate the potassium perchlorate salt.[5]
-
Collect the neutralized supernatant containing dFdCTP. The sample is now ready for analysis or can be stored at -80°C.[5]
Protocol 2: Acetonitrile (ACN) Precipitation
This method is suitable for protocols that will be analyzed by LC-MS/MS, as it is effective at removing proteins while being compatible with mass spectrometry.
Materials:
-
Cell pellet
-
Ice-cold 50% (v/v) Acetonitrile in water
-
Tetrahydrouridine (CDA inhibitor, optional but recommended)
-
Internal standards (e.g., ¹³C₉, ¹⁵N₃-cytidine triphosphate)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Homogenize the cell pellet in ice-cold 50% acetonitrile containing a cytidine deaminase (CDA) inhibitor like tetrahydrouridine (25 µg/mL) to prevent the degradation of gemcitabine.[4]
-
Add 200 µL of ice-cold 50% acetonitrile containing internal standards to a 50 µL aliquot of the cell homogenate.[4]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing dFdCTP and other metabolites.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable mobile phase.
Protocol 3: Methanol Precipitation
This is another common protein precipitation method that is effective for extracting nucleotides.
Materials:
-
Cell pellet
-
Ice-cold 60% Methanol in water
-
Isotope-labeled internal standards
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Resuspend the cell pellet in a known volume of ice-cold 60% methanol containing isotope-labeled internal standards.[1][3]
-
Vortex the suspension vigorously to lyse the cells and precipitate proteins.
-
Incubate on ice for 20-30 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant containing the extracted dFdCTP.
-
The sample can be analyzed directly or stored at -80°C.
Experimental Workflow
The overall process from cell culture to data analysis follows a structured workflow to ensure reproducibility and accuracy.
Data Presentation: Comparison of Extraction and Quantification Methods
The following tables summarize key quantitative data and parameters for the different extraction and analytical methods.
Table 1: Comparison of dFdCTP Extraction Protocols
| Parameter | Perchloric Acid (PCA) Extraction | Acetonitrile (ACN) Precipitation | Methanol Precipitation |
| Principle | Protein precipitation by acidification | Protein precipitation by organic solvent | Protein precipitation by organic solvent |
| Primary Reagent | 0.3 M Perchloric Acid[6] | 50% Acetonitrile[4] | 60% Methanol[1][3] |
| Neutralization Step | Required (e.g., 0.5 N KOH)[5] | Not required | Not required |
| Typical Recovery | >90% (for nucleotides in general) | >90%[4] | Generally high, method dependent |
| Compatibility | HPLC-UV, LC-MS/MS (after neutralization) | Excellent for LC-MS/MS | Good for LC-MS/MS |
| Key Advantage | Well-established for nucleotide extraction | Simple, one-step protein removal | Effective and simple |
| Key Disadvantage | Requires a neutralization step | Can be less effective for highly polar metabolites | May require optimization for specific cell types |
Table 2: Comparison of Analytical Methods for dFdCTP Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation by chromatography, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Column Type | Anion-exchange (e.g., TSK gel DEAE-2SW)[2][5] | Porous Graphitic Carbon (PGC) or other reverse-phase columns[1][4] |
| Mobile Phase | Isocratic (e.g., 0.06 M Na₂HPO₄, pH 6.9 with 20% ACN)[2][5] | Gradient elution is common |
| Detection Wavelength | 254 nm[2][5] | Not applicable (uses mass transitions) |
| Lower Limit of Quantification (LLOQ) | ~20 pmol[2][5] | 0.2 ng/mg of tissue[4][7][8] |
| Linearity Range | 20 - 2000 pmol[5] | 0.2 - 50 ng/mg of tissue[4][8] |
| Key Advantage | Simpler instrumentation, cost-effective | High sensitivity and specificity |
| Key Disadvantage | Lower sensitivity and specificity compared to LC-MS/MS | More complex instrumentation and method development |
Conclusion
The accurate measurement of intracellular this compound is crucial for advancing our understanding of its pharmacology and for optimizing its clinical use. The protocols and data presented here provide a comprehensive guide for researchers to effectively extract and quantify dFdCTP from cellular samples. The choice of the extraction method should be carefully considered based on the specific experimental needs and the analytical platform available. For highly sensitive and specific quantification, LC-MS/MS is the preferred method, while HPLC-UV offers a more accessible alternative for some applications. Adherence to these detailed protocols will enable the generation of reliable and reproducible data, ultimately contributing to the development of more effective cancer therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. massivebio.com [massivebio.com]
- 4. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and this compound in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and this compound in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of Gemcitabine Triphosphate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a potent chemotherapeutic agent widely used in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1] As a prodrug, gemcitabine requires intracellular phosphorylation to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), to exert its cytotoxic effects.[1] The primary mechanisms of action of these metabolites are the inhibition of DNA synthesis and ribonucleotide reductase (RNR).[1]
dFdCTP acts as a competitive inhibitor of deoxycytidine triphosphate (dCTP) and is incorporated into the growing DNA strand by DNA polymerases.[1] This incorporation leads to "masked chain termination," where after the addition of one more nucleotide, DNA polymerase is unable to proceed, ultimately halting DNA synthesis and inducing apoptosis.[1] Concurrently, dFdCDP inhibits RNR, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[1] This inhibition depletes the intracellular pool of deoxyribonucleotides, particularly dCTP, which enhances the incorporation of dFdCTP into DNA—a phenomenon known as self-potentiation.[1]
These application notes provide detailed protocols for in vitro assays to assess the activity of this compound, offering valuable tools for cancer research and drug development. The assays described herein focus on key aspects of gemcitabine's mechanism of action: inhibition of DNA synthesis, cytotoxicity, and direct quantification of the active triphosphate form.
I. Signaling and Metabolic Pathway of Gemcitabine
The metabolic activation and primary mechanisms of action of gemcitabine are depicted in the following pathway.
II. Experimental Protocols
A. In Vitro DNA Polymerase Activity Assay (Fluorometric)
This assay measures the ability of dFdCTP to inhibit DNA synthesis by DNA polymerase. The protocol is adapted from a general fluorometric DNA polymerase activity assay kit.
Principle:
This assay relies on a DNA template and a specific DNA probe. In the presence of dNTPs, DNA polymerase extends the template. The amount of newly synthesized DNA is then quantified using a DNA-binding fluorescent probe. The presence of dFdCTP will compete with dCTP, leading to a reduction in the rate of DNA synthesis, which is measured as a decrease in fluorescence.
Materials:
-
DNA Polymerase (e.g., Human DNA Polymerase α, β, or γ)
-
This compound (dFdCTP)
-
Deoxynucleotide triphosphate (dNTP) mix (dATP, dGTP, dCTP, dTTP)
-
DNA Template/Primer (a suitable oligonucleotide pair)
-
General Polymerase Buffer (10X)
-
DNA Probe (e.g., PicoGreen®, EvaGreen®)
-
Stop Buffer
-
DNase-free Water
-
96-well white plate
-
Fluorometric plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of the DNA template/primer in DNase-free water.
-
Prepare a working dNTP mix containing dATP, dGTP, and dTTP at a final concentration of 2.5 mM each, and varying concentrations of dCTP to be tested against dFdCTP.
-
Prepare serial dilutions of dFdCTP in DNase-free water.
-
Prepare a 1X DNA Probe solution by diluting the stock in Stop Buffer as per the manufacturer's instructions.
-
-
Reaction Setup:
-
On ice, prepare a Reaction Master Mix for the desired number of reactions. For each well, combine:
-
10 µL of 10X General Polymerase Buffer
-
10 µL of working DNA template/primer solution
-
10 µL of the appropriate dNTP mix (with varying dCTP)
-
Varying concentrations of dFdCTP or vehicle control
-
DNase-free water to a final volume of 98 µL.
-
-
Add 2 µL of diluted DNA Polymerase to each well. The final reaction volume is 100 µL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the specific DNA polymerase being used (e.g., 37°C for human polymerases) for a set period (e.g., 15-60 minutes).
-
-
Detection:
-
Stop the reaction by adding 150 µL of 1X DNA Probe solution to each well.
-
Incubate the plate at room temperature for 5 minutes, protected from light.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen DNA probe.
-
Data Analysis:
Calculate the percentage of inhibition of DNA polymerase activity for each concentration of dFdCTP compared to the control (no dFdCTP). Plot the percentage of inhibition against the log of the dFdCTP concentration to determine the IC50 value.
B. In Vitro Ribonucleotide Reductase (RNR) Activity Assay
This assay measures the inhibition of RNR by gemcitabine diphosphate (dFdCDP). The protocol is based on the measurement of the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.
Principle:
RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). This assay uses a radiolabeled substrate, such as [³H]-CDP. The activity of RNR is determined by measuring the amount of radiolabeled dCDP produced. dFdCDP will inhibit this conversion, leading to a decrease in the measured radioactivity of the product.
Materials:
-
Recombinant human RNR (subunits RRM1 and RRM2)
-
Gemcitabine diphosphate (dFdCDP)
-
[³H]-Cytidine Diphosphate ([³H]-CDP)
-
ATP, MgSO₄, EDTA
-
Reductant system (e.g., DTT or Thioredoxin/Thioredoxin Reductase/NADPH)
-
HEPES buffer (pH 7.6)
-
Crotalus atrox venom (for dephosphorylation of dCDP to dC)
-
Dowex-1-borate columns
-
Scintillation fluid and counter
Protocol:
-
Reaction Mixture Preparation:
-
Prepare an inactivation mixture in a final volume of 110 µL containing:
-
50 mM HEPES pH 7.6
-
15 mM MgSO₄
-
1 mM EDTA
-
1.6 mM ATP
-
3 µM RRM1 and 3 µM RRM2
-
Reductant system (e.g., 5 mM DTT)
-
Varying concentrations of dFdCDP or vehicle control.[2]
-
-
-
Inhibition Reaction:
-
Initiate the inhibition reaction by adding dFdCDP to the mixture.
-
Incubate at 25°C for a defined period (e.g., 10 minutes).
-
-
RNR Activity Assay:
-
To measure the remaining RNR activity, take an aliquot of the inactivation mixture and add it to an assay mixture containing [³H]-CDP.
-
The final assay mixture (e.g., 350 µL) should contain:
-
50 mM HEPES (pH 7.6)
-
15 mM MgCl₂
-
1 mM EDTA
-
3 mM ATP
-
1 mM [³H]-CDP
-
Reductant system.[3]
-
-
Incubate at 37°C for a set time (e.g., 15 minutes).
-
-
Product Separation and Quantification:
-
Quench the reaction by boiling for 2 minutes.
-
Add Crotalus atrox venom to dephosphorylate the [³H]-dCDP to [³H]-dC.
-
Separate the [³H]-dC from the unreacted [³H]-CDP using a Dowex-1-borate column.
-
Measure the radioactivity of the eluted [³H]-dC using a scintillation counter.
-
Data Analysis:
Calculate the percentage of RNR inhibition for each concentration of dFdCDP relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the log of the dFdCDP concentration.
C. Cell Viability (MTT) Assay
This colorimetric assay is a standard method to assess the cytotoxic effects of gemcitabine on cancer cell lines.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[4] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Gemcitabine
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Spectrophotometric plate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of gemcitabine in culture medium.
-
Remove the old medium from the wells and add 100 µL of the gemcitabine dilutions to the respective wells. Include a vehicle control (medium without the drug).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of cell viability for each gemcitabine concentration relative to the vehicle control. The IC50 value, the concentration of gemcitabine that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the log of the gemcitabine concentration.
D. Quantification of Intracellular dFdCTP by HPLC
This protocol provides a method to directly measure the concentration of the active metabolite, dFdCTP, within cells after treatment with gemcitabine.
Principle:
High-Performance Liquid Chromatography (HPLC) separates compounds in a mixture based on their physicochemical properties. In this assay, cell extracts are prepared, and the dFdCTP is separated from other nucleotides using an anion-exchange column and quantified by UV detection.
Materials:
-
Cancer cell line
-
Gemcitabine
-
Methanol (ice-cold, 60%)
-
Perchloric acid (for extraction)
-
Potassium hydroxide (for neutralization)
-
HPLC system with a UV detector
-
Anion-exchange column (e.g., TSK gel DEAE-2SW)
-
Mobile phase: 0.06 M Na₂HPO₄ (pH 6.9) containing 20% acetonitrile
-
dFdCTP standard
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency and treat with gemcitabine at various concentrations and for different time points.
-
-
Nucleotide Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Extract the nucleotides by adding ice-cold 60% methanol or a specific volume of perchloric acid.
-
Incubate on ice to allow for cell lysis and protein precipitation.
-
Centrifuge to pellet the cell debris.
-
If using perchloric acid, neutralize the supernatant with potassium hydroxide and centrifuge to remove the precipitate.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a defined volume (e.g., 500 µL) of the sample onto the HPLC system.
-
Elute the sample isocratically with the mobile phase at a constant flow rate (e.g., 0.7 mL/min).
-
Monitor the elution at 254 nm.
-
-
Quantification:
-
Create a standard curve using known concentrations of dFdCTP.
-
Identify the dFdCTP peak in the sample chromatogram based on the retention time of the standard.
-
Quantify the amount of dFdCTP in the sample by comparing the peak area to the standard curve.
-
Data Analysis:
The intracellular concentration of dFdCTP can be calculated and expressed as pmol per 10⁶ cells. This data can be correlated with the cytotoxic effects observed in the MTT assay.
III. Data Presentation
The following tables summarize representative quantitative data from in vitro studies on gemcitabine and its metabolites.
Table 1: Effect of Gemcitabine on dNTP Pools in Various Cancer Cell Lines
| Cell Line | Treatment (Gemcitabine) | dATP Fold Change | dGTP Fold Change | dCTP Fold Change | dTTP Fold Change | Reference |
| A2780 (Ovarian) | 1 µM for 4h | 3-10 fold decrease | Undetectable | ~3 fold decrease | Increase | [6] |
| HT29 (Colon) | 1 µM for 4h | 3-10 fold decrease | Undetectable | ~3 fold decrease | Increase | [6] |
| K562 (Leukemia) | 1 µM for 4h | 3-10 fold decrease | Undetectable | ~3 fold decrease | Increase | [6] |
| H322 (NSCLC) | 1 µM for 4h | 3-10 fold decrease | Undetectable | ~3 fold decrease | Increase | [6] |
| Lewis Lung | 1 µM for 4h | 3-10 fold decrease | Undetectable | ~3 fold decrease | Increase | [6] |
| A549 (NSCLC) | 0.5 µM for 4h | Decrease | Decrease | Decrease | Decrease | [7] |
| A549 (NSCLC) | 2 µM for 4h | Decrease | Decrease | Decrease | Decrease | [7] |
| A549 (NSCLC) | 0.5 µM for 24h | ~3 fold increase | ~3 fold increase | ~3 fold increase | ~3 fold increase | [7] |
Table 2: IC50 Values for dFdCTP in In Vitro DNA Synthesis Assays
| Assay System | dCTP Concentration | dFdCTP IC50 | Reference |
| SV40 DNA Synthesis (MCF7 synthesome) | 10 µM | 3 µM | [8] |
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the described assays and the logical relationship between gemcitabine's metabolic activation and its cytotoxic effects.
References
- 1. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 2. Insight into the mechanism of inactivation of ribonucleotide reductase by gemcitabine 5′-diphosphate in the presence or absence of reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of inactivation of human ribonucleotide reductase with p53R2 by gemcitabine 5′-diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Interference of this compound with the measurements of deoxynucleotides using an optimized DNA polymerase elongation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profiling ribonucleotide and deoxyribonucleotide pools perturbed by gemcitabine in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of gemcitabine and araC on in vitro DNA synthesis mediated by the human breast cell DNA synthesome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Gemcitabine Triphosphate (dFdCTP) Levels in Tumor Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of gemcitabine triphosphate (dFdCTP), the active metabolite of the chemotherapeutic agent gemcitabine, in tumor tissue. Accurate measurement of intracellular dFdCTP levels is critical for understanding drug efficacy, mechanisms of resistance, and for the development of more effective cancer therapies.
Gemcitabine is a prodrug that requires intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[1][2] dFdCTP is incorporated into DNA, leading to chain termination and inhibition of DNA synthesis, which are crucial for its cytotoxic effect.[3][4][5] Therefore, quantifying dFdCTP levels within tumor tissue provides a direct measure of the drug's activation and potential therapeutic impact. The primary and most sensitive method for this quantification is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1][6][7][8]
Gemcitabine Metabolic Pathway
Gemcitabine (dFdC) is transported into the cell by nucleoside transporters.[2][3][9][10] Once inside, it is phosphorylated by deoxycytidine kinase (dCK) to gemcitabine monophosphate (dFdCMP).[2][3][9] This is the rate-limiting step in its activation.[9] dFdCMP is then further phosphorylated to dFdCDP and finally to the active dFdCTP by other cellular kinases.[2][3][9] Gemcitabine can also be inactivated by deamination to 2′,2′-difluorodeoxyuridine (dFdU).[1][2][9]
Quantitative Data Summary
The following table summarizes representative quantitative data for gemcitabine and its metabolites measured in pancreatic tumor tissue from mouse models using LC-MS/MS.
| Analyte | Calibration Range (ng/mg tissue) | Sensitivity (ng/mg tissue) | Recovery from Tumor Tissue | Matrix Effect |
| Gemcitabine (dFdC) | 0.2 - 50 | - | >90% | 7.3% enhancement |
| dFdCTP | 0.2 - 50 | 0.2 | >90% | 1.4% enhancement |
| dFdU | 0.4 - 100 | - | >90% | 21% reduction |
Data sourced from a study on pancreatic tumor tissue.[1]
Experimental Protocols
Protocol 1: Extraction of Gemcitabine and its Metabolites from Tumor Tissue
This protocol is optimized for the extraction of gemcitabine, dFdU, and dFdCTP from small amounts of tumor tissue (as little as 10 mg).[1][6]
Materials:
-
Frozen tumor tissue
-
Ice-cold 50% (v/v) acetonitrile
-
Tetrahydrouridine (THU)
-
Internal Standards (e.g., 5′-deoxy-5-fluorouridine (dFUR) and ¹³C₉, ¹⁵N₃-cytidine triphosphate)
-
Tissue homogenizer (e.g., Precellys 24)
-
Microfuge tubes
-
Centrifuge
Procedure:
-
Weigh a minimum of 10 mg of frozen tumor tissue.
-
Prepare an extraction solution of ice-cold 50% (v/v) acetonitrile containing 25 µg/mL tetrahydrouridine (an inhibitor of cytidine deaminase).
-
Homogenize the tissue in the extraction solution to a final concentration of 0.05 mg/µl of tissue homogenate using a tissue homogenizer.
-
Transfer a 50 µl aliquot of the homogenate to a microfuge tube.
-
Add 200 µl of ice-cold 50% (v/v) acetonitrile containing the internal standards (e.g., 50 ng/ml each of dFUR and ¹³C₉, ¹⁵N₃-cytidine triphosphate).[1]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 15,600 x g for 20 seconds at 4°C) to pellet the precipitated proteins.[5]
-
Collect the supernatant for LC-MS/MS analysis. Store samples at -80°C until analysis.[11]
Protocol 2: Quantification of dFdCTP by HPLC-MS/MS
This protocol provides a general framework for the analysis of dFdCTP using a sensitive LC-MS/MS method. Specific parameters may need to be optimized based on the instrument used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: Hypercarb (porous graphitic carbon), 5 µm, 100 x 2.1 mm
-
Mobile Phase A: 0.1% ammonium hydroxide in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
dFdCTP: precursor ion > product ion (specific m/z values to be determined)
-
Internal Standard (¹³C₉, ¹⁵N₃-CTP): precursor ion > product ion (specific m/z values to be determined)
-
-
Optimize other parameters such as collision energy and declustering potential for each analyte.
Calibration and Quantification:
-
Prepare calibration standards by spiking known concentrations of dFdCTP and the internal standard into blank tumor homogenate prepared from untreated animals.[1]
-
The calibration range should encompass the expected concentrations in the study samples (e.g., 0.2–50 ng/mg tissue for dFdCTP).[1]
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear regression with 1/x weighting is often used for dFdCTP.[1]
-
Analyze the study samples and determine the concentration of dFdCTP from the calibration curve.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of dFdCTP in tumor tissue.
References
- 1. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and this compound in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Gemcitabine Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and this compound in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy. [repository.cam.ac.uk]
- 7. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and this compound in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. ClinPGx [clinpgx.org]
- 10. Gemcitabine metabolic pathway genetic polymorphisms and response in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new, simple method for quantifying this compound in cancer cells using isocratic high‐performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Gemcitabine Triphosphate as a Substrate in Polymerase Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a potent nucleoside analog widely used in chemotherapy for various solid tumors.[1] Upon cellular uptake, gemcitabine is phosphorylated to its active triphosphate form, gemcitabine triphosphate (dFdCTP).[1] As a structural analog of deoxycytidine triphosphate (dCTP), dFdCTP acts as a substrate for DNA polymerases, leading to its incorporation into the nascent DNA strand. This incorporation is a critical step in the drug's cytotoxic mechanism, causing "masked chain termination" and ultimately inducing apoptosis.[2][3] Understanding the interaction of dFdCTP with various polymerases is crucial for elucidating its mechanism of action, developing new therapeutic strategies, and assessing drug resistance.
These application notes provide detailed protocols for utilizing dFdCTP in DNA polymerase, RNA polymerase, and reverse transcriptase assays, along with a summary of kinetic data to facilitate comparative studies.
Mechanism of Action: Incorporation and Masked Chain Termination
Gemcitabine's primary mode of action involves the incorporation of its triphosphate metabolite, dFdCTP, into DNA by DNA polymerases.[4] Unlike conventional chain terminators, the incorporation of dFdCTP does not immediately halt DNA synthesis. Instead, one additional nucleotide can be added to the growing DNA strand after the gemcitabine nucleotide.[2] This process, known as "masked chain termination," effectively shields the gemcitabine analog from immediate removal by the proofreading 3'-5' exonuclease activity of some DNA polymerases.[2] The presence of the gemcitabine nucleotide within the DNA strand ultimately stalls the replication fork, leading to DNA damage responses and the induction of apoptosis.[5]
Furthermore, the diphosphate form of gemcitabine (dFdCDP) inhibits ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[1] This inhibition leads to a depletion of the cellular pool of dCTP, thereby increasing the competitive advantage of dFdCTP for incorporation into DNA by polymerases.[1]
Cellular Metabolism and Activation of Gemcitabine
The metabolic activation of gemcitabine is a critical prerequisite for its cytotoxic activity. The following diagram illustrates the key steps in this pathway.
Caption: Intracellular metabolism of gemcitabine to its active triphosphate form.
Data Presentation: Kinetic Parameters of dFdCTP Incorporation
The efficiency of dFdCTP incorporation and its inhibitory potential vary among different polymerases. The following tables summarize key kinetic parameters for the incorporation of dFdCTP compared to the natural substrate, dCTP.
Table 1: Kinetic Parameters for dFdCTP Incorporation by DNA Polymerases
| Polymerase | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |
| Human Mitochondrial DNA Polymerase γ | dCTP | 0.9 ± 0.2 | 37 ± 2 | 41 | [6] |
| dFdCTP | 21 ± 7 | 2.0 ± 0.3 | 0.095 | [6] |
Note: The data for other DNA polymerases (e.g., α, δ, ε), RNA polymerases, and reverse transcriptases are not extensively available in the literature in this specific format. Further research is required to establish a comprehensive comparative table.
Experimental Protocols
Protocol 1: DNA Polymerase Primer Extension Assay
This protocol is designed to qualitatively and quantitatively assess the incorporation of dFdCTP by a DNA polymerase and to analyze the "masked chain termination" phenomenon.
Materials:
-
Purified DNA polymerase
-
dFdCTP solution
-
dCTP solution and other natural dNTPs (dATP, dGTP, dTTP)
-
5'-radiolabeled (e.g., 32P) or fluorescently labeled DNA primer
-
Unlabeled DNA template with a complementary sequence to the primer
-
10x Polymerase Reaction Buffer (specific to the polymerase)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
TBE buffer
-
Phosphorimager or fluorescence scanner
Experimental Workflow:
Caption: Workflow for a DNA polymerase primer extension assay.
Procedure:
-
Primer-Template Annealing:
-
Mix the labeled primer and unlabeled template in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Reaction Setup:
-
Prepare reaction mixtures in separate tubes. A typical reaction (20 µL) includes:
-
2 µL of 10x Polymerase Reaction Buffer
-
2 µL of annealed primer-template DNA
-
2 µL of dNTP mix (containing dATP, dGTP, dTTP, and either dCTP or a specific concentration of dFdCTP)
-
X µL of purified DNA polymerase
-
Nuclease-free water to a final volume of 20 µL.
-
-
Include control reactions: a no-enzyme control and a reaction with only natural dCTP.
-
-
Polymerase Reaction:
-
Incubate the reactions at the optimal temperature for the specific DNA polymerase for various time points (e.g., 1, 5, 15, 30 minutes) to follow the reaction kinetics.
-
-
Reaction Termination:
-
Stop each reaction by adding an equal volume of Stop Solution.
-
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Analysis:
-
Visualize the radiolabeled or fluorescently labeled DNA fragments using a phosphorimager or fluorescence scanner.
-
The size of the products will indicate the extent of primer elongation and any chain termination events caused by dFdCTP incorporation. The "masked chain termination" will be evident by the presence of a band corresponding to the incorporation of dFdCTP plus one additional nucleotide.
-
Protocol 2: Steady-State Kinetic Analysis of dFdCTP Incorporation
This protocol determines the steady-state kinetic parameters (Km and Vmax) for the incorporation of dFdCTP by a polymerase.
Materials:
-
Same as Protocol 1, with the addition of a range of dFdCTP concentrations.
Procedure:
-
Reaction Setup:
-
Set up a series of reactions, each containing a fixed concentration of the polymerase and the primer-template DNA.
-
Vary the concentration of dFdCTP across a wide range (e.g., 0.1 to 100 µM), while keeping the concentrations of the other three dNTPs constant and saturating.
-
Ensure that the enzyme concentration is much lower than the substrate (primer-template) concentration to maintain steady-state conditions.
-
-
Time Course Experiment:
-
For each dFdCTP concentration, perform a time course experiment (e.g., taking aliquots at 0, 1, 2, 5, and 10 minutes) to determine the initial velocity of the reaction. The amount of product formed should be less than 20% of the initial substrate to ensure the reaction is in the linear range.
-
-
Quantification:
-
Terminate the reactions and analyze the products by denaturing PAGE as described in Protocol 1.
-
Quantify the amount of extended primer at each time point to determine the initial velocity (V0) for each dFdCTP concentration.
-
-
Data Analysis:
-
Plot the initial velocities (V0) against the corresponding dFdCTP concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
The kcat can be calculated if the enzyme concentration is known (kcat = Vmax / [E]).
-
Protocol 3: RNA Polymerase and Reverse Transcriptase Assays
While dFdCTP is primarily known for its role in DNA synthesis, it can also be incorporated into RNA.[7] Its effect on reverse transcriptases is also of interest, particularly in the context of antiviral research. The following are general considerations for adapting the above protocols for these enzymes.
For RNA Polymerase Assays:
-
Template: Use a DNA template containing a promoter recognized by the specific RNA polymerase (e.g., T7, SP6).
-
Substrates: The reaction should include ATP, GTP, UTP, and either CTP or varying concentrations of dFdCTP.
-
Detection: The resulting RNA transcripts can be radiolabeled by including [α-32P]UTP or [α-32P]GTP in the reaction and analyzed by denaturing PAGE.
For Reverse Transcriptase Assays:
-
Template: Use an RNA template.
-
Primer: A DNA primer complementary to a region of the RNA template is required.
-
Substrates: The reaction should include dATP, dGTP, dTTP, and either dCTP or varying concentrations of dFdCTP.
-
Analysis: The synthesized cDNA products can be analyzed using the primer extension assay described in Protocol 1.
Gemcitabine-Induced Signaling Pathways
The incorporation of dFdCTP into DNA and the subsequent stalling of replication forks trigger a cascade of cellular signaling events, ultimately leading to apoptosis. Key pathways involved include the DNA damage response (DDR) and apoptosis signaling.
Caption: Simplified signaling pathway of gemcitabine-induced apoptosis.
Conclusion
This compound is a critical tool for studying the mechanisms of DNA replication, DNA damage response, and drug-induced apoptosis. The protocols and data presented in these application notes provide a framework for researchers to investigate the intricate interactions between dFdCTP and various polymerases, contributing to a deeper understanding of gemcitabine's therapeutic effects and potential resistance mechanisms. Further kinetic studies, particularly with RNA polymerases and reverse transcriptases, will be valuable in expanding the utility of dFdCTP in diverse research applications.
References
- 1. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Interference of this compound with the measurements of deoxynucleotides using an optimized DNA polymerase elongation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gemcitabine-induced activation of checkpoint signaling pathways that affect tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Investigation of the Inhibitory Effect of Gemcitabine on DNA Polymerization Catalyzed by Human Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2',2'-Difluoro-deoxycytidine (gemcitabine) incorporation into RNA and DNA of tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Development of a Standard Curve for the Quantification of Gemcitabine Triphosphate
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the pharmacokinetic and pharmacodynamic analysis of gemcitabine.
Introduction
Gemcitabine (2′,2′-difluorodeoxycytidine, dFdC) is a cornerstone of chemotherapy for various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers. As a prodrug, its cytotoxic efficacy is dependent on intracellular phosphorylation to its active mono-, di-, and triphosphate forms. The triphosphate metabolite, gemcitabine triphosphate (dFdCTP), is the primary active moiety that inhibits DNA synthesis by competing with deoxycytidine triphosphate (dCTP) for incorporation into DNA, ultimately leading to apoptosis.[1] Therefore, the accurate quantification of intracellular dFdCTP concentrations is crucial for understanding its mechanism of action, assessing drug efficacy, and developing more effective therapeutic strategies.
This application note provides a detailed protocol for the development of a standard curve for the quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][3] An alternative High-Performance Liquid Chromatography (HPLC) with UV detection method is also presented.
Signaling Pathway: Intracellular Activation of Gemcitabine
Gemcitabine enters the cell via nucleoside transporters and undergoes sequential phosphorylation to become the active dFdCTP.[4] This process is initiated by deoxycytidine kinase (dCK), the rate-limiting enzyme in this pathway.
Figure 1. Intracellular metabolic activation of gemcitabine.
Experimental Workflow for dFdCTP Quantification
The overall workflow for quantifying intracellular dFdCTP involves sample preparation (extraction from cells or tissues), chromatographic separation, and detection. The development of a robust standard curve is a critical component of this workflow to ensure accurate quantification.
Figure 2. General workflow for the quantification of this compound.
Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol is adapted from a method for the simultaneous quantification of gemcitabine and its metabolites in tumor tissue.[2][4]
1. Materials and Reagents
-
This compound (dFdCTP) standard (MedChemExpress or equivalent)[5]
-
Internal Standard (IS): ¹³C₉, ¹⁵N₃-cytidine triphosphate or other suitable stable isotope-labeled analog[4]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Trifluoroacetic acid (TFA)
-
Ammonium hydroxide
-
Biological matrix (e.g., untreated cell pellets or tumor tissue homogenate)
-
Microcentrifuge tubes
-
Tissue homogenizer
2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
dFdCTP Stock Solution (1 mg/mL): Dissolve an appropriate amount of dFdCTP in water.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the IS in water.
-
Working Solutions: Prepare serial dilutions of the dFdCTP stock solution in water to create working solutions for spiking into the biological matrix.
-
Calibration Standards: Spike the biological matrix (e.g., untreated tumor homogenate) with the dFdCTP working solutions to achieve the desired concentration range (e.g., 0.2 - 50 ng/mg tissue).[4]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards, using a separate stock solution if possible, as per bioanalytical method validation guidelines.[6][7]
3. Sample Preparation (from Tumor Tissue)
-
Add ice-cold 50% (v/v) acetonitrile containing a cytidine deaminase inhibitor like tetrahydrouridine (25 µg/mL) to the tissue.[4]
-
Homogenize the tissue using a suitable homogenizer (e.g., Precellys 24).[4]
-
To a 50 µL aliquot of the homogenate, add 200 µL of ice-cold 50% acetonitrile containing the internal standard.[4]
-
Vortex and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: Porous graphitic carbon column (e.g., Hypercarb, 100 x 2.1 mm, 5 µm).[4][8]
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A suitable gradient to separate dFdCTP from other cellular components.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
5. Data Analysis
-
Integrate the peak areas for dFdCTP and the IS.
-
Calculate the peak area ratio (dFdCTP/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Apply a linear regression model with appropriate weighting (e.g., 1/x or 1/x²). The correlation coefficient (r²) should be >0.99.[4]
-
Determine the concentration of dFdCTP in the QC and unknown samples from the calibration curve.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol is based on a simplified isocratic HPLC method for quantifying dFdCTP in cancer cells.[9][10][11]
1. Materials and Reagents
-
This compound (dFdCTP) standard
-
Perchloric acid (PCA)
-
Potassium hydroxide (KOH)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Acetonitrile (HPLC grade)
-
Anion-exchange HPLC column (e.g., TSK gel DEAE-2SW, 250 mm x 4.6 mm, 5 µm)[9][11]
2. Preparation of Calibration Standards
-
Prepare a stock solution of dFdCTP in water.
-
Create a series of aqueous calibration standards with concentrations ranging from 20 pmol to 2 nmol per injection volume (e.g., 500 µL).[9][10]
3. Sample Preparation (from Cultured Cells)
-
Harvest a known number of cells (e.g., 1 x 10⁷ cells).
-
Extract the acid-soluble fraction by adding a defined volume of cold PCA (e.g., 0.4 M).
-
Vortex and centrifuge at high speed at 4°C.
-
Neutralize the supernatant with KOH.
-
Centrifuge to remove the precipitate.
-
The resulting supernatant contains the nucleotide pool and is ready for HPLC analysis.[9]
4. HPLC-UV Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Anion-exchange column (e.g., TSK gel DEAE-2SW).[11]
-
Mobile Phase: Isocratic elution with 0.06 M Na₂HPO₄ (pH 6.9) containing 20% acetonitrile.[9][10][11]
5. Data Analysis
-
Integrate the peak area corresponding to the retention time of dFdCTP.
-
Construct a standard curve by plotting the peak area against the amount of dFdCTP injected for the calibration standards.
-
A linear relationship should be observed.[9]
-
Calculate the amount of dFdCTP in the cell extracts from the standard curve and express the concentration as pmol/10⁷ cells.[9]
Data Presentation: Standard Curve and Quality Control Data
The performance of the analytical method should be thoroughly validated according to regulatory guidelines (e.g., ICH M10).[6] Key parameters to assess include linearity, accuracy, precision, and the limits of quantification.
Table 1: Example Calibration Curve Data for dFdCTP by LC-MS/MS
| Standard Concentration (ng/mg) | Peak Area Ratio (dFdCTP/IS) |
| 0.20 (LLOQ) | 0.015 |
| 0.50 | 0.038 |
| 1.00 | 0.075 |
| 5.00 | 0.378 |
| 10.0 | 0.762 |
| 25.0 | 1.905 |
| 50.0 (ULOQ) | 3.810 |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Table 2: Example Accuracy and Precision Data for dFdCTP QC Samples
| QC Level | Nominal Conc. (ng/mg) | Mean Measured Conc. (ng/mg) (n=5) | Accuracy (%) | Precision (%CV) |
| Low QC | 0.60 | 0.58 | 96.7 | < 6.0 |
| Mid QC | 20.0 | 20.5 | 102.5 | < 5.0 |
| High QC | 40.0 | 39.2 | 98.0 | < 4.0 |
Acceptance criteria for accuracy are typically within ±15% (±20% at LLOQ) of the nominal value, and for precision, the coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).[4]
Conclusion
The development of a reliable and robust standard curve is fundamental for the accurate quantification of this compound. The protocols outlined in this application note provide detailed methodologies for establishing standard curves using either highly sensitive LC-MS/MS or a more accessible HPLC-UV method. Proper validation of these methods is essential to ensure the generation of high-quality data for pharmacokinetic and pharmacodynamic studies, ultimately contributing to a better understanding of gemcitabine's clinical efficacy and the development of personalized cancer therapies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and this compound in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and this compound in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Liquid chromatography/tandem mass spectrometry method for simultaneous quantification of eight endogenous nucleotides and the intracellular gemcitabine metabolite dFdCTP in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new, simple method for quantifying this compound in cancer cells using isocratic high‐performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. A new, simple method for quantifying this compound in cancer cells using isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gemcitabine Triphosphate Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a cornerstone of chemotherapy for various solid tumors, including pancreatic, non-small cell lung, and breast cancers. As a prodrug, its efficacy is dependent on intracellular phosphorylation to its active metabolite, gemcitabine triphosphate (dFdCTP).[1][2] dFdCTP exerts its cytotoxic effects by inhibiting DNA synthesis.[1] The intracellular concentration of dFdCTP is a critical determinant of gemcitabine's therapeutic activity.[1][3] Therefore, accurate and reliable quantification of dFdCTP in biological matrices is paramount for pharmacokinetic/pharmacodynamic (PK/PD) modeling, drug development, and personalized medicine approaches.
These application notes provide detailed protocols for the sample preparation of biological specimens for the analysis of this compound, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC).
Signaling Pathway of Gemcitabine Activation
Gemcitabine, upon entering the cell, undergoes a series of phosphorylation steps to become the active dFdCTP. This process is initiated by deoxycytidine kinase, the rate-limiting enzyme in this activation pathway. The diphosphate (dFdCDP) and triphosphate (dFdCTP) forms are responsible for the drug's cytotoxic effects.[2] A significant portion of gemcitabine can also be inactivated through deamination to 2',2'-difluorodeoxyuridine (dFdU).[2][4]
Sample Preparation Protocols
The choice of sample preparation method is critical for the accurate quantification of dFdCTP and is dependent on the biological matrix. Below are detailed protocols for the extraction of dFdCTP from cultured cells and tumor tissue.
Protocol 1: Acid-Soluble Extraction from Cultured Cells for HPLC Analysis
This protocol is adapted from a method for quantifying dFdCTP in cancer cells using isocratic HPLC.[3][5]
Workflow Diagram:
Experimental Protocol:
-
Cell Harvesting: Treat cultured or primary leukemic cells with dFdC as required.
-
Washing: Wash the cells twice with fresh media, followed by centrifugation at 400 g for 10 minutes at 4°C to collect the cell pellet in a microcentrifuge tube.[5]
-
Lysis: Add 200 µL of 0.3 M cold perchloric acid to the cell pellet. Vortex the mixture for 10 seconds.[5]
-
Incubation: Let the mixture stand for 15 minutes at 4°C.[5]
-
First Centrifugation: Isolate the acidic supernatant by centrifuging the sample at 15,600 g for 20 seconds at 4°C.[3][5]
-
Neutralization: Neutralize the collected supernatant with 100 µL of 0.5 N potassium hydroxide.[3][5]
-
Second Centrifugation: Perform a further centrifugation at 15,600 g for 20 seconds at 4°C.[3][5]
-
Collection: The neutralized supernatant, which is the acid-soluble fraction (ASF) containing the nucleotide pool, is collected.[3][5]
-
Volume Adjustment: Adjust the volume of each ASF sample to 700 µL with the addition of water.[3][5]
-
Storage: Samples can be stored at -80°C until analysis.[3][5]
-
Analysis: Apply a 500 µL aliquot for chromatographic analysis.[3][5]
Protocol 2: Tissue Homogenization for LC-MS/MS Analysis
This protocol is designed for the extraction of gemcitabine and its metabolites, including dFdCTP, from tumor tissue for quantification by LC-MS/MS.[4]
Workflow Diagram:
Experimental Protocol:
-
Sample Collection: A minimum of 10 mg of tumor tissue is required.[4]
-
Homogenization: Homogenize the tissue in ice-cold acetonitrile (50% v/v) containing tetrahydrouridine (25 µg/mL) using a tissue homogenizer to a final concentration of 0.05 mg/µL of tissue homogenate.[4]
-
Internal Standard Addition: In a microfuge tube, add a 50 µL aliquot of the homogenate to 200 µL of ice-cold acetonitrile (50% v/v) containing appropriate internal standards (e.g., 50 ng/mL of ¹³C₉, ¹⁵N₃-cytidine triphosphate).[4]
-
Centrifugation: Centrifuge the sample to pellet any tissue debris.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes the quantitative performance data from the cited sample preparation and analysis methods.
| Parameter | Method 1: HPLC | Method 2: LC-MS/MS |
| Analyte | dFdCTP | Gemcitabine, dFdU, dFdCTP |
| Matrix | Cultured Leukemic Cells | Pancreatic Tumor Tissue |
| Lower Limit of Detection (LOD) | 20 pmol | Not Reported |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated, but standard curve starts at 20 pmol | 0.2 ng/mg tissue (for dFdCTP) |
| Calibration Range | 20 pmol to 2 nmol | 0.2–50 ng/mg tissue (for dFdCTP) |
| Recovery | Not Reported | > 90% for all analytes |
| Within-day Variability (%CV) | < 10% | Not Reported |
| Inter-day Variability (%CV) | < 10% | Not Reported |
| Reference | [1][3] | [4][6] |
Conclusion
The selection of an appropriate sample preparation protocol is a critical step in the bioanalysis of this compound. The acid-soluble extraction method is a simple and sensitive approach for cellular samples analyzed by HPLC.[3] For tissue samples, homogenization in acetonitrile followed by LC-MS/MS analysis offers high sensitivity and the ability to simultaneously quantify gemcitabine and its metabolites from a small amount of tissue.[4][6] The detailed protocols and comparative data presented here provide a valuable resource for researchers and scientists in the field of oncology drug development.
References
- 1. A new, simple method for quantifying this compound in cancer cells using isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2′,2′‐difluorodeoxyuridine and their nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new, simple method for quantifying this compound in cancer cells using isocratic high‐performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and this compound in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and this compound in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Tracing Gemcitabine Triphosphate Formation Using Radiolabeled Gemcitabine
Introduction
Gemcitabine (2',2'-difluoro-2'-deoxycytidine, dFdC) is a cornerstone of chemotherapy for various solid tumors, including pancreatic, non-small cell lung, and breast cancers.[1][2] As a prodrug, gemcitabine requires intracellular transport and subsequent phosphorylation to its active triphosphate form, gemcitabine triphosphate (dFdCTP), to exert its cytotoxic effects by inhibiting DNA synthesis.[1][3][4] The intracellular concentration of dFdCTP is a critical determinant of gemcitabine's efficacy.[5] Therefore, accurately tracing and quantifying the formation of dFdCTP is essential for understanding its mechanism of action, investigating drug resistance, and developing novel therapeutic strategies. This application note provides detailed protocols for using radiolabeled gemcitabine to monitor its intracellular conversion to dFdCTP in cancer cells.
Metabolic Pathway of Gemcitabine
Gemcitabine's activation is a multi-step process initiated by its transport into the cell by human nucleoside transporters (hNTs), including equilibrative (hENTs) and concentrative (hCNTs) transporters.[1][4] Once inside the cell, gemcitabine is sequentially phosphorylated. The initial and rate-limiting step is the conversion of gemcitabine to gemcitabine monophosphate (dFdCMP) by deoxycytidine kinase (DCK).[1][2][4] Subsequently, dFdCMP is phosphorylated to gemcitabine diphosphate (dFdCDP) by UMP/CMP kinase and finally to the active dFdCTP by a nucleoside-diphosphate kinase.[2] Gemcitabine can also be inactivated through deamination by cytidine deaminase (CDA) to form 2′,2′-difluorodeoxyuridine (dFdU).[1][2][3]
Experimental Protocols
This section details the methodology for tracing the formation of [³H]dFdCTP from [³H]gemcitabine in cultured cancer cells.
Protocol 1: In Vitro Cell Culture and Treatment with [³H]Gemcitabine
-
Cell Seeding: Plate cancer cells (e.g., pancreatic, lung, or breast cancer cell lines) in 6-well plates at a density of 3 x 10⁵ cells per well.[6] Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Radiolabeled Gemcitabine: Prepare a stock solution of [³H]gemcitabine in sterile, nuclease-free water. The specific activity of the radiolabeled compound will determine the final concentration required to achieve a detectable signal.
-
Treatment: Remove the culture medium from the wells and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add fresh culture medium containing the desired concentration of [³H]gemcitabine (e.g., 0.1 µM to 5.0 µM).[7]
-
Incubation: Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, and 24 hours) to assess the time-dependent formation of dFdCTP.[7][8]
Protocol 2: Extraction of Intracellular Nucleotides
-
Cell Lysis: After incubation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 0.5 M perchloric acid to each well to lyse the cells and precipitate proteins and nucleic acids.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Neutralization: Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a new tube and neutralize with a potassium hydroxide solution.
-
Centrifuge again to pellet the potassium perchlorate precipitate. The resulting supernatant contains the intracellular nucleotide pool, including [³H]gemcitabine and its phosphorylated metabolites.
Protocol 3: Separation and Quantification of [³H]dFdCTP by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for separating gemcitabine and its metabolites.[5][9]
-
HPLC System: Use an HPLC system equipped with a strong anion-exchange (SAX) column (e.g., TSK gel DEAE-2SW).[5][7]
-
Mobile Phase: An isocratic elution using a phosphate buffer (e.g., 0.06 M Na₂HPO₄, pH 6.9) containing acetonitrile is effective for separating dFdCTP.[5][7]
-
Sample Injection: Inject a known volume of the nucleotide extract onto the HPLC column.
-
Fraction Collection: Collect fractions at regular intervals as they elute from the column.
-
Radioactivity Measurement: Add each collected fraction to a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Quantification: Identify the peak corresponding to dFdCTP by comparing the retention time with a non-radiolabeled dFdCTP standard.[10][11] The amount of [³H]dFdCTP can be calculated based on the radioactivity measured in the corresponding fractions and the specific activity of the [³H]gemcitabine.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from these experiments.
Table 1: Time-Dependent Formation of [³H]dFdCTP in HL-60 Cells
| Incubation Time (hours) | [³H]dFdCTP (pmol/10⁶ cells) with 0.1 µM [³H]dFdC | [³H]dFdCTP (pmol/10⁶ cells) with 0.5 µM [³H]dFdC |
| 0.5 | 15.2 ± 1.8 | 45.5 ± 4.2 |
| 1.0 | 28.9 ± 2.5 | 88.1 ± 7.9 |
| 1.5 | 40.1 ± 3.7 | 125.6 ± 11.3 |
Data are hypothetical and based on trends observed in similar studies.[7]
Table 2: [³H]dFdCTP Formation as a Function of [³H]Gemcitabine Concentration
| [³H]Gemcitabine Concentration (µM) | [³H]dFdCTP (pmol/10⁶ cells) after 1.5h Incubation |
| 0.1 | 40.1 ± 3.7 |
| 0.2 | 75.8 ± 6.9 |
| 0.5 | 125.6 ± 11.3 |
| 1.0 | 198.4 ± 18.1 |
| 2.0 | 280.3 ± 25.5 |
| 5.0 | 350.7 ± 31.9 |
Data are hypothetical and based on trends observed in similar studies.[7]
Table 3: Comparison of [³H]dFdCTP Formation in Different Cell Lines
| Cell Line | [³H]dFdCTP (pmol/10⁶ cells) after 2h with 1.0 µM [³H]dFdC |
| Pancreatic Cancer (Panc-1) | 185.4 ± 16.8 |
| Non-Small Cell Lung Cancer (H460) | 210.9 ± 19.3 |
| Breast Cancer (MCF-7) | 155.2 ± 14.1 |
Data are hypothetical and for illustrative purposes.
Conclusion
The use of radiolabeled gemcitabine provides a highly sensitive and quantitative method for tracing its intracellular metabolism to the active triphosphate form. The protocols outlined in this application note offer a robust framework for researchers to investigate the pharmacodynamics of gemcitabine, explore mechanisms of drug resistance, and evaluate the efficacy of novel therapeutic approaches aimed at enhancing its activation. The ability to accurately measure dFdCTP levels is crucial for advancing our understanding of this important anticancer agent.
References
- 1. oaepublish.com [oaepublish.com]
- 2. ClinPGx [clinpgx.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new, simple method for quantifying this compound in cancer cells using isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic Delivery of this compound via LCP Nanoparticles for NSCLC and Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new, simple method for quantifying this compound in cancer cells using isocratic high‐performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synthesis of this compound (dFdCTP) as a tris(triethylammonium) salt - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Anion-Exchange Chromatography for the Separation and Quantification of Gemcitabine Triphosphate
Introduction
Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a nucleoside analog used in the treatment of various solid tumors.[1] Its cytotoxic effect is primarily mediated by its active metabolite, gemcitabine triphosphate (dFdCTP), which is incorporated into DNA, leading to the inhibition of DNA synthesis and induction of apoptosis.[2] The intracellular concentration of dFdCTP is a critical determinant of gemcitabine's therapeutic efficacy.[2] Therefore, accurate and reliable methods for the quantification of dFdCTP in biological matrices are essential for pharmacokinetic studies, drug monitoring, and in vitro drug sensitivity testing.
Anion-exchange chromatography (AEC) is a powerful technique for the separation of charged molecules, such as nucleotides, based on their affinity to a positively charged stationary phase.[3][4] The negatively charged phosphate groups of gemcitabine monophosphate (dFdCMP), diphosphate (dFdCDP), and triphosphate (dFdCTP) allow for their effective separation using a salt gradient or an isocratic elution with an appropriate buffer. This application note describes a detailed protocol for the separation and quantification of dFdCTP from biological samples using anion-exchange high-performance liquid chromatography (HPLC).
Principle of Separation
Anion-exchange chromatography separates molecules based on their net negative charge. The stationary phase consists of a solid support functionalized with positively charged groups (e.g., diethylaminoethyl - DEAE). At a specific pH, the phosphate groups of nucleotides are negatively charged and bind to the stationary phase. The separation is achieved by eluting the bound molecules with a mobile phase containing anions (e.g., phosphate or chloride ions) that compete for the binding sites on the stationary phase. Molecules with a lower net negative charge, such as dFdCMP, will elute first, followed by dFdCDP and then dFdCTP, which has the highest negative charge due to its three phosphate groups.
Experimental Protocols
1. Sample Preparation from Cultured Cells
This protocol is adapted from a method for extracting nucleotides from cancer cells.[2]
-
Cell Harvesting:
-
Culture cells to the desired density and treat with gemcitabine as required.
-
Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
-
Extraction of Nucleotides:
-
Resuspend the cell pellet in 500 µL of ice-cold 0.4 M perchloric acid.
-
Vortex vigorously for 30 seconds to lyse the cells.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins and cellular debris.
-
Carefully transfer the supernatant containing the nucleotides to a new microcentrifuge tube.
-
Neutralize the extract by adding a calculated amount of 2 M KOH. The pH should be between 6.5 and 7.5.
-
Incubate on ice for 30 minutes to precipitate potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection or can be stored at -80°C.
-
2. Anion-Exchange HPLC Method
This protocol is based on an established isocratic HPLC method for dFdCTP quantification.[2]
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
UV detector
-
Autosampler
-
Anion-exchange column (e.g., TSKgel DEAE-2SW, 250 mm x 4.6 mm, 5 µm particle size)[2]
-
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample or standard solutions.
-
Monitor the chromatogram and identify the dFdCTP peak based on its retention time compared to a standard.
-
Quantify the amount of dFdCTP by integrating the peak area and comparing it to a standard curve.
-
3. Weak Anion-Exchange LC-MS/MS Method
For higher sensitivity and selectivity, a weak anion-exchange liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) method can be employed.[5][6]
-
Instrumentation:
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
-
Chromatographic Conditions:
-
Column: Weak anion-exchange column
-
Mobile Phase: A gradient of ammonium acetate in water and acetonitrile is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) mode for specific detection of dFdCTP and its fragments.
-
-
Sample Preparation for LC-MS/MS from Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Lyse the cells and extract the nucleotides.
-
The assay has been validated for aliquots of PBMC extracts containing approximately 0.648 mg of protein or 3.8 x 10⁶ lysed PBMCs.[5]
-
Data Presentation
Table 1: Chromatographic Parameters and Performance Data
| Parameter | Isocratic Anion-Exchange HPLC-UV | Weak Anion-Exchange LC-MS/MS |
| Column | TSKgel DEAE-2SW (250 x 4.6 mm, 5 µm)[2] | Weak anion-exchange column[5][6] |
| Mobile Phase | 0.06 M Na₂HPO₄ (pH 6.9), 20% Acetonitrile[2] | Gradient elution with ammonium acetate and acetonitrile[5][6] |
| Flow Rate | 0.7 mL/min[2] | Not specified |
| Detection | UV at 254 nm[2] | Tandem Mass Spectrometry (MS/MS)[5][6] |
| Lower Limit of Quantification (LLOQ) | 20 pmol[2] | 1 ng/mL (equivalent to 94 fmol/10⁶ cells)[5][6] |
| Linear Range | 20 - 2000 pmol[2] | 1 - 25 ng/mL[5][6] |
| Key Advantage | Simplicity and accessibility[2] | High sensitivity and specificity[5][6] |
Visualizations
Caption: Experimental workflow for dFdCTP analysis.
Caption: Principle of anion-exchange separation.
References
- 1. rjptonline.org [rjptonline.org]
- 2. A new, simple method for quantifying this compound in cancer cells using isocratic high‐performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Generic anion-exchange chromatography method for analytical and preparative separation of nucleotides in the development and manufacture of drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of this compound in human peripheral blood mononuclear cells using weak anion-exchange liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
Application Note and Protocol: Solid-Phase Extraction of Gemcitabine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemcitabine, a potent chemotherapeutic agent, requires intracellular phosphorylation to its active metabolite, gemcitabine triphosphate (dFdCTP), to exert its cytotoxic effects by inhibiting DNA synthesis.[1][2] Accurate quantification of intracellular dFdCTP levels is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies and for optimizing therapeutic strategies. This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound from biological samples, followed by analysis using liquid chromatography-mass spectrometry (LC-MS). The presented method is designed to offer high recovery and purity, ensuring reliable quantification for research and drug development purposes.
Introduction
Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a nucleoside analog widely used in the treatment of various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[3] As a prodrug, gemcitabine is transported into cells and undergoes sequential phosphorylation by deoxycytidine kinase and other nucleotide kinases to form gemcitabine monophosphate (dFdCMP), diphosphate (dFdCDP), and the active triphosphate (dFdCTP).[1][3] Gemcitabine diphosphate inhibits ribonucleotide reductase, while this compound is incorporated into DNA, leading to chain termination and apoptosis.[1]
The intracellular concentration of dFdCTP is a critical determinant of gemcitabine's cytotoxic activity.[2] Therefore, robust analytical methods for the selective extraction and sensitive quantification of dFdCTP in biological matrices such as tumor tissue and cultured cells are essential for understanding its mechanism of action and for the development of more effective cancer therapies. Solid-phase extraction offers a powerful technique for sample cleanup and enrichment of analytes like dFdCTP from complex biological samples, removing interfering substances that can compromise the accuracy of subsequent analytical measurements.[4]
This application note details a comprehensive protocol for the solid-phase extraction of this compound, optimized for subsequent analysis by LC-MS/MS.
Gemcitabine Metabolism and Mechanism of Action
Caption: Intracellular metabolism of gemcitabine to its active triphosphate form.
Experimental Protocol
This protocol is designed for the extraction of this compound from cultured cells or tumor tissue homogenates.
Materials and Reagents
-
SPE Cartridges: Weak Anion Exchange (WAX) SPE cartridges, 1 mL, 30 mg
-
This compound (dFdCTP) standard: (≥95% purity)
-
Internal Standard (IS): 13C9, 15N3-cytidine triphosphate or other suitable stable isotope-labeled nucleotide triphosphate
-
Reagents:
-
Perchloric acid (PCA), 0.3 M, ice-cold
-
Potassium hydroxide (KOH), 0.5 N, ice-cold
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Ammonium hydroxide (NH4OH), concentrated
-
Formic acid (FA), 98-100%
-
Ultrapure water
-
-
Solutions:
-
Lysis Buffer: 0.3 M Perchloric Acid
-
Neutralization Buffer: 0.5 N Potassium Hydroxide
-
SPE Equilibration Buffer: 100% Methanol
-
SPE Wash Buffer 1: 5% Ammonium Hydroxide in Water
-
SPE Wash Buffer 2: 100% Methanol
-
SPE Elution Buffer: 2% Formic Acid in Methanol
-
Reconstitution Solvent: 90:10 Water:Acetonitrile
-
Sample Preparation
For Cultured Cells:
-
Harvest cells (approximately 1 x 107) by centrifugation.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Add 200 µL of ice-cold 0.3 M perchloric acid to the cell pellet.
-
Vortex for 10 seconds and incubate on ice for 15 minutes to precipitate proteins.[5]
-
Centrifuge at 15,600 x g for 20 seconds at 4°C.[5]
-
Transfer the acidic supernatant to a new tube.
-
Neutralize the supernatant by adding 100 µL of ice-cold 0.5 N potassium hydroxide.[5]
-
Centrifuge at 15,600 x g for 20 seconds at 4°C to pellet the potassium perchlorate precipitate.[5]
-
Collect the neutralized supernatant for SPE.
For Tumor Tissue:
-
Weigh a minimum of 10 mg of frozen tumor tissue.
-
Homogenize the tissue in ice-cold 50% (v/v) acetonitrile containing a cytidine deaminase inhibitor (e.g., 25 µg/mL tetrahydrouridine).[3]
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for SPE.
Solid-Phase Extraction Workflow
Caption: Solid-phase extraction workflow for this compound.
SPE Protocol
-
Conditioning: Condition the WAX SPE cartridge by passing 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of ultrapure water.
-
Loading: Load the prepared sample supernatant onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove basic and neutral impurities.
-
Wash the cartridge with 1 mL of methanol to remove non-polar impurities.
-
-
Elution: Elute the dFdCTP with 0.5 mL of 2% formic acid in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of 90:10 water:acetonitrile for LC-MS/MS analysis.
Analytical Method
The analysis of the extracted dFdCTP is typically performed by LC-MS/MS. The following are suggested starting conditions based on published methods.
| Parameter | Condition |
| LC Column | Porous Graphitic Carbon (PGC) Hypercarb column (100 x 2.1 mm, 5 µm)[3] or an anion-exchange column such as TSK gel DEAE-2SW (250 mm x 4.6 mm, 5 µm).[2][5] |
| Mobile Phase A | 10 mM ammonium acetate, pH 10[3] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 300 µL/min[3] |
| Injection Volume | 10-50 µL |
| Column Temperature | 30°C[3] |
| Autosampler Temp. | 4°C[3] |
| MS Detection | Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode. |
| MRM Transitions | To be optimized for dFdCTP and the internal standard. |
Quantitative Data
The following table summarizes representative quantitative data from a study quantifying dFdCTP in tumor tissue using LC-MS/MS.[3]
| Parameter | Value |
| Recovery from Tissue | > 90%[3] |
| Calibration Range | 0.2 - 50 ng/mg tissue[3] |
| Sensitivity (LOD) | 0.2 ng/mg tissue[3] |
| Matrix Effects | Signal enhancement of 1.4%[3] |
Method Validation Data
The following table presents validation data for an HPLC-based method for dFdCTP quantification in biological samples, demonstrating the precision of such assays.[5]
| dFdCTP Amount (pmol) | Within-Day Variability (%CV) | Inter-Day Variability (%CV) |
| 200 | 1.3 | 5.7 |
| 500 | 1.9 | 0.7 |
| 1000 | 3.6 | 0.4 |
| 2000 | 2.2 | 2.2 |
Conclusion
This application note provides a detailed protocol for the solid-phase extraction of this compound from biological samples. The combination of a robust sample preparation method, efficient SPE cleanup, and sensitive LC-MS/MS analysis allows for the accurate and reliable quantification of this critical active metabolite. This method is a valuable tool for researchers and scientists in the field of oncology and drug development, enabling detailed pharmacokinetic and pharmacodynamic assessments of gemcitabine.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. A new, simple method for quantifying this compound in cancer cells using isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and this compound in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. A new, simple method for quantifying this compound in cancer cells using isocratic high‐performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monitoring Intracellular Gemcitabine Triphosphate (dFdCTP) Accumulation in Peripheral Blood Mononuclear Cells (PBMCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a potent antimetabolite and a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers[1][2][3]. As a prodrug, gemcitabine requires intracellular activation through a series of phosphorylation steps to exert its cytotoxic effects[4][5]. The ultimate active metabolite, gemcitabine triphosphate (dFdCTP), is incorporated into DNA, leading to "masked chain termination" and subsequent inhibition of DNA synthesis and apoptosis[2][4][6][7].
The intracellular concentration of dFdCTP is a critical determinant of gemcitabine's cytotoxicity[7]. Monitoring the accumulation of dFdCTP in surrogate tissues like Peripheral Blood Mononuclear Cells (PBMCs) is highly valuable for establishing pharmacokinetic-pharmacodynamic (PK/PD) relationships[8][9][10]. This data can help in understanding drug metabolism, predicting therapeutic efficacy, and optimizing dosing regimens for patients[7].
This application note provides a detailed protocol for the quantification of dFdCTP in human PBMCs using a highly sensitive method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Intracellular Metabolism of Gemcitabine
Gemcitabine is a hydrophilic molecule that enters the cell via nucleoside transporters[2][3][11]. Once inside, it undergoes sequential phosphorylation to become pharmacologically active.
-
Monophosphorylation: Deoxycytidine kinase (dCK) catalyzes the initial and rate-limiting step, converting gemcitabine to gemcitabine monophosphate (dFdCMP)[2][3][12].
-
Diphosphorylation: UMP/CMP kinase (CMPK1) further phosphorylates dFdCMP to gemcitabine diphosphate (dFdCDP)[2][3].
-
Triphosphorylation: Nucleoside-diphosphate kinase (NDPK) completes the activation by converting dFdCDP to the active dFdCTP[2][3].
The active metabolites, dFdCDP and dFdCTP, inhibit ribonucleotide reductase and DNA synthesis, respectively[4][5][12]. Concurrently, a significant portion of intracellular gemcitabine is inactivated by cytidine deaminase (CDA) into the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU)[2][3].
Experimental Workflow and Protocols
The accurate quantification of intracellular dFdCTP requires a robust workflow encompassing blood sample collection, PBMC isolation, metabolite extraction, and analysis.
Materials and Reagents
-
Whole blood collected in K2EDTA tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Internal Standard (IS): Isotope-labeled dFdCTP or other suitable analog
-
dFdCTP analytical standard
-
Deionized water (18.2 MΩ·cm)
-
Ammonium acetate
-
Microcentrifuge tubes
-
Centrifuge with refrigeration
Protocol: PBMC Isolation
-
Carefully layer 15 mL of diluted whole blood (1:1 with PBS) onto 15 mL of Ficoll-Paque in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer (plasma and platelets) and carefully collect the buffy coat layer containing PBMCs.
-
Transfer PBMCs to a new 50 mL tube and wash with 45 mL of PBS. Centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the final PBMC pellet in a small volume of PBS for cell counting (e.g., using a hemocytometer or automated cell counter).
Protocol: Metabolite Extraction
-
Aliquot a known number of cells (e.g., 4 x 10⁶ cells) into a 1.5 mL microcentrifuge tube[13].
-
Centrifuge at 1000 x g for 5 minutes at 4°C to pellet the cells. Discard the supernatant.
-
Add 200 µL of pre-chilled (-80°C) 60% methanol containing the internal standard to the cell pellet[13].
-
Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Incubate the samples at -20°C for at least 30 minutes to enhance protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains dFdCTP, to a new tube for LC-MS/MS analysis.
Protocol: LC-MS/MS Quantification
The following is an example method based on published literature. The specific column, mobile phases, and mass spectrometer settings should be optimized in the user's laboratory.
-
Chromatography: Weak anion-exchange liquid chromatography[8][9] or ion-pair liquid chromatography with a porous graphitic carbon column[13].
-
Detection: Tandem mass spectrometry (MS/MS) operating in negative ion mode with Multiple Reaction Monitoring (MRM).
-
Quantification: Prepare a standard curve by spiking known concentrations of dFdCTP analytical standard into blank matrix (lysate from untreated PBMCs). The concentration of dFdCTP in the samples is determined by interpolating their peak area ratios (Analyte/IS) against the standard curve.
Data Presentation and Interpretation
Quantitative data from dFdCTP analysis provides insight into the drug's activation kinetics. Assay performance must be thoroughly validated.
Table 1: Comparison of Analytical Methods for dFdCTP Quantification
| Feature | Weak Anion-Exchange LC-MS/MS | Ion-Pair RP-HPLC-UV |
| Principle | Separation based on charge, detection by mass-to-charge ratio. | Separation based on polarity with an ion-pairing agent, detection by UV absorbance. |
| Sensitivity | Very High (fmol/10⁶ cells)[8][9]. | Moderate (pmol)[7]. |
| Specificity | Very High, differentiates compounds by mass. | Lower, risk of co-eluting interferences. |
| Throughput | High, with rapid gradient elution. | Lower, typically requires longer isocratic elution[7][14]. |
| Reference | Veltkamp et al., 2006[8][9]. | Losa et al., 2006; Ueda et al., 2006[7][14]. |
Table 2: Example LC-MS/MS Assay Validation Parameters
This table summarizes typical performance characteristics for a validated LC-MS/MS assay for dFdCTP in PBMC extracts.
| Parameter | Value | Unit | Reference |
| Lower Limit of Quantification (LLOQ) | 1 | ng/mL | [8][9] |
| LLOQ Equivalent | 94 | fmol/10⁶ cells | [8][9] |
| Upper Limit of Quantification (ULOQ) | 25 | ng/mL | [8][9] |
| Within-run Precision (CV%) | < 12.1 | % | [13] |
| Between-run Precision (CV%) | < 11.4 | % | [13] |
| Sample Volume (PBMC Extract) | 180-200 | µL | [8][9][13] |
Conclusion
The monitoring of intracellular dFdCTP accumulation in PBMCs provides a powerful tool for cancer research and clinical pharmacology. The LC-MS/MS-based protocol detailed here offers the sensitivity and specificity required to accurately quantify this key active metabolite[8][9][13]. The resulting data can be instrumental in correlating drug exposure with clinical response, thereby aiding in the development of personalized medicine strategies for gemcitabine-based therapies.
References
- 1. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and this compound in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: Gemcitabine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. A new, simple method for quantifying this compound in cancer cells using isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of this compound in human peripheral blood mononuclear cells using weak anion-exchange liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. Pharmacokinetic∕pharmacodynamic modelling of intracellular this compound accumulation: translating in vitro to in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid chromatography/tandem mass spectrometry method for simultaneous quantification of eight endogenous nucleotides and the intracellular gemcitabine metabolite dFdCTP in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of gemcitabine di- and triphosphate in human blood mononuclear and cancer cells by RP-HPLC and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Methods for Gemcitabine Triphosphate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a cornerstone of chemotherapy regimens for various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[1] As a prodrug, its efficacy is dependent on intracellular phosphorylation to its active metabolites, gemcitabine diphosphate (dFdCDP) and the key cytotoxic agent, gemcitabine triphosphate (dFdCTP).[1][2] dFdCTP is incorporated into DNA, leading to chain termination and inhibition of DNA synthesis, ultimately inducing apoptosis in rapidly dividing cancer cells.[1] Another significant metabolite is 2',2'-difluorodeoxyuridine (dFdU), formed by the deamination of gemcitabine, which is largely inactive.[2]
The intracellular concentration of dFdCTP is a critical determinant of gemcitabine's cytotoxic activity.[3] Therefore, robust and sensitive analytical methods for the quantification of gemcitabine and its phosphorylated metabolites in biological matrices are essential for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and the development of new drug formulations and combination therapies. This document provides detailed application notes and protocols for the analysis of this compound and its related metabolites using modern analytical techniques.
Metabolic Pathway of Gemcitabine
Gemcitabine's mechanism of action is intricately linked to its intracellular metabolism. After transport into the cell, gemcitabine is sequentially phosphorylated by deoxycytidine kinase (dCK), nucleoside monophosphate kinase, and nucleoside diphosphate kinase to form dFdCTP.[2][4] This active metabolite competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA.[1] The diphosphate form, dFdCDP, also contributes to cytotoxicity by inhibiting ribonucleotide reductase, an enzyme crucial for the synthesis of deoxynucleotides required for DNA replication and repair.[1]
Caption: Gemcitabine metabolic and activation pathway.
Analytical Methods Overview
Several analytical techniques have been developed for the quantification of gemcitabine and its metabolites, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent.
-
HPLC with UV detection: This method is suitable for quantifying gemcitabine in pharmaceutical formulations and can be adapted for biological samples, though it may lack the sensitivity required for detecting low levels of intracellular metabolites.[5][6]
-
LC-MS/MS: This is the gold standard for the sensitive and specific quantification of gemcitabine and its metabolites, including the phosphorylated forms, in complex biological matrices like plasma, peripheral blood mononuclear cells (PBMCs), and tumor tissue.[7][8][9][10]
Quantitative Data Summary
The following tables summarize the performance characteristics of various published LC-MS/MS methods for the analysis of gemcitabine and its metabolites.
Table 1: LC-MS/MS Method Performance in Tumor Tissue
| Analyte | Calibration Range (ng/mg tissue) | LLOQ (ng/mg tissue) | Intra-assay Precision (% CV) | Intra-assay Accuracy (%) |
| Gemcitabine (dFdC) | 0.2 - 50 | 0.2 | < 6% | 91.7 - 103.9 |
| dFdU | 0.4 - 100 | 0.4 | < 6% | 91.7 - 103.9 |
| dFdCTP | 0.2 - 50 | 0.2 | < 6% | 91.7 - 103.9 |
| Data sourced from Bapiro et al., 2011.[7] |
Table 2: LC-MS/MS Method Performance in Human Plasma
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (%) |
| Gemcitabine (dFdC) | 2 - 2,000 | 2 | ≤ 5 | ≤ 7 | 98 - 105.3 |
| dFdU | 20 - 20,000 | 20 | ≤ 5 | ≤ 7 | 93.8 - 104.9 |
| Data sourced from a study on rapid determination in human plasma.[10] |
Experimental Protocols
Protocol 1: Quantification of Gemcitabine, dFdU, and dFdCTP in Tumor Tissue by LC-MS/MS
This protocol is adapted from the method developed by Bapiro et al. for the simultaneous analysis of gemcitabine and its key metabolites in tumor tissue.[7][8]
1. Materials and Reagents:
-
Gemcitabine, dFdU, and dFdCTP analytical standards
-
Internal Standards (e.g., 5'-deoxy-5-fluorouridine (dFUR) and ¹³C₉, ¹⁵N₃-cytidine triphosphate)
-
Acetonitrile (HPLC grade)
-
Tetrahydrouridine (CDA inhibitor)
-
Water (HPLC grade)
-
Tissue homogenizer
2. Sample Preparation Workflow:
Caption: Sample preparation workflow for tumor tissue.
3. Detailed Steps:
-
Weigh a minimum of 10 mg of frozen tumor tissue.
-
Homogenize the tissue in ice-cold 50% (v/v) acetonitrile containing 25 µg/mL tetrahydrouridine to a final concentration of 0.05 mg/µL.[7]
-
Transfer a 50 µL aliquot of the homogenate to a microfuge tube.
-
Add 200 µL of ice-cold 50% (v/v) acetonitrile containing the internal standards (e.g., 50 ng/mL each of dFUR and ¹³C₉, ¹⁵N₃-cytidine triphosphate).[7]
-
Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC Column: Porous graphitic carbon column (for separation of polar and non-polar analytes).[8]
-
Mobile Phase: A gradient elution using a combination of aqueous and organic solvents is typically employed. Specific gradients need to be optimized based on the column and system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be determined and optimized.
Protocol 2: Quantification of dFdCTP in Cancer Cells by Isocratic HPLC
This protocol is based on a simplified isocratic HPLC method for the analysis of dFdCTP in cultured cells.[3][11]
1. Materials and Reagents:
-
dFdCTP analytical standard
-
Perchloric acid (0.3 M)
-
Potassium hydroxide (0.5 N)
-
Na₂HPO₄
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Sample Preparation and Extraction:
-
Harvest cultured cells (e.g., 2 x 10⁷ cells) and wash them.
-
Add 200 µL of 0.3 M cold perchloric acid to the cell pellet and vortex for 10 seconds.[11]
-
Incubate on ice for 15 minutes.
-
Centrifuge at high speed (e.g., 15,600 x g) for 20 seconds at 4°C to pellet cell debris.[11]
-
Transfer the acidic supernatant to a new tube and neutralize with 100 µL of 0.5 N potassium hydroxide.[11]
-
Centrifuge again to remove the potassium perchlorate precipitate.
-
The resulting supernatant is the acid-soluble fraction (ASF) containing the nucleotides. Adjust the volume as needed for analysis.
3. HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Anion-exchange column (e.g., TSK gel DEAE-2SW).[3]
-
Mobile Phase: Isocratic elution with 0.06 M Na₂HPO₄ (pH 6.9) containing 20% acetonitrile.[3]
-
Flow Rate: 0.7 mL/min.[3]
-
Detection: UV absorbance at 254 nm.[3]
-
Quantification: Based on a standard curve generated from known concentrations of dFdCTP.
4. Logical Flow for Method Selection:
Caption: Decision tree for selecting an analytical method.
Conclusion
The analytical methods described provide robust and reliable means for the quantification of this compound and its metabolites in various biological matrices. The choice of method will depend on the specific research question, the required sensitivity, and the available instrumentation. LC-MS/MS offers the highest sensitivity and specificity for comprehensive metabolite profiling, while isocratic HPLC provides a simpler, more accessible option for the targeted analysis of dFdCTP in cellular extracts. Adherence to detailed and validated protocols is crucial for obtaining accurate and reproducible data in preclinical and clinical research involving gemcitabine.
References
- 1. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 2. Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2′,2′‐difluorodeoxyuridine and their nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new, simple method for quantifying this compound in cancer cells using isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gemcitabine metabolic pathway genetic polymorphisms and response in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Gemcitabine Assay Analyzed with HPLC – AppNote [mtc-usa.com]
- 7. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and this compound in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and this compound in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. researchgate.net [researchgate.net]
- 11. A new, simple method for quantifying this compound in cancer cells using isocratic high‐performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving gemcitabine triphosphate stability in aqueous solution
Welcome to the technical support center for gemcitabine triphosphate (dFdCTP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of dFdCTP in aqueous solutions for experimental use.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments involving dFdCTP.
Q1: I am seeing a lower-than-expected concentration of dFdCTP in my stock solution after a few days at 4°C. What could be the cause?
A1: Storing dFdCTP solutions at 4°C for extended periods is not recommended. The primary degradation pathway for nucleoside triphosphates in aqueous solution is the hydrolysis of the phosphate chain. This process is accelerated at refrigerated temperatures compared to frozen states. For short-term storage (hours), solutions should be kept on ice. For long-term storage, aliquoting and freezing at -20°C or -80°C is essential.
Q2: My enzymatic assay using dFdCTP is yielding inconsistent results. Could the stability of dFdCTP be a factor?
A2: Yes, several factors related to dFdCTP stability could be affecting your assay:
-
pH of the Assay Buffer: Nucleoside triphosphates are most stable in a slightly alkaline pH range. If your assay buffer is acidic, it can accelerate the hydrolysis of the triphosphate chain to diphosphate (dFdCDP) and monophosphate (dFdCMP), reducing the concentration of the active compound.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing your dFdCTP stock solution can lead to degradation. It is crucial to aliquot your stock into single-use volumes to minimize this effect.
-
Nuclease Contamination: Ensure all your reagents and labware are nuclease-free. Contaminating phosphatases can rapidly degrade dFdCTP.
Q3: I've noticed an unexpected peak in my HPLC analysis of a dFdCTP-containing reaction. What might this be?
A3: An unexpected peak could be a degradation product. The most common degradation pathway is the sequential hydrolysis of the triphosphate. Therefore, the new peak could correspond to:
-
Gemcitabine diphosphate (dFdCDP): The first product of hydrolysis.
-
Gemcitabine monophosphate (dFdCMP): The second hydrolysis product.
-
Gemcitabine (dFdC): After complete dephosphorylation.
-
2',2'-difluorodeoxyuridine triphosphate (dFdUTP): At highly alkaline pH (e.g., pH 12), the cytosine base can be deaminated to uracil.
To identify the peak, you can compare its retention time to that of commercially available standards for these compounds.
Q4: After preparing my dFdCTP solution in a buffer containing MgCl₂, I see a rapid loss of the compound. Why is this happening?
A4: While magnesium ions (Mg²⁺) are essential cofactors for many enzymes that use nucleoside triphosphates, high concentrations in the absence of the enzyme can potentially accelerate the hydrolysis of the phosphate chain. It is advisable to add the MgCl₂ to the reaction mixture just before the dFdCTP, or to use the minimal concentration required for the enzymatic reaction.
Frequently Asked Questions (FAQs)
What is the primary degradation pathway for dFdCTP in aqueous solution?
The primary degradation pathway is the non-enzymatic hydrolysis of the high-energy triphosphate chain. This occurs in a stepwise manner, first yielding gemcitabine diphosphate (dFdCDP) and inorganic phosphate, followed by further hydrolysis to gemcitabine monophosphate (dFdCMP), and finally to the parent nucleoside, gemcitabine (dFdC).
What are the optimal storage conditions for dFdCTP aqueous solutions?
For long-term stability, dFdCTP should be dissolved in a suitable buffer (e.g., Tris-HCl) at a pH of approximately 7.5, aliquoted into single-use volumes, and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
How does pH affect the stability of dFdCTP?
Based on data for general deoxynucleoside triphosphates (d-NTPs), stability is pH-dependent. The triphosphate group is most stable in the pH range of 9.0 to 11.0. Both acidic and strongly alkaline conditions can accelerate degradation.
Are there any known degradation products of dFdCTP I should be aware of?
Yes, the primary degradation products are dFdCDP, dFdCMP, and gemcitabine. Under highly alkaline conditions (pH > 11), deamination of the cytosine base can occur, leading to the formation of 2',2'-difluorodeoxyuridine triphosphate (dFdUTP).
Data Presentation
Table 1: Recommended Storage Conditions for dFdCTP Solutions
| Storage Duration | Temperature | Recommended Container | Key Considerations |
| Long-term (>1 week) | -20°C or -80°C | Polypropylene tubes | Aliquot to avoid freeze-thaw cycles. |
| Short-term (1-7 days) | -20°C | Polypropylene tubes | Minimize time at room temperature. |
| Working solution (daily) | On ice (0-4°C) | Polypropylene tubes | Prepare fresh daily if possible. |
Table 2: pH Stability of Deoxynucleoside Triphosphates (d-NTPs) in Aqueous Solution *
| pH Value | Relative Stability | Primary Degradation Pathway |
| < 7.0 | Decreased | Acid-catalyzed hydrolysis of phosphate bonds. |
| 7.5 - 8.5 | Moderate | Slow hydrolysis of phosphate bonds. |
| 9.0 - 11.0 | Optimal | Minimal hydrolysis.[1] |
| > 11.0 | Decreased | Base-catalyzed hydrolysis and potential deamination (dCTP to dUTP).[1] |
Experimental Protocols
Protocol: Assessment of dFdCTP Stability by HPLC
This protocol outlines a method to determine the stability of dFdCTP in a specific aqueous solution over time.
-
Preparation of dFdCTP Solution:
-
Prepare a stock solution of dFdCTP (e.g., 10 mM) in the aqueous buffer of interest (e.g., 50 mM Tris-HCl, pH 7.5).
-
Divide the solution into multiple aliquots in sterile polypropylene tubes. One aliquot will be used for the initial time point (T=0).
-
-
Incubation:
-
Store the aliquots under the desired test conditions (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot for analysis. Immediately flash-freeze the aliquot in liquid nitrogen and store at -80°C until all samples are collected to ensure they are analyzed together.
-
-
Sample Analysis by HPLC:
-
Thaw the samples on ice.
-
Analyze the concentration of dFdCTP in each sample using a validated ion-exchange or reverse-phase HPLC method. An example of chromatographic conditions:
-
Include standards for dFdCTP and potential degradation products (dFdCDP, dFdCMP) in the same run for peak identification and quantification.
-
-
Data Analysis:
-
Calculate the percentage of dFdCTP remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining dFdCTP versus time to determine the degradation kinetics.
-
Calculate the half-life (t₁/₂) of dFdCTP under the tested conditions.
-
Visualizations
Caption: Degradation pathways of dFdCTP in aqueous solution.
References
Gemcitabine Triphosphate (dFdCTP) Quantification in Biological Samples: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the quantification of gemcitabine triphosphate (dFdCTP) in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying dFdCTP in biological samples?
A1: The quantification of dFdCTP, the active metabolite of gemcitabine, presents several analytical challenges. Due to its intracellular localization and role in DNA synthesis, it exists in low concentrations within complex biological matrices.[1][2] Key challenges include:
-
Low Intracellular Concentrations: Requires highly sensitive analytical methods for accurate detection.[2][3]
-
Sample Matrix Complexity: Biological samples contain numerous endogenous compounds that can interfere with analysis.[4][5]
-
Analyte Stability: dFdCTP can be prone to degradation, necessitating careful sample handling and storage.[6]
-
Extraction Efficiency: Efficiently extracting the polar dFdCTP from cellular components while minimizing matrix effects is crucial.[4][5]
-
Chromatographic Separation: Achieving good separation from other nucleotides and polar molecules is essential for accurate quantification.[7][8]
-
Ion Suppression/Enhancement: In LC-MS/MS analysis, co-eluting matrix components can interfere with the ionization of dFdCTP, leading to inaccurate results.[9][10][11]
Q2: Which analytical methods are most commonly used for dFdCTP quantification?
A2: The most prevalent and sensitive methods for dFdCTP quantification are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][3] High-performance liquid chromatography (HPLC) with UV detection is also used, offering a simpler, though typically less sensitive, alternative.[7][8]
Q3: What is a suitable internal standard for dFdCTP analysis by LC-MS/MS?
A3: An ideal internal standard should have similar physicochemical properties to the analyte. For dFdCTP, a stable isotope-labeled analog such as ¹³C₉, ¹⁵N₃-cytidine triphosphate is an excellent choice as it co-elutes with dFdCTP and experiences similar matrix effects.[1]
Troubleshooting Guide
Sample Preparation & Extraction
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of dFdCTP | Inefficient cell lysis. | Use a robust homogenization technique, such as a Precellys 24 tissue homogeniser.[1] Ensure complete cell disruption. |
| Incomplete extraction from the protein pellet. | After initial precipitation, consider a second extraction of the pellet and combine the supernatants. | |
| Degradation of dFdCTP during extraction. | Perform all extraction steps on ice or at 4°C.[1][7] Use fresh, ice-cold extraction solutions. | |
| High background or interfering peaks | Insufficient removal of matrix components (e.g., proteins, lipids). | Optimize the protein precipitation step (e.g., type and volume of organic solvent).[12] Consider solid-phase extraction (SPE) for cleaner samples.[5][12] |
| Contamination from labware or reagents. | Use high-purity solvents and reagents. Ensure all tubes and tips are clean. |
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing, splitting) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column.[13] |
| Inappropriate mobile phase composition or pH. | Optimize the mobile phase to ensure compatibility with the analyte and column chemistry.[14] | |
| Injection of sample in a solvent stronger than the mobile phase. | Ensure the final sample diluent is of similar or weaker solvent strength than the initial mobile phase.[13] | |
| Signal instability or ion suppression | Co-elution of matrix components (e.g., phospholipids, salts). | Improve chromatographic separation to resolve dFdCTP from interfering compounds.[10][12] Enhance sample cleanup to remove these components.[12] |
| Suboptimal ionization source conditions. | Optimize source parameters (e.g., temperature, gas flows, voltage) for dFdCTP. | |
| Matrix effects varying between samples. | Use a stable isotope-labeled internal standard to compensate for variations in ion suppression.[15] Prepare calibration standards in a matrix similar to the samples.[11] | |
| Low sensitivity | Inefficient ionization of dFdCTP. | Optimize mobile phase pH and additives to promote ionization. |
| High chemical background. | Use high-purity solvents and a clean LC-MS system.[14] | |
| Insufficient sample loading. | Increase the injection volume, but be mindful of potential peak shape distortion.[13] |
Experimental Protocols
LC-MS/MS Method for dFdCTP Quantification in Tumor Tissue
This protocol is adapted from a method for the simultaneous quantification of gemcitabine, dFdU, and dFdCTP in pancreatic tumor tissue.[1][3]
1. Sample Preparation:
-
Homogenize a minimum of 10 mg of tumor tissue in ice-cold acetonitrile (50% v/v) containing a cytidine deaminase inhibitor like tetrahydrouridine (25 µg/ml) to a final concentration of 0.05 mg/µl.[1]
-
Add a 50 µl aliquot of the homogenate to a microfuge tube with 200 µl of ice-cold acetonitrile (50% v/v) containing the internal standard (e.g., 50 ng/ml of ¹³C₉, ¹⁵N₃-cytidine triphosphate).[1]
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: Porous graphitic carbon column.[1]
-
Mobile Phase: A gradient of aqueous ammonium acetate and acetonitrile is typically used.
-
Flow Rate: Dependent on column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for dFdCTP.[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
Isocratic HPLC Method for dFdCTP Quantification in Cancer Cells
This protocol is based on a simple and sensitive isocratic HPLC method.[7][8]
1. Sample Preparation (Acid-Soluble Fraction):
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with a perchloric acid solution.
-
Centrifuge to pellet the precipitate.
-
Neutralize the acidic supernatant with potassium hydroxide.
-
Centrifuge to remove the potassium perchlorate precipitate. The resulting supernatant is the acid-soluble fraction containing nucleotides.[7]
2. Chromatographic Conditions:
-
Column: Anion-exchange column (e.g., TSK gel DEAE-2SW, 250 mm × 4.6 mm, 5 µm).[7][8]
-
Mobile Phase: Isocratic elution with 0.06 M Na₂HPO₄ (pH 6.9) containing 20% acetonitrile.[7][8]
Quantitative Data Summary
Table 1: Performance of an LC-MS/MS Method for dFdCTP Quantification in Tumor Tissue [1]
| Parameter | Gemcitabine | dFdCTP | dFdU |
| Calibration Range (ng/mg tissue) | 0.2 - 50 | 0.2 - 50 | 0.4 - 100 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Recovery (%) | > 90% | > 90% | > 90% |
| Matrix Effect | 7.3% enhancement | 1.4% enhancement | 21% reduction |
| Lower Limit of Quantification (ng/mg) | 0.2 | 0.2 | 0.4 |
Table 2: Precision and Accuracy of an Isocratic HPLC Method for dFdCTP in Biological Samples [7]
| Spiked Amount (pmol) | Within-day Variability (%CV) | Inter-day Variability (%CV) |
| 200 | 1.3 | 5.7 |
| 500 | 1.9 | 0.7 |
| 1000 | 3.6 | 0.4 |
| 2000 | 2.2 | 2.2 |
Visualizations
Caption: Gemcitabine metabolic activation pathway.
Caption: General workflow for dFdCTP sample preparation.
Caption: Troubleshooting logic for dFdCTP analysis.
References
- 1. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and this compound in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and this compound in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new, simple method for quantifying this compound in cancer cells using isocratic high‐performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new, simple method for quantifying this compound in cancer cells using isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. agilent.com [agilent.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
enhancing cellular uptake of gemcitabine for increased triphosphate conversion
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the cellular uptake of gemcitabine and its conversion to the active triphosphate form. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your research, presented in a question-and-answer format.
Issue 1: Low Gemcitabine Efficacy in Cell Lines
-
Question: My cell line shows high resistance to gemcitabine. What are the potential reasons and how can I troubleshoot this?
-
Answer: Resistance to gemcitabine can be multifactorial.[1][2] Key factors to investigate include:
-
Reduced Cellular Uptake: The expression and activity of nucleoside transporters are critical for gemcitabine to enter the cell.[3][4][5] Low levels of human equilibrative nucleoside transporter 1 (hENT1) are a common cause of resistance.[4][6]
-
Insufficient Activation: Gemcitabine is a prodrug that requires phosphorylation to its active triphosphate form (dFdCTP) to be effective.[2][7][8] The rate-limiting step in this process is catalyzed by deoxycytidine kinase (dCK).[4][9][10] Reduced dCK expression or activity is a well-established mechanism of resistance.[11]
-
Increased Inactivation: The enzyme cytidine deaminase (CDA) can inactivate gemcitabine by converting it to its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU).[8][12] Overexpression of CDA can lead to reduced intracellular concentrations of active gemcitabine.[2]
Troubleshooting Steps:
-
Assess Transporter Expression: Quantify the mRNA and protein levels of key nucleoside transporters, particularly hENT1 and human concentrative nucleoside transporters (hCNTs).[4][13]
-
Measure dCK Activity: Perform an enzymatic assay to determine the deoxycytidine kinase activity in your cell line.[9]
-
Quantify Gemcitabine Metabolites: Use techniques like HPLC or LC-MS/MS to measure the intracellular levels of gemcitabine and its phosphorylated metabolites (dFdCMP, dFdCDP, and dFdCTP).[14][15] This will help you pinpoint any bottlenecks in the activation pathway.
-
Issue 2: Inconsistent Results in Gemcitabine Uptake Assays
-
Question: I am observing high variability in my [3H]-gemcitabine uptake experiments. What could be the cause and how can I improve consistency?
-
Answer: Variability in radiolabeled nucleoside uptake assays can arise from several factors. Here are some common causes and solutions:
-
Cell Viability and Density: Ensure that cells are healthy and seeded at a consistent density for each experiment.
-
Incubation Time: The initial rate of uptake is rapid.[11] Use short, precise incubation times and ensure they are consistent across all samples.
-
Competition from Endogenous Nucleosides: The presence of endogenous nucleosides in the culture medium can compete with gemcitabine for transporter binding. Consider washing the cells with a nucleoside-free buffer before starting the uptake assay.
-
ATP Levels: Some transporters are energy-dependent. Ensure consistent ATP levels within your cells, as depletion can affect transporter activity.[16]
-
Issue 3: Difficulty in Measuring Intracellular Gemcitabine Triphosphate (dFdCTP)
-
Question: What are the recommended methods for quantifying intracellular dFdCTP levels, and what are the critical steps?
-
Answer: Quantifying the active triphosphate metabolite is crucial for assessing gemcitabine efficacy. The most common and reliable method is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).[14][17]
Critical Steps for dFdCTP Quantification:
-
Cell Lysis and Extraction: Rapidly lyse the cells and extract the acid-soluble fraction to preserve the phosphorylated metabolites.
-
Chromatographic Separation: Use an appropriate HPLC column and mobile phase to separate dFdCTP from other nucleotides and cellular components.[15]
-
Detection and Quantification: Utilize mass spectrometry for sensitive and specific detection. A standard curve with known concentrations of dFdCTP is essential for accurate quantification.[15]
-
Data Presentation: Gemcitabine Transporter Efficiency
The efficiency of gemcitabine uptake varies among different nucleoside transporters. The following table summarizes the relative efficiency of various human nucleoside transporter (NT) activities for [3H]gemcitabine uptake.
| Nucleoside Transporter Activity | Relative Uptake Efficiency | Reference |
| es (equilibrative, NBMPR-sensitive) | ≅ cit | [3][18] |
| cit (concentrative, Na+-dependent) | > ei | [3][18] |
| ei (equilibrative, NBMPR-insensitive) | > cib | [3][18] |
| cib (concentrative, Na+-dependent) | >>> cif | [3][18] |
| cif (concentrative, Na+-dependent) | Lowest | [3][18] |
Experimental Protocols
1. [3H]-Gemcitabine Cellular Uptake Assay
This protocol outlines a method to measure the rate of gemcitabine uptake into cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
[3H]-gemcitabine (radiolabeled gemcitabine)
-
Unlabeled gemcitabine
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Wash the cells twice with pre-warmed PBS.
-
Add pre-warmed PBS containing a known concentration of [3H]-gemcitabine to each well. For competition assays, also add an excess of unlabeled gemcitabine to control wells.
-
Incubate for a short, defined period (e.g., 1, 5, 10 minutes) at 37°C.
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Normalize the radioactivity counts to the protein concentration of the cell lysate.
-
2. Deoxycytidine Kinase (dCK) Activity Assay
This protocol provides a method to determine the enzymatic activity of dCK, the rate-limiting enzyme in gemcitabine activation.[9]
-
Materials:
-
Cell lysate from the cancer cell line of interest
-
Reaction buffer (containing ATP, MgCl2, and other necessary co-factors)
-
[3H]-deoxycytidine (as the substrate)
-
DE-81 ion-exchange filter paper
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare cell lysates and determine the protein concentration.
-
Set up the reaction mixture containing the cell lysate, reaction buffer, and [3H]-deoxycytidine.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by spotting the mixture onto DE-81 filter paper.
-
Wash the filter paper to remove unreacted [3H]-deoxycytidine, leaving the phosphorylated product bound to the paper.
-
Place the dried filter paper in a scintillation vial, add scintillation fluid, and measure the radioactivity.
-
Calculate the dCK activity based on the amount of phosphorylated product formed per unit of time and protein.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to gemcitabine's mechanism of action.
Caption: Gemcitabine metabolism and mechanism of action.
Caption: Troubleshooting workflow for low gemcitabine efficacy.
References
- 1. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Functional nucleoside transporters are required for gemcitabine influx and manifestation of toxicity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of human nucleoside transporters in pancreatic cancer and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gemcitabine chemoresistance in pancreatic cancer: molecular mechanisms and potential solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 8. ClinPGx [clinpgx.org]
- 9. Role of deoxycytidine kinase (dCK) activity in gemcitabine's radioenhancement in mice and human cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunohistochemical and Genetic Evaluation of Deoxycytidine Kinase in Pancreatic Cancer: Relationship to Molecular Mechanisms of Gemcitabine Resistance and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DCK is frequently inactivated in acquired gemcitabine-resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and this compound in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new, simple method for quantifying this compound in cancer cells using isocratic high‐performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [3H]gemcitabine uptake by nucleoside transporters in a human head and neck squamous carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
minimizing matrix effects in LC-MS/MS analysis of gemcitabine triphosphate
Welcome to the technical support center for the LC-MS/MS analysis of gemcitabine triphosphate (dFdCTP). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of this critical active metabolite of gemcitabine.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound, offering potential causes and recommended solutions.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes:
-
Secondary Interactions: The highly polar and phosphorylated nature of dFdCTP can lead to interactions with active sites on the column or metal surfaces within the LC system, causing peak tailing.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting.[1]
-
Inappropriate Injection Solvent: Using an injection solvent stronger than the initial mobile phase can cause peak splitting or distortion.
-
Column Contamination or Degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase can lead to various peak shape issues.[2]
-
Mobile Phase pH: An unsuitable mobile phase pH can affect the ionization state of dFdCTP and its interaction with the stationary phase, resulting in poor peak shape.[1]
Solutions:
-
Optimize Mobile Phase:
-
Additives: Incorporate mobile phase additives like low concentrations of formic acid or ammonium formate to improve peak shape.[3][4]
-
pH Adjustment: Carefully control the mobile phase pH to ensure consistent ionization of dFdCTP. For porous graphitic carbon columns, a high pH (around 10) is often used.[5]
-
-
Column Selection and Care:
-
Porous Graphitic Carbon (PGC) Columns: These are effective for retaining and separating highly polar compounds like dFdCTP.[5]
-
PEEK Tubing and Fittings: To minimize interactions with metal surfaces, consider using PEEK-lined columns and instrument components.[5]
-
Guard Column: Use a guard column to protect the analytical column from contaminants.[2]
-
Column Flushing: Implement a robust column flushing protocol after each batch of samples to remove strongly retained matrix components.[2]
-
-
Injection Parameters:
-
Reduce Injection Volume/Concentration: If column overload is suspected, dilute the sample or reduce the injection volume.[1]
-
Match Injection Solvent: Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase.
-
-
Sample Preparation:
-
Thorough Cleanup: Employ a rigorous sample preparation method to remove as much of the matrix as possible.
-
Issue 2: Low Sensitivity or Poor Signal-to-Noise Ratio
Possible Causes:
-
Ion Suppression: Co-eluting matrix components, particularly phospholipids from biological samples, can interfere with the ionization of dFdCTP in the mass spectrometer source, leading to a suppressed signal.[6]
-
Analyte Degradation: dFdCTP can be susceptible to enzymatic degradation or instability at certain pH levels and temperatures.
-
Suboptimal Mass Spectrometer Settings: Incorrect ion source parameters (e.g., temperature, gas flows) or MS/MS transition settings can result in low signal intensity.
-
Poor Recovery During Sample Preparation: The analyte may be lost during the extraction process.
Solutions:
-
Minimize Matrix Effects:
-
Effective Sample Preparation: Utilize advanced sample preparation techniques like solid-phase extraction (SPE), particularly methods designed for phospholipid removal, to obtain cleaner extracts.[7]
-
Chromatographic Separation: Optimize the LC method to separate dFdCTP from the bulk of the matrix components.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for dFdCTP is highly recommended to compensate for matrix effects.[5][8] ¹³C₉, ¹⁵N₃-cytidine triphosphate has been successfully used as an internal standard.[5]
-
-
Ensure Analyte Stability:
-
Enzyme Inhibitors: When working with cellular or tissue samples, include enzyme inhibitors like tetrahydrouridine (a cytidine deaminase inhibitor) in the collection and homogenization buffers.[5]
-
Temperature Control: Keep samples on ice or at 4°C during processing and store them at -80°C for long-term stability.[5][9]
-
pH Control: Maintain an appropriate pH during extraction and storage.
-
-
Optimize MS Parameters:
-
Source Conditions: Tune the ion source parameters (e.g., gas flows, temperature, spray voltage) to achieve the optimal signal for dFdCTP.
-
MS/MS Transitions: Select the most abundant and specific precursor and product ions for dFdCTP and optimize the collision energy.
-
-
Improve Sample Preparation Recovery:
-
Method Validation: Carefully validate the chosen sample preparation method to ensure high and reproducible recovery of dFdCTP.
-
Issue 3: High Variability in Quantitative Results
Possible Causes:
-
Inconsistent Sample Preparation: Variability in extraction efficiency between samples can lead to inconsistent results.
-
Matrix Effect Variability: The extent of ion suppression or enhancement can vary between different lots of biological matrix, leading to high variability.[6]
-
Inadequate Internal Standard Correction: The internal standard may not be behaving in the same way as the analyte, leading to poor correction for variability.
-
Sample Inhomogeneity: For tissue samples, there can be intra-tumor variation in dFdCTP concentrations.[5]
Solutions:
-
Standardize Protocols:
-
Automated Sample Preparation: Where possible, use automated sample preparation systems to improve consistency.
-
Consistent Technique: Ensure all samples are processed using the exact same procedure.
-
-
Address Matrix Effects:
-
Tissue Analysis:
-
Homogenization: Ensure complete homogenization of tissue samples to obtain a representative sample.
-
Multiple Samplings: If possible, analyze multiple pieces of tissue from a single tumor to assess intra-tumor variability.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in analyzing this compound by LC-MS/MS?
A1: The primary challenge is managing matrix effects.[6] this compound is a highly polar, phosphorylated molecule that can be difficult to retain and separate from endogenous matrix components using standard reversed-phase chromatography. These co-eluting components, especially phospholipids in plasma and cell lysates, can cause significant ion suppression, leading to poor sensitivity and inaccurate quantification.[7]
Q2: Which sample preparation technique is best for minimizing matrix effects for dFdCTP analysis?
A2: While protein precipitation (PPT) is a simple method, it is often insufficient for removing interfering matrix components.[7] Solid-phase extraction (SPE) is generally more effective. For phosphorylated analytes like dFdCTP, ion-exchange or mixed-mode SPE can provide better cleanup by removing salts and other interfering substances.[7] Techniques specifically designed for phospholipid removal, such as HybridSPE or certain polymeric SPE phases, can also significantly reduce matrix effects.
Q3: What type of LC column is recommended for dFdCTP analysis?
A3: Porous graphitic carbon (PGC) columns are highly effective for the retention and separation of very polar compounds like nucleoside triphosphates.[5] They operate on a different retention mechanism than traditional C18 columns and can provide excellent separation of dFdCTP from other nucleosides and nucleotides. Weak anion-exchange (WAX) and hydrophilic interaction liquid chromatography (HILIC) columns are also viable options for retaining and analyzing polar analytes.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for dFdCTP analysis?
A4: Yes, using a SIL-IS is strongly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects and variability in extraction and ionization.[5][8] This allows for accurate correction of these factors, leading to more precise and accurate quantification. ¹³C₉, ¹⁵N₃-cytidine triphosphate is a suitable SIL-IS for dFdCTP.[5]
Q5: How can I improve the retention of dFdCTP on my LC column?
A5: If you are using a reversed-phase column and experiencing poor retention, consider the following:
-
Ion-Pairing Chromatography: Introduce an ion-pairing reagent (e.g., tributylamine, dimethylhexylamine) into the mobile phase to form a less polar complex with dFdCTP, thereby increasing its retention.
-
Alternative Chromatography: Switch to a more suitable stationary phase like a PGC, HILIC, or WAX column, which are designed to retain highly polar compounds.
Q6: What are the key considerations for the stability of dFdCTP during sample handling and storage?
A6: dFdCTP is an intracellular metabolite, and its stability can be compromised by enzymatic activity upon cell lysis.
-
Rapid Processing: Process samples quickly and at low temperatures (on ice or at 4°C) to minimize enzymatic degradation.[5]
-
Enzyme Inhibitors: Use a cytidine deaminase inhibitor, such as tetrahydrouridine, in your collection tubes and homogenization buffers.[5]
-
Storage: For short-term storage, keep samples at 4°C. For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C.[5][9] Gemcitabine solutions have shown good stability when stored appropriately.[9]
Data on Matrix Effects and Recovery
The following table summarizes quantitative data on matrix effects and recovery for dFdCTP from a study using tumor tissue homogenate. This data highlights the importance of evaluating these parameters during method development.
| Analyte | Matrix | Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Reference |
| dFdCTP | Tumor Homogenate | Protein Precipitation (Acetonitrile) | +1.4 (Enhancement) | >90 | [5] |
| Gemcitabine | Tumor Homogenate | Protein Precipitation (Acetonitrile) | +7.3 (Enhancement) | >90 | [5] |
| dFdU | Tumor Homogenate | Protein Precipitation (Acetonitrile) | -21.0 (Suppression) | >90 | [5] |
Experimental Protocols
Protocol 1: Extraction of dFdCTP from Tumor Tissue
This protocol is adapted from Bapiro et al. (2011) for the simultaneous extraction of gemcitabine, dFdU, and dFdCTP from tumor tissue.[5]
Materials:
-
Ice-cold 50% (v/v) acetonitrile
-
Tetrahydrouridine (THU)
-
Internal Standard (IS) solution: 50 ng/mL ¹³C₉, ¹⁵N₃-cytidine triphosphate in 50% acetonitrile
-
Tissue homogenizer (e.g., Precellys 24)
-
Microfuge tubes
-
Centrifuge
-
Vacuum concentrator (e.g., Speedvac)
-
Water (for reconstitution)
Procedure:
-
Weigh a minimum of 10 mg of snap-frozen tumor tissue.
-
Homogenize the tissue in ice-cold 50% acetonitrile containing 25 µg/mL THU to a final concentration of 0.05 mg/µL.
-
Transfer a 50 µL aliquot of the homogenate to a microfuge tube.
-
Add 200 µL of the ice-cold IS solution to the homogenate.
-
Vortex mix the sample thoroughly.
-
Centrifuge at 20,000 x g for 25 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitute the residue in 100 µL of water.
-
Vortex to mix and then inject a 20 µL aliquot into the LC-MS/MS system.
Protocol 2: Extraction of dFdCTP from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is based on the method described by Kamčeva et al. (2015).[8]
Materials:
-
PBMC pellet (containing a known number of cells, e.g., 4 x 10⁶)
-
Ice-cold 60% methanol
-
Isotope-labeled internal standards in 60% methanol
-
Microfuge tubes
-
Centrifuge
Procedure:
-
Resuspend the PBMC pellet in an appropriate volume of buffer.
-
Lyse the cells (e.g., by sonication or freeze-thaw cycles).
-
Add a defined volume of the cell lysate (e.g., 200 µL containing approximately 4 x 10⁶ cells) to a microfuge tube.
-
Add ice-cold 60% methanol containing the internal standards to precipitate proteins.
-
Vortex the sample vigorously.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube for LC-MS/MS analysis.
Visualizations
Caption: Metabolic activation and inactivation pathway of gemcitabine.
Caption: General workflow for dFdCTP analysis by LC-MS/MS.
Caption: Troubleshooting decision tree for dFdCTP LC-MS/MS analysis.
References
- 1. dial.uclouvain.be [dial.uclouvain.be]
- 2. A new, simple method for quantifying this compound in cancer cells using isocratic high‐performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and this compound in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. Liquid chromatography/tandem mass spectrometry method for simultaneous quantification of eight endogenous nucleotides and the intracellular gemcitabine metabolite dFdCTP in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physical and chemical stability of gemcitabine hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing infusion rates to maximize intracellular gemcitabine triphosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize infusion rates to maximize intracellular gemcitabine triphosphate (dFdCTP).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for optimizing gemcitabine infusion rates?
The primary goal of optimizing gemcitabine infusion is to maximize the intracellular concentration of its active metabolite, this compound (dFdCTP).[1][2][3][4] Gemcitabine is a prodrug that requires intracellular phosphorylation to become cytotoxic.[5][6][7] The initial and rate-limiting step in this activation is catalyzed by the enzyme deoxycytidine kinase (dCK).[3][4][5] This enzyme becomes saturated at gemcitabine plasma concentrations above 15-20 µmol/L.[3][8] Standard 30-minute infusions rapidly exceed this saturation point, leading to a significant portion of the drug being catabolized to its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU), without being converted to its active form.[3][4][9] Prolonged or fixed-dose-rate infusions aim to maintain plasma concentrations below the saturation level of dCK, thereby allowing for a more efficient and sustained conversion to dFdCTP.[9][10]
Q2: What is a fixed-dose-rate (FDR) infusion and how does it compare to a standard 30-minute infusion?
A fixed-dose-rate (FDR) infusion administers gemcitabine at a constant rate, typically 10 mg/m²/minute.[9][10][11][12] This strategy is designed to achieve and maintain plasma gemcitabine concentrations that are optimal for intracellular phosphorylation by dCK without saturating the enzyme.[13] In contrast, a standard 30-minute infusion delivers a higher dose over a shorter period, leading to plasma concentrations that quickly surpass the saturation point of dCK.[3][4] Clinical and preclinical studies have shown that FDR infusions can lead to higher intracellular accumulation of dFdCTP compared to standard infusions.[9][14]
Q3: What are the key cellular components involved in gemcitabine metabolism and action?
The efficacy of gemcitabine is dependent on a series of cellular processes:
-
Cellular Uptake: Gemcitabine is hydrophilic and requires specialized nucleoside transporters, primarily human equilibrative nucleoside transporter 1 (hENT1) and human concentrative nucleoside transporter 3 (hCNT3), to enter the cell.[5][7][9][15]
-
Intracellular Activation: Once inside the cell, gemcitabine is phosphorylated in three sequential steps:
-
Gemcitabine to Gemcitabine Monophosphate (dFdCMP): Catalyzed by deoxycytidine kinase (dCK), this is the rate-limiting step.[5][6]
-
dFdCMP to Gemcitabine Diphosphate (dFdCDP): Catalyzed by nucleoside monophosphate kinase.[16][17]
-
dFdCDP to this compound (dFdCTP): Catalyzed by nucleoside diphosphate kinase.[5][16][17]
-
-
Mechanism of Action: The active metabolite, dFdCTP, exerts its cytotoxic effects by being incorporated into DNA, leading to chain termination and apoptosis.[18] The diphosphate form, dFdCDP, also inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis.[5][18]
-
Inactivation: Gemcitabine can be inactivated by cytidine deaminase (CDA) into its inactive metabolite, dFdU.[5][15]
Q4: How can intracellular this compound (dFdCTP) levels be measured?
Intracellular dFdCTP concentrations are typically measured using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20][21][22] These methods allow for the separation and quantification of dFdCTP from other intracellular nucleotides.[19]
Troubleshooting Guides
Issue 1: Low intracellular dFdCTP levels despite using a prolonged infusion protocol.
-
Possible Cause 1: Low expression or activity of deoxycytidine kinase (dCK).
-
Troubleshooting:
-
Measure dCK expression levels in your cell lines or patient samples using techniques like Western blotting or qPCR.
-
Consider using cell lines known to have high dCK expression for initial optimization experiments.
-
Investigate potential inhibitors of dCK activity in your experimental system.
-
-
-
Possible Cause 2: Low expression of nucleoside transporters (e.g., hENT1).
-
Troubleshooting:
-
Quantify the expression of relevant transporters (hENT1, hCNT3) at the mRNA or protein level.[15]
-
Select cell lines with adequate transporter expression for your studies.
-
-
-
Possible Cause 3: High activity of cytidine deaminase (CDA).
-
Troubleshooting:
-
Measure CDA activity or expression in your experimental model.
-
Consider the co-administration of a CDA inhibitor in preclinical models to see if it enhances dFdCTP accumulation.
-
-
-
Possible Cause 4: Suboptimal infusion rate.
-
Troubleshooting:
-
Ensure the calculated infusion rate is being accurately delivered by the infusion pump.
-
Perform a dose-rate escalation or de-escalation study to find the optimal rate for your specific model system.
-
-
Issue 2: High variability in dFdCTP levels between experimental replicates.
-
Possible Cause 1: Inconsistent cell handling and processing.
-
Troubleshooting:
-
Standardize all cell harvesting, washing, and extraction procedures.
-
Ensure rapid processing of samples to minimize degradation of nucleotides.
-
Perform cell counts and viability assays for each replicate to normalize dFdCTP levels to cell number.
-
-
-
Possible Cause 2: Analytical variability.
-
Troubleshooting:
-
Validate your HPLC or LC-MS/MS method for linearity, precision, and accuracy.[19]
-
Include internal standards in your samples to account for variations in extraction efficiency and instrument response.
-
Run quality control samples with known concentrations of dFdCTP in each analytical batch.
-
-
-
Possible Cause 3: Biological heterogeneity.
-
Troubleshooting:
-
If working with primary patient samples, be aware of the inherent biological variability between individuals.[21]
-
For in vitro experiments, ensure you are using a homogenous cell population and that cells are in the same growth phase (e.g., logarithmic growth) at the start of the experiment.
-
-
Data Presentation
Table 1: Comparison of Gemcitabine Infusion Schedules and Intracellular dFdCTP Accumulation
| Infusion Schedule | Gemcitabine Dose | Infusion Duration | Plasma Gemcitabine Concentration | Intracellular dFdCTP Concentration | Reference |
| Standard | 1,000 - 1,250 mg/m² | 30 minutes | Often exceeds 20 µmol/L | Lower | [3][4] |
| Prolonged Infusion | 250 mg/m² | 6 hours | Maintained below saturation | Higher | [23] |
| Fixed-Dose-Rate (FDR) | 1,500 mg/m² | 150 minutes (10 mg/m²/min) | Maintained below saturation | Two-fold increase vs. standard | [14] |
| Fixed-Dose-Rate (FDR) | 10 mg/m²/min | Up to 18 hours | Maintained below saturation | 130 to 900 µmol/L | [11][12] |
| Prolonged Infusion | 300 mg/m² | 3 hours | 2.5 - 10 µmol/L | Highest among 0.5, 1, 2, 3 hr infusions | [24] |
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound (dFdCTP) by HPLC
This protocol is a generalized procedure based on established methods.[19][21] Researchers should optimize specific parameters for their experimental setup.
-
Cell Harvesting and Lysis:
-
Treat cells with the desired gemcitabine infusion protocol.
-
Harvest cells by trypsinization or scraping, followed by centrifugation at 4°C.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a known volume of ice-cold 0.4 M perchloric acid.
-
Incubate on ice for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Neutralization and Sample Preparation:
-
Transfer the supernatant to a new tube.
-
Neutralize the extract by adding a calculated volume of potassium hydroxide (e.g., 2 M).
-
Centrifuge to pellet the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Column: Anion-exchange column (e.g., TSK gel DEAE-2SW).[19]
-
Mobile Phase: Isocratic elution with a phosphate buffer (e.g., 0.06 M Na₂HPO₄, pH 6.9) containing an organic modifier like acetonitrile.[19]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.[19]
-
Quantification: Generate a standard curve using known concentrations of dFdCTP. Normalize the quantified dFdCTP amount to the number of cells in the original sample.
-
Mandatory Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Prolonged low-dose infusion for gemcitabine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. ClinPGx [clinpgx.org]
- 6. Pancreatic Cancer Chemoresistance to Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Prolonged versus standard gemcitabine infusion: translation of molecular pharmacology to new treatment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fixed Dose Rate versus Standard Dose Rate Infusion of Gemcitabine and Cisplatin in Advanced Stage Non-Small Cell Lung Cancer [scirp.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Prolonged infusion of gemcitabine: clinical and pharmacodynamic studies during a phase I trial in relapsed acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Randomized phase II comparison of dose-intense gemcitabine: thirty-minute infusion and fixed dose rate infusion in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resistance to Gemcitabine in Pancreatic Ductal Adenocarcinoma: A Physiopathologic and Pharmacologic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 19. A new, simple method for quantifying this compound in cancer cells using isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and this compound in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Randomized crossover study evaluating the effect of gemcitabine infusion dose rate: evidence of auto-induction of gemcitabine accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics of gemcitabine at fixed-dose rate infusion in patients with normal and impaired hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phase II trial of gemcitabine as prolonged infusion in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacokinetic evaluation of gemcitabine and 2',2'-difluorodeoxycytidine-5'-triphosphate after prolonged infusion in patients affected by different solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Gemcitabine Triphosphate (dFdCTP) Detection
Welcome to the technical support center for the analysis of gemcitabine triphosphate (dFdCTP). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues to improve the sensitivity and reliability of dFdCTP detection.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound (dFdCTP)?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive method for the quantification of dFdCTP in biological matrices.[1][2] It offers high selectivity and low limits of detection, often reaching sub-nanogram per milligram of tissue levels.[1][2] For instance, a developed LC-MS/MS protocol has demonstrated a sensitivity for dFdCTP of 0.2 ng/mg of tissue.[2]
Q2: Can I use HPLC with UV detection to measure dFdCTP?
A2: Yes, High-Performance Liquid Chromatography (HPLC) with UV detection is a viable method for dFdCTP quantification.[3][4][5] While generally less sensitive than LC-MS/MS, it can be a cost-effective alternative. Optimization of the chromatographic conditions, such as using an ion-pair reversed-phase HPLC method, can achieve a lower detection limit of 20 pmol.[3][4][5]
Q3: What are the critical initial steps in sample preparation for dFdCTP analysis?
A3: Proper sample collection and immediate processing are crucial to prevent the degradation of dFdCTP. Key steps include:
-
Rapid Cell Lysis: Immediately lyse cells after harvesting to release intracellular dFdCTP and halt enzymatic activity.
-
Protein Precipitation: Use ice-cold reagents like acetonitrile or perchloric acid to precipitate proteins, which can interfere with the analysis.[1]
-
Use of Inhibitors: Incorporate enzyme inhibitors, such as tetrahydrouridine (a cytidine deaminase inhibitor), during sample preparation to prevent the metabolic degradation of gemcitabine.[6]
Troubleshooting Guide
Issue 1: Low or No dFdCTP Signal Detected
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Lysis | Ensure complete cell lysis to release intracellular dFdCTP. Sonication or the use of potent lysis buffers can be effective. |
| dFdCTP Degradation | Work quickly and on ice throughout the sample preparation process. Ensure protease and phosphatase inhibitors are included in the lysis buffer. |
| Insufficient Sample Amount | The intracellular concentration of dFdCTP can be low. Increase the starting number of cells or the amount of tissue. A sensitive LC-MS/MS method may require as little as 10 mg of tissue.[1][2] |
| Suboptimal Chromatographic Separation | Optimize the HPLC/UPLC gradient, mobile phase composition, and column chemistry. For polar molecules like dFdCTP, porous graphitic carbon or anion-exchange columns can improve retention and separation.[1][4] |
| Matrix Effects in Mass Spectrometry | Matrix components can suppress or enhance the ionization of dFdCTP. Perform a matrix effect study.[1] If significant effects are observed, improve sample clean-up using solid-phase extraction (SPE) or use a stable isotope-labeled internal standard. |
Issue 2: Poor Peak Shape and Resolution in Chromatography
| Possible Cause | Troubleshooting Step |
| Poor Retention of Polar dFdCTP | Use a suitable stationary phase like a porous graphitic carbon column.[1] Alternatively, derivatization with reagents like dansyl chloride can increase hydrophobicity and improve retention on reverse-phase columns.[6][7] |
| Co-elution with Interfering Peaks | Adjust the mobile phase gradient to better separate dFdCTP from other cellular components, especially other nucleotides like dCTP.[4] |
| Column Contamination | Implement a column regeneration and washing protocol between injections to prevent carry-over and maintain column performance.[1] |
Issue 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Standardize every step of the sample preparation protocol, from cell counting to extraction volumes. Use of an internal standard is highly recommended to account for variability.[1] |
| Intra-tumor Heterogeneity | Be aware that dFdCTP levels can vary within a single tumor due to differences in cellularity and perfusion.[1][2] Analyze multiple sections from a single tumor if possible. |
| Instrument Instability | Ensure the LC-MS/MS or HPLC system is properly calibrated and stabilized before running samples. Monitor system pressure and retention times for any drift. |
Quantitative Data Summary
The following tables summarize the performance of different analytical methods for the detection of gemcitabine and its metabolites.
Table 1: LC-MS/MS Method Performance for dFdCTP Detection
| Parameter | Value | Matrix | Reference |
| Sensitivity (LOD) | 0.2 ng/mg | Pancreatic Tumor Tissue | [1][2] |
| Calibration Range | 0.2 - 50 ng/mg | Pancreatic Tumor Tissue | [1] |
| Recovery | > 90% | Pancreatic Tumor Tissue | [1] |
| Precision (%CV) | < 6% | Pancreatic Tumor Tissue | [1] |
| Accuracy | 91.7 - 103.9% | Pancreatic Tumor Tissue | [1] |
Table 2: HPLC-UV Method Performance for dFdCTP Detection
| Parameter | Value | Matrix | Reference |
| Lower Detection Limit | 20 pmol | Cancer Cells | [4][5] |
| Linearity (r²) | 0.9981 | Aqueous Solution | [5] |
Experimental Protocols
Protocol 1: LC-MS/MS for dFdCTP Quantification in Tumor Tissue
This protocol is adapted from a method for quantifying gemcitabine, dFdU, and dFdCTP in pancreatic tumor tissue.[1]
-
Tissue Homogenization: Homogenize a minimum of 10 mg of tumor tissue in ice-cold 50% (v/v) acetonitrile containing 25 µg/ml tetrahydrouridine.
-
Internal Standard Addition: Add an internal standard solution (e.g., ¹³C₉, ¹⁵N₃-cytidine triphosphate) to an aliquot of the homogenate.
-
Protein Precipitation: Precipitate proteins by adding ice-cold acetonitrile.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
-
LC-MS/MS Analysis:
-
Column: Porous graphitic carbon column.
-
Mobile Phase: A gradient of ammonium carbonate and acetonitrile.
-
Detection: Tandem mass spectrometry in negative ion mode.
-
Protocol 2: HPLC-UV for dFdCTP Quantification in Cancer Cells
This protocol is based on a simple isocratic HPLC method for dFdCTP measurement in cancer cells.[4][5]
-
Cell Harvesting and Lysis: Harvest cells and lyse them using a suitable method (e.g., sonication or addition of a lysis buffer).
-
Acid Extraction: Extract the acid-soluble fraction containing nucleotides using an acid like perchloric acid.
-
Neutralization: Neutralize the extract with a base (e.g., potassium hydroxide).
-
Centrifugation: Centrifuge to remove precipitated salts.
-
Filtration: Filter the supernatant before injection into the HPLC system.
-
HPLC-UV Analysis:
-
Column: Anion-exchange column (e.g., TSK gel DEAE-2SW).
-
Mobile Phase: Isocratic elution with 0.06 M Na₂HPO₄ (pH 6.9) containing 20% acetonitrile.
-
Flow Rate: 0.7 mL/min.
-
Detection: UV at 254 nm.
-
Visualizations
Caption: Gemcitabine metabolism and mechanism of action.
Caption: LC-MS/MS workflow for dFdCTP detection.
References
- 1. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and this compound in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and this compound in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of gemcitabine di- and triphosphate in human blood mononuclear and cancer cells by RP-HPLC and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new, simple method for quantifying this compound in cancer cells using isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new, simple method for quantifying this compound in cancer cells using isocratic high‐performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a sensitive and selective LC-MS/MS method for simultaneous determination of gemcitabine and 2,2-difluoro-2-deoxyuridine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Gemcitabine Triphosphate (dFdCTP) Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of gemcitabine triphosphate (dFdCTP) in frozen cell pellets. Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity of your experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound (dFdCTP) in cell pellets frozen at -80°C?
While direct, long-term stability data for dFdCTP in frozen cell pellets is not extensively published, data from analogous nucleoside triphosphate molecules suggest that dFdCTP is likely to be stable for several months when stored properly at -80°C. For instance, the triphosphate metabolite of remdesivir (GS-443902) showed less than 15% degradation after 3 months of storage in cell pellets at -80°C[1]. Similarly, other nucleoside triphosphates, such as tenofovir diphosphate and emtricitabine triphosphate, have demonstrated stability for at least 5 months at -80°C in dried blood spots[2]. Based on this, it is reasonable to expect minimal degradation of dFdCTP in cell pellets stored at -80°C for at least 3-5 months.
Q2: Is it better to store cell pellets at -20°C or -80°C for dFdCTP analysis?
For long-term stability of nucleoside triphosphates, storage at -80°C is strongly recommended over -20°C. Lower temperatures slow down enzymatic and chemical degradation processes more effectively. Storage at -20°C may be suitable for very short-term storage, but for periods longer than a few days, -80°C is the standard for preserving the integrity of intracellular metabolites like dFdCTP. Some researchers have noted that for phosphoproteins, which are also sensitive to degradation, storage at -80°C is crucial[3].
Q3: How many times can I freeze and thaw my cell pellets before dFdCTP degrades?
It is highly recommended to minimize freeze-thaw cycles, ideally to a single cycle. Each freeze-thaw cycle can cause cellular damage, leading to the release of endogenous enzymes that can degrade dFdCTP. Studies on other biological molecules have shown that repeated freeze-thaw cycles can negatively impact sample integrity[4][5][6][7]. If your experimental design requires using portions of a cell pellet at different times, it is best practice to aliquot the cell suspension into separate tubes before the initial freezing.
Q4: Should I lyse the cells and store the lysate, or store the intact cell pellet?
For long-term storage, it is generally preferable to store the intact cell pellet. Freezing intact cells can help preserve protein-protein interactions and post-translational modifications that might be lost upon lysis. Storing the pellet and performing the extraction immediately before analysis minimizes the exposure of dFdCTP to degradative enzymes and other cellular components in a liquid state.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable dFdCTP levels in stored samples | Degradation during storage: The storage temperature may have been too high (e.g., -20°C), or the storage duration may have exceeded the stability period. | Ensure cell pellets are stored consistently at -80°C. For long-term studies, consider performing a pilot stability test under your specific storage conditions. |
| Improper sample handling: Samples may have been left at room temperature for an extended period before freezing. | Process cell pellets on ice and freeze them as quickly as possible after harvesting. Snap-freezing in liquid nitrogen before transferring to -80°C is a good practice. | |
| Multiple freeze-thaw cycles: Repeatedly thawing and refreezing the same pellet can lead to significant degradation. | Aliquot samples into single-use tubes before the initial freezing to avoid the need for multiple thaws. | |
| High variability in dFdCTP concentrations between replicates | Inconsistent extraction efficiency: The extraction protocol may not be robust, leading to variable recovery of dFdCTP. | Ensure the cell pellet is completely resuspended in the extraction buffer. Use a consistent and validated extraction protocol. |
| Non-uniform cell pellets: If cell pellets are not homogenous, different aliquots may contain varying numbers of cells. | Thoroughly resuspend cells before pelleting and ensure complete pelleting during centrifugation. | |
| Presence of unexpected peaks in HPLC/LC-MS analysis | Degradation products: The observed peaks could be breakdown products of dFdCTP or other nucleotides. | Review the storage conditions and handling procedures to minimize degradation. Compare chromatograms to a freshly prepared dFdCTP standard and a blank cell extract. |
Data on Nucleoside Triphosphate Stability
The following table summarizes stability data for nucleoside triphosphates analogous to dFdCTP under frozen storage conditions. This data can be used to infer the expected stability of dFdCTP.
| Compound | Sample Matrix | Storage Temperature | Duration | Degradation | Reference |
| GS-443902 (Remdesivir-TP) | Cell Pellets | -80°C | 3 months | < 15% | [1] |
| Tenofovir-DP, Emtricitabine-TP, Lamivudine-TP | Dried Blood Spots | -80°C | 5 months | Within ±15% of initial concentration | [2] |
Experimental Protocols
Protocol for Cell Pelleting and Storage
-
Cell Harvesting: After incubation with gemcitabine, harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug. Centrifuge at 500 x g for 5 minutes at 4°C after each wash.
-
Supernatant Removal: Carefully aspirate and discard the supernatant, ensuring the cell pellet is not disturbed.
-
Aliquoting (Optional): If multiple analyses are planned, resuspend the cell pellet in a small volume of ice-cold PBS and aliquot into pre-chilled microcentrifuge tubes. Pellet the cells again by centrifugation.
-
Snap-Freezing: Snap-freeze the cell pellets by placing the tubes in liquid nitrogen or on dry ice for at least 5 minutes.
-
Storage: Transfer the frozen cell pellets to a -80°C freezer for long-term storage.
Protocol for dFdCTP Extraction from Frozen Cell Pellets
This protocol is adapted from established methods for nucleotide extraction.
-
Preparation: Place the frozen cell pellet on dry ice. Prepare a 0.5 M perchloric acid (PCA) solution and keep it on ice.
-
Lysis: Add 200 µL of ice-cold 0.5 M PCA directly to the frozen cell pellet.
-
Vortexing: Immediately vortex the tube vigorously for 30-60 seconds to ensure complete cell lysis and protein precipitation.
-
Incubation: Incubate the sample on ice for 15-20 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Neutralization: Carefully transfer the supernatant to a new pre-chilled tube. Add 100 µL of 1 M potassium carbonate (K2CO3) to neutralize the PCA.
-
Incubation and Centrifugation: Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample Collection: The resulting supernatant contains the extracted dFdCTP and is ready for analysis by HPLC or LC-MS/MS. Store the extract at -80°C if not analyzing immediately.
Visualizations
Caption: Metabolic activation pathway of Gemcitabine.
Caption: Workflow for dFdCTP analysis from cell pellets.
References
- 1. A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902 [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of Different Storage Conditions and Repeated Freeze/Thaw Cycles on the Concentration, Purity and Integrity of Genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantifying the Detrimental Effects of Multiple Freeze/Thaw Cycles on Primary Human Lymphocyte Survival and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Freeze-Thaw Cycles of Blood Samples on High-Coverage Quantitative Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of pH on gemcitabine triphosphate stability and activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the stability and activity of gemcitabine triphosphate (dFdCTP), the active metabolite of the chemotherapy drug gemcitabine.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound (dFdCTP) in aqueous solutions?
Q2: How does pH affect the activity of dFdCTP in enzymatic assays?
The activity of dFdCTP is primarily its incorporation into DNA by DNA polymerases, leading to chain termination and inhibition of DNA synthesis.[2] The activity of DNA polymerases is highly dependent on pH, with most human DNA polymerases exhibiting optimal activity in the pH range of 7.0 to 9.0. For example, DNA polymerase α, a key enzyme in DNA replication, generally functions optimally around pH 7.4.[3] Therefore, the apparent activity of dFdCTP in in vitro assays will be significantly influenced by the pH of the reaction buffer, which affects the enzymatic activity of the DNA polymerase being used.
Q3: What are the primary degradation products of dFdCTP at non-optimal pH?
The primary degradation pathway for dFdCTP at non-optimal pH is hydrolysis of the triphosphate chain, yielding gemcitabine diphosphate (dFdCDP), gemcitabine monophosphate (dFdCMP), and ultimately gemcitabine. At acidic pH, deamination of the cytosine base to a uridine analogue can also occur, forming 2',2'-difluorodeoxyuridine triphosphate (dFdUTP), which is subsequently hydrolyzed.[4][5]
Q4: Can the choice of buffer species affect dFdCTP stability?
Yes, the buffer species can influence the stability of nucleoside triphosphates. While specific studies on dFdCTP are limited, it is advisable to use buffers with minimal reactivity. Phosphate buffers are commonly used for in vitro assays involving nucleotides. However, it is important to consider potential interactions between the buffer components and dFdCTP or the enzymes used in the assay.
Troubleshooting Guides
Issue 1: Inconsistent or low dFdCTP activity in DNA polymerase assays.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH of reaction buffer | Verify the pH of your reaction buffer. Ensure it is within the optimal range for the specific DNA polymerase being used (typically pH 7.0-9.0). Prepare fresh buffer if there is any doubt about its pH. |
| dFdCTP degradation | Prepare fresh dilutions of dFdCTP from a frozen stock immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. Consider purifying the dFdCTP stock if its purity is uncertain. |
| Incorrect dFdCTP concentration | Verify the concentration of your dFdCTP stock solution using a reliable method such as UV spectrophotometry or a validated HPLC method. |
| Enzyme inactivity | Ensure the DNA polymerase is active. Use a positive control (e.g., a natural dNTP) to confirm enzyme activity. Store the enzyme according to the manufacturer's recommendations. |
| Presence of inhibitors | Ensure that none of the components in your reaction mixture are inhibiting the DNA polymerase. Review the literature for known inhibitors of your specific enzyme. |
Issue 2: Rapid degradation of dFdCTP observed during storage or experiments.
| Possible Cause | Troubleshooting Step |
| Inappropriate storage pH | Store dFdCTP stock solutions in a buffer with a pH between 6.8 and 7.4. Aliquot the stock solution to minimize freeze-thaw cycles. |
| Hydrolysis due to temperature fluctuations | Store dFdCTP stock solutions at -80°C for long-term storage and on ice during experimental use. Minimize the time the solution is kept at room temperature. |
| Contamination with phosphatases | Use sterile, nuclease-free water and reagents for all solutions. If working with cell lysates, consider adding phosphatase inhibitors. |
| Presence of divalent cations | While Mg²⁺ is required for DNA polymerase activity, high concentrations in storage buffers can promote hydrolysis of the triphosphate chain. Store dFdCTP in a buffer with low or no divalent cations. |
Data Presentation
Table 1: pH Stability Profile of Gemcitabine Hydrochloride (Parent Drug)
| pH | Stability | Degradation Pathway |
| < 2 | Low | Acid-catalyzed hydrolysis and deamination |
| 2.7 - 3.3 | Moderate | Reconstituted Gemzar® solution pH[6] |
| 4 - 6 | Moderate | Hydrolysis |
| 7 - 9.5 | High | Maximum stability observed[1] |
| > 10 | Low | Base-catalyzed hydrolysis |
Note: This table summarizes the stability of the prodrug gemcitabine hydrochloride, as direct quantitative data for dFdCTP is limited. It is anticipated that dFdCTP will exhibit a narrower range of optimal stability, likely between pH 6.8 and 7.4.
Experimental Protocols
Protocol 1: Determination of dFdCTP Stability as a Function of pH
This protocol outlines a method to assess the chemical stability of dFdCTP at different pH values using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (dFdCTP)
-
Buffers of various pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
HPLC system with a suitable anion-exchange or reverse-phase C18 column
-
UV detector
Procedure:
-
Prepare a stock solution of dFdCTP of known concentration in nuclease-free water.
-
Prepare a series of buffers at the desired pH values.
-
Dilute the dFdCTP stock solution to a final concentration of 100 µM in each of the pH buffers.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution and immediately quench the degradation by freezing at -80°C or by adding a quenching agent if necessary.
-
Analyze the samples by HPLC to quantify the remaining dFdCTP and identify any degradation products.
-
Calculate the degradation rate constant (k) and the half-life (t₁/₂) of dFdCTP at each pH.
Protocol 2: Assessment of dFdCTP Activity (Incorporation into DNA) at Different pH Values
This protocol describes a cell-free assay to measure the incorporation of dFdCTP into a DNA template by a DNA polymerase at various pH levels.
Materials:
-
dFdCTP
-
A specific DNA polymerase (e.g., human DNA polymerase α)
-
A primed DNA template (a single-stranded DNA template with a complementary primer annealed)
-
Reaction buffers with varying pH values (within the functional range of the polymerase)
-
Radiolabeled or fluorescently labeled dNTP for detection
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or fluorescence scanner
Procedure:
-
Prepare a series of reaction buffers with different pH values (e.g., from 6.5 to 9.5 in 0.5 unit increments).
-
Set up reaction mixtures in each pH buffer containing the primed DNA template, DNA polymerase, and a mixture of dNTPs including dFdCTP. One of the natural dNTPs should be labeled for detection.
-
Initiate the reaction by adding the DNA polymerase and incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
At specific time points, stop the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).
-
Separate the DNA products by denaturing PAGE.
-
Visualize and quantify the amount of extended primer (indicating dFdCTP incorporation) using a phosphorimager or fluorescence scanner.
-
Compare the efficiency of dFdCTP incorporation across the different pH conditions.
Visualizations
Caption: Intracellular activation of gemcitabine to its active triphosphate form (dFdCTP) and its mechanism of action.
Caption: Troubleshooting workflow for addressing issues with dFdCTP stability.
References
- 1. DSpace [kuscholarworks.ku.edu]
- 2. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate-induced DNA Polymerase β Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The degradation of the antitumor agent gemcitabine hydrochloride in an acidic aqueous solution at pH 3.2 and identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalrph.com [globalrph.com]
Technical Support Center: Overcoming dCK Deficiency to Enhance Gemcitabarube Triphosphate Production
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome deoxycytidine kinase (dCK) deficiency and enhance the production of the active anti-cancer metabolite, gemcitabine triphosphate (dFdCTP). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research in this critical area of cancer therapy.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at overcoming gemcitabine resistance due to dCK deficiency.
| Issue | Possible Cause | Recommended Solution |
| Low or undetectable intracellular dFdCTP levels after gemcitabine treatment | 1. dCK deficiency in the cell line: The cell line may have low endogenous dCK expression or a non-functional dCK enzyme.[1][2] 2. Inefficient gemcitabine transport: Reduced expression or function of nucleoside transporters (e.g., hENT1) can limit gemcitabine uptake. 3. Rapid gemcitabine degradation: High activity of cytidine deaminase (CDA) can quickly convert gemcitabine to its inactive metabolite, dFdU. | 1. Confirm dCK expression and activity: Perform qPCR or Western blot for dCK expression and a dCK activity assay. Consider using a cell line with known dCK proficiency as a positive control. If dCK is deficient, consider strategies to reintroduce dCK (e.g., transfection) or use dCK-independent prodrugs. 2. Assess nucleoside transporter expression: Evaluate hENT1 expression levels. If low, consider strategies to upregulate its expression or use transporter-independent gemcitabine analogs. 3. Measure CDA activity and dFdU levels: Quantify CDA expression and the formation of dFdU. Consider co-administration of a CDA inhibitor. |
| High variability in dFdCTP measurements between replicates | 1. Inconsistent cell lysis and extraction: Incomplete cell lysis or inefficient extraction of nucleotides can lead to variable results. 2. Sample degradation: dFdCTP is labile and can be degraded by phosphatases during sample preparation. 3. Analytical instrument variability: Issues with the HPLC or LC-MS/MS system can cause inconsistent readings. | 1. Optimize extraction protocol: Ensure complete cell lysis using appropriate buffers and homogenization techniques. Use a validated nucleotide extraction protocol.[3][4] 2. Maintain cold chain and use phosphatase inhibitors: Keep samples on ice throughout the extraction process and consider adding phosphatase inhibitors to the lysis buffer. 3. Calibrate and validate analytical instruments: Regularly calibrate the HPLC or LC-MS/MS and run quality control samples with known concentrations of dFdCTP. |
| Failed or inefficient dCK knockdown using siRNA | 1. Suboptimal siRNA sequence: The chosen siRNA sequence may not be effective in silencing the dCK gene. 2. Inefficient transfection: The transfection reagent or protocol may not be optimal for the specific cell line. 3. Low cell viability after transfection: Transfection reagents can be toxic to some cell lines. | 1. Test multiple siRNA sequences: Use at least two or three different siRNA sequences targeting different regions of the dCK mRNA. 2. Optimize transfection conditions: Titrate the amount of siRNA and transfection reagent, and optimize the incubation time. Use a positive control (e.g., a fluorescently labeled siRNA) to assess transfection efficiency.[5][6] 3. Use a less toxic transfection reagent: If cell death is high, switch to a transfection reagent known for lower toxicity. Ensure cells are healthy and at the optimal confluency before transfection. |
| Unexpected cellular toxicity with dCK overexpression | 1. Off-target effects of the expression vector: The vector itself or high levels of dCK expression might induce cellular stress. 2. Alteration of endogenous nucleotide pools: Overexpression of dCK can disrupt the balance of deoxyribonucleotide pools, leading to toxicity. | 1. Use an appropriate control vector: Transfect cells with an empty vector to assess baseline toxicity. 2. Titrate dCK expression levels: Use an inducible expression system to control the level of dCK expression and find a non-toxic range. Monitor the levels of endogenous dNTPs. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of gemcitabine resistance related to dCK?
A1: The primary mechanism is the reduced conversion of gemcitabine (a prodrug) into its active, phosphorylated forms, particularly the initial phosphorylation to gemcitabine monophosphate (dFdCMP), which is catalyzed by dCK.[1][2] Deficiency or low activity of dCK leads to insufficient production of the cytotoxic this compound (dFdCTP), rendering the cancer cells resistant to the drug.[1]
Q2: What are the main strategies to overcome dCK deficiency in cancer cells?
A2: Several strategies are being explored:
-
Gene Therapy: Introducing a functional dCK gene to restore the enzyme's activity. A promising approach involves using a fusion gene, such as dCK::UMK, which combines dCK with uridine monophosphate kinase (UMK) to enhance the phosphorylation cascade.
-
dCK Activators: Using small molecules to enhance the activity of existing, albeit low-level, dCK.
-
Prodrugs: Developing gemcitabine prodrugs that are already phosphorylated or are modified to bypass the need for dCK-mediated activation.[7]
-
Combination Therapies: Combining gemcitabine with other agents that can modulate the tumor microenvironment or inhibit pathways that contribute to resistance.
Q3: How can I measure the intracellular concentration of this compound (dFdCTP)?
A3: The most common and sensitive method is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[3][4] HPLC with UV detection is also a viable, though potentially less sensitive, option.[8][9] These methods allow for the separation and quantification of dFdCTP from other intracellular nucleotides.
Q4: Are there commercially available kits to measure dCK activity?
A4: Yes, there are commercially available assay kits that measure dCK activity.[10][11][12] These kits typically use a substrate that is phosphorylated by dCK, and the resulting product is then detected, often through a coupled enzymatic reaction that produces a colorimetric or fluorescent signal.
Q5: What are the key signaling pathways that regulate dCK expression and activity?
A5: dCK expression and activity are regulated by various signaling pathways. For instance, the NRF2/ARE pathway has been shown to be negatively regulated by dCK, and hyperactivation of this pathway is associated with gemcitabine resistance.[13] Additionally, microRNAs, such as miR-330, and promoter methylation can also regulate dCK expression.
Data Presentation
Table 1: Comparison of dFdCTP Quantification Methods
| Method | Principle | Sensitivity | Sample Requirement | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and quantification.[3][4] | High (low ng/mg tissue or pg/mL plasma)[3][14] | Low (as little as 10 mg of tissue)[3][4] | High specificity and sensitivity, can multiplex with other metabolites.[3] | Requires specialized equipment and expertise. |
| HPLC-UV | Chromatographic separation followed by UV absorbance-based quantification.[8][9] | Moderate (pmol range)[9] | Higher than LC-MS/MS | More accessible instrumentation than LC-MS/MS. | Lower sensitivity and potential for interfering compounds compared to LC-MS/MS. |
| ¹⁹F NMR Spectroscopy | Nuclear Magnetic Resonance spectroscopy to detect the fluorine atoms in gemcitabine and its metabolites.[3] | Lower than LC-MS/MS | High (≥100 mg of tissue)[3] | Non-destructive. | Low sensitivity, requires large sample amounts, and long acquisition times.[3] |
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound (dFdCTP) by LC-MS/MS
This protocol is adapted from a method for quantifying gemcitabine and its metabolites in tumor tissue.[3][4]
1. Sample Preparation: a. Weigh a minimum of 10 mg of frozen tumor tissue or a pellet of at least 1 million cells. b. Homogenize the tissue or resuspend the cell pellet in ice-cold 50% (v/v) acetonitrile containing a cytidine deaminase inhibitor (e.g., 25 µg/ml tetrahydrouridine). c. Add an internal standard (e.g., ¹³C₉, ¹⁵N₃-cytidine triphosphate). d. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris. e. Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. Use a porous graphitic carbon column for chromatographic separation. b. Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). c. Set the mass spectrometer to operate in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for dFdCTP and the internal standard.
3. Data Analysis: a. Generate a standard curve using known concentrations of dFdCTP. b. Quantify the amount of dFdCTP in the samples by comparing their peak area ratios (dFdCTP/internal standard) to the standard curve.
Protocol 2: Deoxycytidine Kinase (dCK) Activity Assay
This protocol is based on a luminescent assay that measures ATP consumption during the dCK-catalyzed phosphorylation of a substrate.[15]
1. Enzyme Preparation: a. Lyse cells in a suitable buffer and clarify the lysate by centrifugation. b. (Optional) Partially purify dCK from the cell lysate using anion-exchange chromatography to reduce background ATPase activity.
2. Assay Reaction: a. In a 96-well plate, add the cell lysate or purified dCK. b. Initiate the reaction by adding a reaction mixture containing ATP and a dCK substrate (e.g., deoxycytidine or gemcitabine). c. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
3. ATP Measurement: a. Stop the reaction and measure the remaining ATP using a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). b. Measure the luminescence using a plate reader.
4. Calculation of dCK Activity: a. The decrease in ATP concentration (and thus luminescence) is proportional to the dCK activity. b. Calculate the specific activity of dCK relative to the total protein concentration in the lysate.
Protocol 3: siRNA-mediated Knockdown of dCK
This is a general protocol for siRNA transfection.[5][16]
1. Cell Seeding: a. The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
2. Transfection Complex Preparation: a. In separate tubes, dilute the dCK-targeting siRNA and a transfection reagent (e.g., Lipofectamine® RNAiMAX) in serum-free medium (e.g., Opti-MEM®). b. Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
3. Transfection: a. Add the siRNA-transfection reagent complexes to the cells. b. Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.
4. Validation of Knockdown: a. After the incubation period, harvest the cells. b. Assess the knockdown efficiency at the mRNA level using qPCR and at the protein level using Western blotting.
Mandatory Visualizations
References
- 1. Resistance to gemcitabine in a human follicular lymphoma cell line is due to partial deletion of the deoxycytidine kinase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and this compound in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and this compound in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. [PDF] Gemcitabine-based chemogene therapy for pancreatic cancer using Ad-dCK::UMK GDEPT and TS/RR siRNA strategies. | Semantic Scholar [semanticscholar.org]
- 8. A new, simple method for quantifying this compound in cancer cells using isocratic high‐performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new, simple method for quantifying this compound in cancer cells using isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 11. Deoxycytidine Kinase Phosphorylation Assay Kit- dCK Phosphorylation Assay Kit [novocib.com]
- 12. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]
- 13. dCK negatively regulates the NRF2/ARE axis and ROS production in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ultra-sensitive LC-MS/MS method for the quantification of gemcitabine and its metabolite 2',2'-difluorodeoxyuridine in human plasma for a microdose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Mechanisms of Action of Gemcitabine Triphosphate and Ara-CTP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two prominent nucleoside analog triphosphates: gemcitabine triphosphate (dFdCTP) and cytarabine triphosphate (ara-CTP). Both are potent antimetabolites used in cancer chemotherapy, but their subtle molecular differences lead to distinct interactions with cellular machinery, resulting in different therapeutic profiles. This document summarizes key experimental data, outlines relevant experimental protocols, and visualizes the primary mechanisms of action.
Core Mechanisms of Action: A Tale of Two Terminators
Both dFdCTP and ara-CTP exert their cytotoxic effects by targeting DNA synthesis. As analogs of the natural deoxycytidine triphosphate (dCTP), they are incorporated into elongating DNA strands by DNA polymerases. However, the consequences of this incorporation differ significantly.
Ara-CTP: The Immediate Chain Terminator
Ara-CTP, the active metabolite of cytarabine (Ara-C), acts as a classic chain terminator.[1] Upon its incorporation into a growing DNA strand, the presence of an arabinose sugar instead of a deoxyribose moiety, with its 2'-hydroxyl group in the trans position, sterically hinders the formation of a phosphodiester bond with the next incoming nucleotide.[1] This leads to the immediate cessation of DNA elongation.[2][3]
This compound (dFdCTP): The Masked Terminator
This compound (dFdCTP), the active form of gemcitabine, employs a more complex mechanism known as "masked chain termination".[2][4][5][6] After dFdCTP is incorporated into the DNA strand, DNA polymerase is able to add one more nucleotide before synthesis is halted.[4][6] This "masking" of the gemcitabine nucleotide makes it a poor substrate for the proofreading 3'→5' exonuclease activity of DNA polymerases, thus preventing its removal and ensuring the persistence of the DNA lesion.[5][6] Furthermore, gemcitabine and its phosphorylated forms have been shown to directly inhibit this 3'–5' exonuclease activity, further preventing the repair of the damaged DNA.[7]
A key feature that distinguishes gemcitabine is its "self-potentiating" mechanism.[6][8] The diphosphate form of gemcitabine (dFdCDP) is a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[4][8][9] This inhibition leads to a depletion of the intracellular pool of dCTP, which in turn reduces the competition for dFdCTP incorporation into DNA, thereby enhancing its own cytotoxic effect.[8] Ara-C does not exhibit this significant inhibition of RNR.[10]
Quantitative Comparison of Inhibitory Activity
The following tables summarize key quantitative data from various experimental studies, highlighting the differences in potency and enzymatic interactions between dFdCTP and ara-CTP.
| Parameter | Gemcitabine (dFdC/dFdCTP) | Cytarabine (Ara-C/ara-CTP) | Cell/System | Reference |
| IC50 (Inhibition of DNA Synthesis) | 10 µM (dFdC) | ~100 µM (araC) | MCF7 cells | [1] |
| IC50 (In vitro SV40 DNA Replication) | 3 µM (dFdCTP) | 60 µM (araCTP) | MCF7 cell-derived DNA synthesome | [1] |
Table 1: Comparative Cytotoxicity and Inhibition of DNA Replication. This table illustrates the greater potency of gemcitabine in inhibiting DNA synthesis in both cellular and in vitro settings.
| Parameter | dFdCTP | ara-CTP | dCTP (natural substrate) | DNA Polymerase | Reference |
| Apparent Km (µM) | - | 0.077 | 0.037 | Human DNA Polymerase α | |
| Ki (µM) | - | 1.5 | - | Human DNA Polymerase α | |
| Ki (µM) | - | 7.6 | - | Human DNA Polymerase β | |
| Incorporation Efficiency (relative to dCTP) | 432-fold lower | - | 1 | Human Mitochondrial DNA Polymerase γ | |
| Relative kpol/Kd | < araCTP | < dCTP | - | DNA Polymerase β | [6] |
Table 2: Kinetic Parameters for DNA Polymerase Interaction. This table presents a compilation of kinetic data for the interaction of dFdCTP and ara-CTP with various DNA polymerases. Direct side-by-side comparisons are limited in the literature, but the available data suggest that while ara-CTP is recognized efficiently by DNA polymerase α (similar Km to dCTP), dFdCTP shows significantly lower incorporation efficiency by mitochondrial DNA polymerase γ compared to the natural substrate.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways and mechanisms of action for this compound and ara-CTP.
Caption: Mechanism of action of gemcitabine.
Caption: Mechanism of action of ara-CTP.
Experimental Protocols
Below are outlines of key experimental protocols used to elucidate the mechanisms of action of dFdCTP and ara-CTP.
In Vitro DNA Polymerase Inhibition Assay
Objective: To determine the inhibitory potential and kinetic parameters (Ki, IC50) of dFdCTP and ara-CTP on the activity of purified DNA polymerases.
Methodology Summary:
-
Reaction Mixture Preparation: A standard reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, dithiothreitol, a DNA template-primer (e.g., poly(dA)-oligo(dT)), and three of the four natural dNTPs. One of the dNTPs (e.g., dCTP) is radiolabeled (e.g., [3H]dCTP) to monitor incorporation.
-
Inhibitor Addition: Varying concentrations of the inhibitor (dFdCTP or ara-CTP) are added to the reaction mixtures. Control reactions are run without the inhibitor.
-
Enzyme Addition and Incubation: The reaction is initiated by the addition of a purified DNA polymerase (e.g., DNA polymerase α, δ, or ε). The mixture is incubated at 37°C for a defined period.
-
Reaction Termination and DNA Precipitation: The reaction is stopped by the addition of a quenching solution (e.g., EDTA). The newly synthesized DNA is precipitated using trichloroacetic acid (TCA) and collected on glass fiber filters.
-
Quantification: The amount of radioactivity incorporated into the DNA is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. For kinetic analysis (Ki), experiments are performed with varying concentrations of both the inhibitor and the competing natural substrate (dCTP). Data are then plotted using methods such as the Lineweaver-Burk plot to determine the type of inhibition and the Ki value.
Ribonucleotide Reductase (RNR) Activity Assay
Objective: To assess the inhibitory effect of gemcitabine diphosphate (dFdCDP) on RNR activity.
Methodology Summary:
-
Enzyme and Substrate Preparation: A source of RNR is obtained, either from cell lysates or as a purified enzyme. The substrate, a radiolabeled ribonucleotide diphosphate (e.g., [3H]CDP), is prepared.
-
Reaction Setup: The assay is conducted in a reaction buffer containing the RNR enzyme, allosteric effectors (e.g., ATP), a reducing agent (e.g., dithiothreitol), and varying concentrations of the inhibitor (dFdCDP).
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the radiolabeled substrate and incubated at 37°C.
-
Separation of Substrate and Product: The reaction is terminated, and the product (e.g., [3H]dCDP) is separated from the unreacted substrate. This can be achieved using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radiolabeled product is quantified using a scintillation counter.
-
Data Analysis: The rate of product formation is calculated, and the inhibitory effect of dFdCDP is determined by comparing the activity in the presence of the inhibitor to the control.
Masked Chain Termination Assay (Primer Extension Assay)
Objective: To visualize and compare the chain termination patterns of dFdCTP and ara-CTP.
Methodology Summary:
-
Template-Primer Design: A specific DNA template with a known sequence is designed and annealed to a 5'-radiolabeled primer.
-
Reaction Conditions: Separate reactions are set up for dFdCTP and ara-CTP. Each reaction contains the template-primer, a DNA polymerase, and a mixture of dNTPs. The concentration of the analog triphosphate and the corresponding natural dNTP are varied.
-
Incorporation and Elongation: The reactions are incubated to allow the polymerase to extend the primer. For dFdCTP, subsequent elongation with the next correct dNTP is also assessed.
-
Gel Electrophoresis: The reactions are stopped, and the DNA products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: The gel is exposed to an X-ray film or a phosphorimager screen to visualize the radiolabeled DNA fragments.
-
Analysis: The banding pattern reveals the points of chain termination. For ara-CTP, termination is expected immediately after its incorporation. For dFdCTP, termination should be observed after the incorporation of one additional nucleotide.
Quantification of Intracellular Triphosphate Levels by HPLC
Objective: To measure the intracellular concentrations of dFdCTP and ara-CTP in cancer cells following drug treatment.
Methodology Summary:
-
Cell Culture and Treatment: Cancer cells are cultured and treated with gemcitabine or cytarabine for a specified duration.
-
Cell Lysis and Extraction: The cells are harvested, and the intracellular nucleotides are extracted, typically using a cold acid solution (e.g., perchloric acid or trichloroacetic acid).
-
Sample Preparation: The acid is neutralized, and the cell debris is removed by centrifugation. The supernatant containing the nucleotides is collected.
-
HPLC Analysis: The nucleotide extract is injected into an HPLC system equipped with an anion-exchange column.
-
Separation and Detection: The nucleotides are separated based on their charge and detected using a UV detector. The retention times of dFdCTP and ara-CTP are determined using known standards.
-
Quantification: The peak areas corresponding to dFdCTP and ara-CTP are integrated, and their concentrations are calculated by comparing them to a standard curve. The results are typically normalized to the cell number.
Conclusion
This compound and ara-CTP, while both being effective anticancer agents that target DNA synthesis, exhibit distinct mechanisms of action. Ara-CTP acts as a direct and immediate chain terminator, whereas dFdCTP causes a "masked" chain termination, which is further potentiated by the inhibition of ribonucleotide reductase by its diphosphate metabolite. These mechanistic differences likely contribute to their varying spectra of clinical activity, with gemcitabine showing broader efficacy against solid tumors. A thorough understanding of these differences is crucial for the rational design of novel nucleoside analogs and for optimizing their clinical application in combination chemotherapy regimens.
References
- 1. Kinetic Investigation of the Inhibitory Effect of Gemcitabine on DNA Polymerization Catalyzed by Human Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of gemcitabine and araC on in vitro DNA synthesis mediated by the human breast cell DNA synthesome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new, simple method for quantifying this compound in cancer cells using isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A new, simple method for quantifying this compound in cancer cells using isocratic high‐performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequence-specific effects of ara-5-aza-CTP and ara-CTP on DNA synthesis by purified human DNA polymerases in vitro: visualization of chain elongation on a defined template - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Gemcitabine Triphosphate Incorporation into DNA: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately quantifying the incorporation of gemcitabine triphosphate (dFdCTP) into DNA is a critical step in understanding its mechanism of action and predicting therapeutic efficacy. This guide provides a detailed comparison of established methods, complete with experimental protocols and performance data, to aid in the selection of the most appropriate validation strategy.
The primary antitumor activity of gemcitabine (dFdC), a deoxycytidine analog, stems from the incorporation of its active metabolite, dFdCTP, into DNA, which ultimately halts DNA synthesis and induces apoptosis.[1][2][3] Validating this incorporation provides a direct measure of target engagement and can be a valuable biomarker for dose optimization and predicting patient response.[1][2][4][5]
Comparative Analysis of Validation Methods
The most robust and widely adopted method for quantifying gemcitabine incorporation into DNA is Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[1][2][4][5] Alternative methods, such as those employing radiolabeled gemcitabine, have also been utilized. The following table summarizes the key performance characteristics of these approaches.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) | Radiolabeling ([3H]gemcitabine) Assay |
| Principle | Direct quantification of gemcitabine (dFdC) released from enzymatically hydrolyzed DNA. | Measurement of radioactivity in DNA isolated from cells treated with radiolabeled gemcitabine. |
| Sensitivity | High, with validated ranges for dFdC of 5-7500 pg/mL.[1][4][5] | High, dependent on the specific activity of the radiolabel. |
| Specificity | High, utilizing mass-to-charge ratio for unambiguous identification of dFdC. | Lower, as it measures total radioactivity without distinguishing between incorporated and unincorporated drug. |
| Quantitative | Yes, provides absolute quantification, often as a ratio to a stable internal standard (e.g., deoxyguanosine).[1][2][4] | Semi-quantitative, often expressed as a percentage of total radioactivity incorporated. |
| Sample Throughput | Moderate to high, amenable to automation. | Low to moderate, requires specialized handling of radioactive materials. |
| Equipment | LC/MS/MS system. | Scintillation counter. |
| Limitations | Requires significant capital investment in equipment and expertise in mass spectrometry. | Involves handling and disposal of radioactive materials, potential for confounding results from unincorporated label. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) Method
This method provides a direct and highly specific measurement of gemcitabine incorporated into DNA.
1. DNA Isolation:
-
Isolate genomic DNA from tumor cells or tissue samples using standard DNA extraction kits or protocols (e.g., phenol-chloroform extraction, column-based methods).
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to ensure a sufficient amount for analysis (typically around 25 µg).[1][2]
2. Enzymatic Hydrolysis:
-
Subject the isolated DNA to a two-step enzymatic hydrolysis procedure to break it down into individual nucleosides.[1][2][5]
-
Step 1: Incubate the DNA with a nuclease (e.g., Benzonase) to digest it into smaller fragments.
-
Step 2: Follow with a mixture of alkaline phosphatase and phosphodiesterase to release the individual deoxyribonucleosides, including dFdC.
-
3. Sample Preparation for LC/MS/MS:
-
Add a stable isotope-labeled internal standard (e.g., [13C,15N2]-dFdC) to the hydrolyzed sample. This allows for accurate quantification by correcting for variations in sample processing and instrument response.
-
The use of a surrogate internal standard like deoxyguanosine (dG) can also be employed to account for inaccuracies during sample collection, processing, and hydrolysis.[4]
-
Precipitate proteins from the sample (e.g., with acetonitrile) and centrifuge to obtain a clear supernatant for injection.
4. LC/MS/MS Analysis:
-
Inject the prepared sample onto a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the deoxyribonucleosides using a suitable column (e.g., a reverse-phase C18 column).
-
Detect and quantify dFdC and the internal standard using selected reaction monitoring (SRM).[1][2] The SRM transitions are specific for the parent and product ions of dFdC and its labeled internal standard.
-
Quantify the amount of incorporated gemcitabine by comparing the peak area ratio of dFdC to the internal standard against a standard curve. The results are often reported as the ratio of dFdC to deoxyguanosine (dG).[1][2]
Radiolabeling ([3H]gemcitabine) Assay
This method offers a sensitive approach for detecting gemcitabine incorporation, though it is less specific than LC/MS/MS.
1. Cell Culture and Treatment:
-
Culture tumor cells in appropriate media.
-
Treat the cells with [3H]gemcitabine at the desired concentration and for the desired time period.
2. DNA Isolation and Purification:
-
After treatment, harvest the cells and isolate the genomic DNA using standard methods.
-
It is crucial to thoroughly wash the DNA pellet to remove any unincorporated [3H]gemcitabine. Multiple precipitation and washing steps (e.g., with ethanol) are recommended.
3. Quantification of Radioactivity:
-
Resuspend the purified DNA in a suitable buffer.
-
Measure the amount of radioactivity in the DNA sample using a liquid scintillation counter.
-
Quantify the total amount of DNA in the sample using a spectrophotometer.
4. Data Analysis:
-
Express the amount of incorporated [3H]gemcitabine as disintegrations per minute (DPM) per microgram of DNA.
-
This can be compared across different treatment conditions to assess the relative levels of incorporation.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Mechanism of gemcitabine incorporation into DNA.
Caption: LC/MS/MS workflow for gemcitabine incorporation.
References
- 1. Quantification of gemcitabine incorporation into human DNA by LC/MS/MS as a surrogate measure for target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxicity of Gemcitabine Triphosphate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of gemcitabine triphosphate and its analogs, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the evolving landscape of gemcitabine-based cancer therapies.
Introduction
Gemcitabine (dFdC) is a nucleoside analog that has been a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and bladder cancers.[1][2] As a prodrug, gemcitabine requires intracellular phosphorylation to its active triphosphate form, this compound (dFdCTP), to exert its cytotoxic effects.[3][4] dFdCTP acts as a DNA chain terminator and an inhibitor of ribonucleotide reductase, ultimately leading to apoptosis in rapidly dividing cancer cells.[4][5] However, the clinical efficacy of gemcitabine can be limited by factors such as rapid metabolism and the development of drug resistance.[6][7] This has spurred the development of numerous gemcitabine analogs and prodrugs designed to overcome these limitations and enhance anticancer activity. This guide presents a comparative analysis of the cytotoxicity of several of these next-generation compounds against various cancer cell lines.
Mechanism of Action and Resistance
Gemcitabine's cytotoxic effect is multifaceted. After being transported into the cell, it is phosphorylated to gemcitabine monophosphate (dFdCMP), then to gemcitabine diphosphate (dFdCDP), and finally to the active dFdCTP. dFdCDP inhibits ribonucleotide reductase, leading to a depletion of the natural deoxynucleotide pool for DNA synthesis.[4][5] This self-potentiating mechanism enhances the incorporation of dFdCTP into the DNA strand. Once incorporated, dFdCTP leads to "masked chain termination," where one additional nucleotide is added before DNA polymerase is halted, effectively preventing DNA repair mechanisms from excising the fraudulent nucleotide.[4]
Resistance to gemcitabine can arise from various mechanisms, including decreased expression of the nucleoside transporters required for drug uptake, reduced activity of the activating enzyme deoxycytidine kinase (dCK), increased expression of the target enzyme ribonucleotide reductase, and enhanced DNA repair pathways.[4][7]
Below is a diagram illustrating the activation and mechanism of action of gemcitabine, as well as key resistance pathways.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity (IC50 values) of gemcitabine and several of its analogs against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Gemcitabine | PANC-1 | >1000 | [8] |
| MIA PaCa-2 | 0.025 | [9] | |
| BxPC-3 | 0.00024 | [10] | |
| AsPC-1 | ~0.05 | [10] | |
| HeLa | Varies | [1] | |
| KB | Varies | [1] | |
| A549 | Varies | [1] | |
| U87 | Varies | [1] | |
| HepG2 | Varies | [1] | |
| Gemcitabine Dimer (29) | HeLa, KB, A549, U87, HepG2 | More potent than Gemcitabine | [1] |
| Gemcitabine Dimer (39) | HeLa, KB, A549, U87, HepG2 | 5-9 times more potent than Gemcitabine | [1] |
| Cyclic Phosphate (18c) | 22Rv1 (Prostate) | 0.0085 | [11] |
| BxPC-3 | 0.0036 - 0.0192 | [12][13] | |
| Gem-Thr | BxPC-3, B16 | Similar to Gemcitabine | [3] |
| C12GEM | A2780 (Ovarian) | More potent than Gemcitabine | [14] |
| MDA-MB-231 (Breast) | Similar to Gemcitabine | [14] | |
| Gemcitabine-TCO-acid | MC38 (Colon) | 0.026 | [3] |
| GemRA | PANC-1 | 5 ± 3 | [8] |
Experimental Protocols
The cytotoxicity data presented in this guide were primarily generated using the MTT and Resazurin assays. These colorimetric assays are widely used to assess cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the test compounds (gemcitabine or its analogs) and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[15][16][17]
Resazurin (AlamarBlue) Assay
The Resazurin assay utilizes the blue, non-fluorescent dye resazurin, which is reduced to the pink, highly fluorescent resorufin by viable cells. The fluorescence intensity is proportional to the number of living cells.
General Protocol:
-
Cell Seeding and Drug Treatment: This follows the same procedure as the MTT assay.
-
Resazurin Addition: After the drug incubation period, a resazurin solution is added to each well, and the plates are incubated for 1-4 hours.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of around 560 nm and an emission wavelength of approximately 590 nm.
-
Data Analysis: The percentage of cell viability is calculated based on the fluorescence readings of treated versus untreated cells, and the IC50 value is determined.[18][19][20]
The following diagram outlines a general experimental workflow for assessing the cytotoxicity of gemcitabine and its analogs.
Conclusion
The development of gemcitabine analogs and prodrugs represents a promising strategy to enhance the therapeutic efficacy of this important anticancer agent. The data presented in this guide demonstrate that several novel compounds exhibit superior cytotoxicity compared to the parent drug in various cancer cell lines. Continued research into the synthesis and evaluation of new gemcitabine derivatives is crucial for overcoming drug resistance and improving patient outcomes in cancer therapy. The experimental protocols and workflow provided here offer a foundational understanding for researchers entering this field of study.
References
- 1. Synthesis and in vitro anticancer activity of new gemcitabine-nucleoside analogue dimers containing methyltriazole or ester-methyltriazole linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical application and drug resistance mechanism of gemcitabine [frontiersin.org]
- 3. Recent Development of Prodrugs of Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A novel gemcitabine analog as a potential anticancer agent: synthesis and in-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Gemcitabine-retinoid prodrug loaded nanoparticles display in vitro antitumor efficacy towards drug-resilient human PANC-1 pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and anti-cancer evaluation of the novel conjugate of gemcitabine's ProTide prodrug based on CD13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis, and Anti-Cancer Evaluation of Novel Cyclic Phosphate Prodrug of Gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Delivery of Gemcitabine Prodrugs Employing Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extracellular Vesicles Inhibit the Response of Pancreatic Ductal Adenocarcinoma Cells to Gemcitabine and TRAIL Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. p-care.eu [p-care.eu]
- 19. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
Gemcitabine Triphosphate vs. dCTP: A Competitive Showdown at the DNA Polymerase Active Site
For researchers, scientists, and drug development professionals, understanding the competitive dynamics between endogenous nucleotides and their therapeutic analogs is paramount. This guide provides a detailed comparison of gemcitabine triphosphate (dFdCTP), the active metabolite of the anticancer drug gemcitabine, and its natural counterpart, deoxycytidine triphosphate (dCTP), for the active site of DNA polymerase. Through a review of experimental data, this document elucidates the mechanism of action of gemcitabine and offers insights into the methodologies used to quantify this critical interaction.
Gemcitabine (2′,2′-difluorodeoxycytidine) is a potent chemotherapeutic agent that, upon intracellular phosphorylation to its triphosphate form (dFdCTP), exerts its cytotoxic effects by interfering with DNA synthesis.[1] A key mechanism of its action is the direct competition between dFdCTP and the endogenous deoxycytidine triphosphate (dCTP) for incorporation into the nascent DNA strand by DNA polymerases.[2] This competitive inhibition ultimately leads to the termination of DNA chain elongation and the induction of apoptosis in rapidly dividing cancer cells.[3]
The Competitive Landscape: Kinetic Parameters
The efficacy of dFdCTP as a competitive inhibitor is quantified by comparing its kinetic parameters with those of dCTP for various DNA polymerases. Key parameters include the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, the catalytic rate constant (kpol or kcat), and the inhibition constant (Ki), which indicates the concentration of inhibitor required to produce half-maximum inhibition. The ratio of kpol/Km, known as the incorporation efficiency, provides a direct measure of how effectively the polymerase utilizes a given nucleotide.
| DNA Polymerase | Substrate | Apparent Km (μM) | Apparent Ki (μM) | Incorporation Efficiency (kpol/Km) | Fold-Lower Efficiency of dFdCTP vs. dCTP |
| Human DNA Polymerase α | dFdCTP | - | 11.2[4] | - | - |
| dCTP | - | - | - | - | |
| Human DNA Polymerase ε | dFdCTP | - | 14.4[4] | - | - |
| dCTP | - | - | - | - | |
| Human DNA Polymerase γ | dFdCTP | 1.8 ± 0.4 | - | 0.095 μM⁻¹s⁻¹ | 432[1] |
| dCTP | 0.9 ± 0.2 | - | 41 μM⁻¹s⁻¹ |
Note: The ratios of the apparent Km values for the incorporation of dFdCTP and dCTP into a C site of M13mp19 DNA were 21.8 and 22.9 for DNA polymerases α and ε, respectively.[4]
The data clearly demonstrates that while DNA polymerases can recognize and incorporate dFdCTP, they do so with significantly lower efficiency compared to the natural substrate, dCTP. For instance, human mitochondrial DNA polymerase γ incorporates dCTP with a 432-fold higher efficiency than dFdCTP.[1] Despite this lower efficiency, the subsequent events following dFdCTP incorporation are critical to its therapeutic effect.
Mechanism of Action: Masked Chain Termination
Upon incorporation of dFdCTP into the DNA strand, a phenomenon known as "masked chain termination" occurs. After the gemcitabine nucleotide is added, DNA polymerase is able to add one more deoxynucleotide to the growing chain before polymerization is halted.[3][5] This unique mechanism effectively "masks" the chain-terminating event, making it difficult for the cell's proofreading exonucleases to remove the gemcitabine nucleotide.[3] This leads to an irreversible termination of DNA synthesis.
Figure 1. Masked chain termination mechanism of gemcitabine.
Experimental Protocols: Dissecting the Competition
The kinetic parameters presented above are typically determined using in vitro enzyme kinetic assays, most notably pre-steady-state kinetic analysis. This powerful technique allows for the direct measurement of the rates of substrate binding, incorporation, and product release.
Pre-Steady-State Kinetic Analysis Workflow
A typical workflow for a pre-steady-state kinetic experiment to determine the incorporation efficiency of dFdCTP versus dCTP is as follows:
Figure 2. Experimental workflow for a DNA polymerase competition assay.
Detailed Methodologies
1. Preparation of DNA Substrate:
-
A specific DNA primer and template sequence are synthesized and purified.
-
The 5'-end of the primer is radiolabeled, typically with [γ-³²P]ATP using T4 polynucleotide kinase, to allow for visualization and quantification of the extension products.
-
The radiolabeled primer is then annealed to the complementary template DNA.
2. Pre-Steady-State Kinetic Assay (Rapid Quench-Flow):
-
The assay is performed under single-turnover conditions, where the concentration of the DNA polymerase is greater than or equal to the concentration of the primer/template DNA. This ensures that each polymerase molecule acts on only one DNA substrate molecule per reaction cycle.
-
The DNA polymerase and the primer/template complex are pre-incubated in one syringe of a rapid quench-flow instrument.
-
The reaction is initiated by rapidly mixing the contents of the first syringe with a solution containing either dFdCTP or dCTP at various concentrations from a second syringe.
-
The reaction is allowed to proceed for a very short, defined period (milliseconds to seconds) before being stopped (quenched) by the addition of a quenching agent, such as EDTA or acid.
3. Product Analysis:
-
The reaction products are separated from the unextended primer by denaturing polyacrylamide gel electrophoresis (PAGE).
-
The gel is then exposed to a phosphor screen, and the radiolabeled DNA bands are visualized and quantified using a phosphorimager.
4. Data Analysis:
-
The amount of product formed at each time point and nucleotide concentration is determined.
-
The data are then fit to appropriate kinetic equations (e.g., the Michaelis-Menten equation for steady-state kinetics or burst equations for pre-steady-state kinetics) to determine the kinetic parameters kpol and Km (or Kd, the dissociation constant).
-
For competitive inhibition studies, the inhibition constant (Ki) is determined by analyzing the reaction rates at various concentrations of the inhibitor (dFdCTP) and the substrate (dCTP).
Conclusion
The competition between this compound and dCTP for the active site of DNA polymerase is a cornerstone of gemcitabine's anticancer activity. Kinetic analyses consistently demonstrate that while dFdCTP is a less efficient substrate for DNA polymerases compared to dCTP, its incorporation leads to an irreversible "masked chain termination," effectively halting DNA replication. The experimental protocols outlined provide a robust framework for quantifying this competitive interaction, offering valuable data for the development and optimization of nucleoside analog-based therapies. Understanding these fundamental mechanisms is crucial for advancing cancer treatment strategies.
References
- 1. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Gel Electrophoresis Fundamentals [excedr.com]
- 4. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation | Springer Nature Experiments [experiments.springernature.com]
- 5. bio.libretexts.org [bio.libretexts.org]
comparing the efficacy of gemcitabine versus gemcitabine triphosphate in vitro
A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro activities of the chemotherapeutic agent gemcitabine and its active metabolite, gemcitabine triphosphate.
This guide provides an objective comparison of the in vitro efficacy of gemcitabine and its activated form, this compound. Due to the inherent differences in cell permeability between the prodrug and its active metabolite, this comparison necessitates a nuanced understanding of their distinct roles in cancer cell cytotoxicity. We present supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Executive Summary
Gemcitabine is a widely used chemotherapeutic agent that functions as a prodrug. To exert its cytotoxic effects, it must be transported into the cell and subsequently phosphorylated to its active forms, gemcitabine diphosphate (dFdCDP) and this compound (dFdCTP). This compound is the primary active metabolite that inhibits DNA synthesis, leading to cancer cell death.
A direct in vitro comparison of the efficacy of exogenously applied gemcitabine and this compound is challenging. This compound, being a highly charged molecule, exhibits poor permeability across the cell membrane. Consequently, most in vitro studies focus on gemcitabine, which readily enters cells and is then converted to its active triphosphate form. However, studies utilizing nanoparticle delivery systems to introduce this compound directly into cells provide valuable insights into its intrinsic cytotoxic potential. This guide will explore data from both conventional gemcitabine studies and these innovative delivery approaches.
Mechanism of Action: A Tale of Two Molecules
Gemcitabine's journey to becoming a potent anti-cancer agent involves a critical intracellular transformation. Understanding this process is key to interpreting in vitro efficacy data.
Gemcitabine: As a nucleoside analog, gemcitabine mimics the natural nucleoside deoxycytidine. This structural similarity allows it to be transported into cancer cells by various nucleoside transporters embedded in the cell membrane. Once inside the cell, it serves as a substrate for the enzyme deoxycytidine kinase (dCK), which initiates a series of phosphorylation steps.
This compound (dFdCTP): The sequential phosphorylation of gemcitabine culminates in the formation of this compound. This active metabolite is the ultimate effector molecule. It exerts its cytotoxic effects primarily through two mechanisms:
-
Inhibition of DNA Synthesis: this compound competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand during replication. After its incorporation, it allows for the addition of one more nucleotide before halting further DNA elongation, a process known as "masked chain termination." This disruption of DNA synthesis ultimately triggers apoptosis (programmed cell death).[1]
-
Inhibition of Ribonucleotide Reductase: The diphosphate form, gemcitabine diphosphate, inhibits the enzyme ribonucleotide reductase. This enzyme is crucial for producing the deoxynucleotides required for DNA synthesis. Its inhibition further depletes the pool of dCTP, enhancing the competitive advantage of this compound for incorporation into DNA.
The following diagram illustrates the metabolic activation of gemcitabine:
References
A Comparative Guide to the Validation of LC-MS/MS and 19F NMR Methods for Gemcitabine Triphosphate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two analytical techniques for the quantification of gemcitabine triphosphate (dFdCTP), the active metabolite of the chemotherapeutic agent gemcitabine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Fluorine-19 Nuclear Magnetic Resonance (19F NMR). The objective is to present a detailed overview of their respective performance characteristics, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific research needs.
Introduction to this compound Quantification
Gemcitabine is a prodrug that, once inside the cell, is phosphorylated to its active mono-, di-, and triphosphate forms. This compound (dFdCTP) is the primary active metabolite that incorporates into DNA, leading to chain termination and cell death. Accurate quantification of intracellular dFdCTP levels is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling a better understanding of drug efficacy and resistance mechanisms. Both LC-MS/MS and 19F NMR have been utilized for this purpose, each with its own set of advantages and limitations.
Experimental Protocols
Detailed methodologies for both LC-MS/MS and 19F NMR are presented below, based on established protocols for the analysis of this compound in biological matrices.
LC-MS/MS Method for this compound in Tumor Tissue
This protocol is adapted from a validated method for the simultaneous quantification of gemcitabine and its metabolites in pancreatic tumor tissue.[1]
1. Sample Preparation:
-
Excise a minimum of 10 mg of tumor tissue.
-
Homogenize the tissue in 50% (v/v) ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C₉, ¹⁵N₃-cytidine triphosphate).[1]
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
Collect the supernatant for analysis.
2. Liquid Chromatography:
-
Column: Porous graphitic carbon column.
-
Mobile Phase: A gradient of ammonium bicarbonate in water and acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for dFdCTP and the internal standard.
19F NMR Method for this compound in Tumor Tissue
This protocol is based on a method developed for the detection of gemcitabine and its metabolites in tumor homogenates.[1]
1. Sample Preparation:
-
Homogenize the tissue in an appropriate buffer.
-
Lyophilize the homogenate and reconstitute in a deuterated solvent (e.g., D₂O) containing a known concentration of a fluorine-containing reference standard.
2. NMR Spectroscopy:
-
Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A one-pulse 19F experiment with proton decoupling.
-
Acquisition Parameters:
-
Data Processing:
-
Apply appropriate window functions and Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the signals corresponding to dFdCTP and the reference standard.
-
Performance Comparison
Table 1: Comparison of Method Validation Parameters for this compound Quantification
| Parameter | LC-MS/MS | 19F NMR |
| Sensitivity (LLOQ) | 0.2 ng/mg tissue[1][2] | High µM to low mM range (estimated) |
| Linearity (r²) | > 0.99[1] | > 0.99[7] |
| Accuracy (% Bias) | Within ±15%[3][8] | Within ±10% (can be higher depending on conditions)[5] |
| Precision (%RSD) | < 15%[3][8] | < 5% (under optimized conditions)[6] |
| Sample Requirement | ~10 mg tissue[1][2] | ≥ 100 mg tissue[1][2] |
| Analysis Time per Sample | ~10-20 minutes | ~1-2 hours[1] |
| Specificity | High (based on mass-to-charge ratio) | High (based on chemical shift) |
| Throughput | High | Low |
Table 2: Detailed Validation Data for a Representative Ion-Pair LC-MS/MS Method for Nucleoside Triphosphates [3]
| Analyte | LLOQ (nM) | Linearity (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| dATP | 0.5 | >0.99 | 3.5 - 8.1 | 5.2 - 9.8 | -4.2 to 3.1 | -2.8 to 4.5 |
| dCTP | 0.5 | >0.99 | 4.1 - 9.2 | 6.3 - 11.2 | -5.8 to 2.5 | -3.9 to 5.1 |
| dGTP | 5 | >0.99 | 5.5 - 10.8 | 7.1 - 12.5 | -6.1 to 4.8 | -4.7 to 6.3 |
| dTTP | 0.5 | >0.99 | 3.8 - 8.9 | 5.9 - 10.5 | -4.9 to 3.7 | -3.1 to 5.8 |
Table 3: Representative Validation Data for a Quantitative 19F NMR Method [5][6][7]
| Parameter | Representative Performance |
| Linearity (r²) | > 0.99 |
| Precision (Interday %RSD) | 1.2% |
| Accuracy (% Recovery) | 98-102% |
| LOD | µM to mM range |
| LOQ | µM to mM range |
Method Workflows
The following diagrams illustrate the experimental workflows for the LC-MS/MS and 19F NMR methods.
Discussion of Comparative Performance
LC-MS/MS stands out for its superior sensitivity, with a reported lower limit of quantification (LLOQ) for dFdCTP in the low ng/mg tissue range.[1][2] This high sensitivity allows for the analysis of very small sample sizes, which is a significant advantage when working with precious biological specimens like tumor biopsies.[1][2] The method also offers high throughput, making it well-suited for large-scale pharmacokinetic and pharmacodynamic studies. The specificity of LC-MS/MS, derived from both the chromatographic separation and the mass-to-charge ratio of the analyte and its fragments, is excellent.
19F NMR , on the other hand, is a non-destructive technique that provides structural information in addition to quantitative data. A key advantage of 19F NMR is the low natural abundance of fluorine in biological systems, which results in a clean background and high specificity. However, the inherent sensitivity of NMR is significantly lower than that of mass spectrometry. Consequently, 19F NMR requires a substantially larger amount of tissue and much longer acquisition times to achieve quantifiable results for low-concentration metabolites like dFdCTP.[1][2] This makes it less practical for high-throughput applications and studies where sample material is limited.[1] While quantitative 19F NMR can achieve good accuracy and precision under optimized conditions, its utility for the routine quantification of low-abundance intracellular metabolites like this compound is limited by its sensitivity.
Conclusion
For the routine and high-throughput quantification of this compound in biological matrices, particularly when sample amounts are limited, LC-MS/MS is the superior method . Its high sensitivity, specificity, and amenability to automation make it the preferred choice for most drug development and clinical research applications.
19F NMR can be a valuable complementary tool, especially in preclinical research, for its ability to provide structural information and for in vivo studies where its non-invasive nature is an asset. However, for quantitative bioanalysis of dFdCTP in tissue or cell extracts, its lower sensitivity and longer analysis times are significant drawbacks compared to LC-MS/MS. The choice of method will ultimately depend on the specific requirements of the study, including the required sensitivity, sample availability, and desired throughput.
References
- 1. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and this compound in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and this compound in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of this compound in human peripheral blood mononuclear cells using weak anion-exchange liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Gemcitabine Triphosphate Accumulation in Diverse Cancer Cell Lines
For Immediate Release
A comprehensive review of experimental data reveals significant variability in the intracellular accumulation of gemcitabine triphosphate (dFdCTP), the active metabolite of the widely used chemotherapeutic agent gemcitabine, across various cancer cell lines. This guide synthesizes quantitative data from multiple studies, offering researchers, scientists, and drug development professionals a valuable resource for understanding the factors that influence gemcitabine's efficacy at a cellular level. The data underscores the importance of the cellular metabolic machinery in determining the therapeutic potential of gemcitabine in different cancer types.
Quantitative Comparison of Intracellular dFdCTP Levels
The intracellular concentration of dFdCTP is a critical determinant of gemcitabine's cytotoxic activity. The following table summarizes the accumulation of dFdCTP in various cancer cell lines as reported in peer-reviewed literature. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as gemcitabine concentration and incubation time.
| Cancer Type | Cell Line | Gemcitabine Concentration (μM) | Incubation Time (hours) | Intracellular dFdCTP (pmol/10⁶ cells) | Reference |
| Ovarian Cancer | A2780 | 10 | 4 | 223 | [1] |
| 10 | 24 | 1045 | [1] | ||
| OVCAR-3 | 10 | 4 | Not Detected | [1] | |
| 10 | 24 | 155 | [1] | ||
| Colon Cancer | WiDr | 10 | 4 | 136 | [1] |
| 10 | 24 | 619 | [1] | ||
| C26-10 | 10 | 4 | 267 | [1] | |
| 10 | 24 | 617 | [1] | ||
| Lung Cancer | H322 | 10 | 72 | ~400 | |
| A549 | 0.5 | 4 | 14.20 ± 7.58 | [2] | |
| 2 | 4 | 67.50 ± 18.52 | [2] | ||
| 0.5 | 24 | 0.23 ± 0.12 | [2] | ||
| 2 | 24 | 8.95 ± 0.68 | [2] |
Experimental Protocols
The quantification of intracellular dFdCTP is a technically demanding process that requires precise and validated methodologies. The most common techniques employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).
Method 1: Quantification of dFdCTP by HPLC
This method, adapted from a study by Minami et al., provides a robust protocol for the quantification of dFdCTP in cancer cells.
1. Cell Lysis and Extraction:
-
Harvest cultured cancer cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a known volume of cold 0.5 M perchloric acid.
-
Vortex the mixture and incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acid-soluble metabolites.
-
Neutralize the supernatant by adding a calculated volume of 2 M potassium hydroxide (KOH).
-
Centrifuge to pellet the potassium perchlorate precipitate.
-
The resulting supernatant contains the nucleotide triphosphates, including dFdCTP.
2. HPLC Analysis:
-
Column: A strong anion exchange (SAX) column is typically used.
-
Mobile Phase: A gradient of phosphate buffer with increasing ionic strength is commonly employed to elute the negatively charged nucleotides.
-
Detection: UV absorbance is monitored at a wavelength of 273 nm.
-
Quantification: The concentration of dFdCTP in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of dFdCTP.
Method 2: Quantification of dFdCTP by LC-MS/MS
LC-MS/MS offers higher sensitivity and specificity for the quantification of dFdCTP. This protocol is a generalized representation of methods found in the literature.
1. Sample Preparation:
-
Cell lysis and extraction are performed as described in the HPLC protocol. The use of internal standards (e.g., stable isotope-labeled dFdCTP) is highly recommended to correct for variations in extraction efficiency and matrix effects.
2. LC Separation:
-
Column: A reverse-phase C18 column is often used with an ion-pairing reagent (e.g., heptafluorobutyric acid) in the mobile phase to retain the polar nucleotides.
-
Mobile Phase: A gradient of an aqueous solution containing the ion-pairing reagent and an organic solvent (e.g., methanol or acetonitrile) is used for elution.
3. MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. This involves monitoring a specific precursor ion (the molecular ion of dFdCTP) and its characteristic product ions generated by collision-induced dissociation.
-
Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and determine the concentration of dFdCTP in the samples.
Visualizing the Process: From Prodrug to Active Metabolite
To understand the factors influencing dFdCTP accumulation, it is essential to visualize the metabolic pathway of gemcitabine and the experimental workflow for its quantification.
Caption: Metabolic pathway of gemcitabine.
Caption: Experimental workflow for dFdCTP quantification.
Conclusion
The presented data highlights the heterogeneity in gemcitabine metabolism among different cancer cell lines. This variability is attributed to the differential expression and activity of key enzymes and transporters involved in the uptake and phosphorylation of gemcitabine, such as human equilibrative nucleoside transporter 1 (hENT1) and deoxycytidine kinase (dCK), as well as inactivating enzymes like cytidine deaminase (CDA). A thorough understanding of these molecular determinants is crucial for predicting tumor response to gemcitabine and for the development of strategies to overcome drug resistance. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers investigating the intricate mechanisms of gemcitabine action.
References
Unveiling the Critical Link: Intracellular Gemcitabine Triphosphate Levels and Cytotoxicity
A comprehensive analysis of the pharmacodynamics of gemcitabine reveals a strong correlation between the intracellular concentration of its active metabolite, gemcitabine triphosphate (dFdCTP), and its cytotoxic effects on cancer cells. This guide provides a comparative overview of key experimental findings, detailed methodologies, and the underlying molecular pathways, offering valuable insights for researchers, scientists, and drug development professionals.
The efficacy of the nucleoside analog gemcitabine, a cornerstone in the treatment of various solid tumors including pancreatic, non-small cell lung, and breast cancer, is intrinsically linked to its intracellular metabolism.[1][2] Upon cellular uptake, primarily mediated by the human equilibrative nucleoside transporter 1 (hENT1), gemcitabine undergoes a series of phosphorylations to its active form, dFdCTP.[1][2][3][4] This active metabolite is the primary driver of gemcitabine's cytotoxic activity, primarily through its incorporation into DNA, which ultimately leads to the inhibition of DNA synthesis and induction of apoptosis (programmed cell death).[2][3][5][6]
Comparative Analysis of dFdCTP Levels and Cytotoxicity
Experimental evidence consistently demonstrates an inverse correlation between intracellular dFdCTP levels and the 50% inhibitory concentration (IC50) of gemcitabine across various cancer cell lines.[3][7][8] Higher intracellular accumulation of dFdCTP generally results in greater cytotoxicity and lower IC50 values. Several factors can influence the intracellular concentration of dFdCTP, including the expression levels of activating enzymes like deoxycytidine kinase (dCK), the rate-limiting enzyme in gemcitabine's activation, and inactivating enzymes such as cytidine deaminase (CDA).[1][4][7][9][10]
| Cell Line | Cancer Type | Gemcitabine IC50 (µM) | Key Findings Related to dFdCTP Levels | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 2.90 ± 0.34 | Pemetrexed pre-treatment increased dCK expression, leading to enhanced gemcitabine cytotoxicity. | [9] |
| PANC-1 | Pancreatic Cancer | 42.21 ± 5.74 | Pemetrexed pre-treatment increased dCK expression, leading to enhanced gemcitabine cytotoxicity. | [9] |
| Capan-1 | Pancreatic Cancer | 4.75 ± 1.07 | Pemetrexed pre-treatment increased dCK expression, leading to enhanced gemcitabine cytotoxicity. | [9] |
| HepG2 | Hepatocellular Carcinoma | Decreased 13-fold with 14-day vs. 72-hour exposure | The area under the intracellular concentration-time curve of dFdCTP inversely correlated with the IC50 of gemcitabine. | [3] |
| A549 | Lung Carcinoma | Decreased 3.5-fold with 14-day vs. 72-hour exposure | The area under the intracellular concentration-time curve of dFdCTP inversely correlated with the IC50 of gemcitabine. | [3] |
| Primary Pancreatic Cancer Cells (PCCs) | Pancreatic Cancer | Variable | Higher intracellular levels of dFdCTP compared to pancreatic stellate cells (PSCs), correlating with greater gemcitabine sensitivity. | [7] |
| Pancreatic Stellate Cells (PSCs) | Pancreatic Stroma | Resistant | Significantly lower intracellular levels of dFdCTP compared to PCCs. | [7] |
Experimental Protocols
The following section details the typical methodologies employed in studies investigating the correlation between intracellular dFdCTP levels and cytotoxicity.
Cell Culture and Drug Treatment
Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity and metabolite analysis, cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, cells are treated with varying concentrations of gemcitabine for specified durations (e.g., 24, 48, 72 hours).[11]
Quantification of Intracellular dFdCTP
The quantification of intracellular dFdCTP is typically performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) or UV detection.[5][7][8]
-
Cell Lysis and Extraction: After drug treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested. The cell pellets are then lysed using a suitable extraction solvent (e.g., methanol, perchloric acid) to precipitate proteins and extract the nucleotides.
-
Sample Preparation: The supernatant containing the nucleotides is collected, neutralized if necessary, and then filtered or centrifuged to remove any remaining debris.
-
HPLC Analysis: The prepared samples are injected into an HPLC system equipped with an appropriate column (e.g., C18 reverse-phase) for separation of the different gemcitabine metabolites. A mobile phase gradient is used to elute the compounds.
-
Detection and Quantification: The eluted metabolites, including dFdCTP, are detected by a mass spectrometer or a UV detector. The concentration of dFdCTP is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of dFdCTP.[5]
Cytotoxicity Assays
Cell viability and cytotoxicity are assessed using various standard assays.[12]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.[10][13]
-
SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
-
Resazurin-based Assays: Similar to the MTT assay, these assays use a blue, non-fluorescent dye (resazurin) that is reduced by viable cells to a pink, fluorescent product (resorufin). The fluorescence intensity is proportional to the number of living cells.[11]
-
Flow Cytometry for Apoptosis: Apoptosis can be quantified by flow cytometry using staining methods such as Annexin V/Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that enters cells with compromised membrane integrity (late apoptosis or necrosis).[14][15]
Molecular Pathways and Experimental Workflow
The following diagrams illustrate the key molecular events in gemcitabine's mechanism of action and a typical experimental workflow for studying the correlation between dFdCTP levels and cytotoxicity.
Figure 1: Gemcitabine Metabolism and Mechanism of Action.
Figure 2: Experimental Workflow for Correlation Analysis.
References
- 1. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2′,2′‐difluorodeoxyuridine and their nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insights into the pharmacology and cytotoxicity of gemcitabine and 2',2'-difluorodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cytotoxic activity of gemcitabine and correlation with expression profile of drug-related genes in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 세포 생존력 및 증식 분석 [sigmaaldrich.com]
- 14. Quantification of cellular viability by automated microscopy and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
head-to-head comparison of different gemcitabine triphosphate quantification assays
For Researchers, Scientists, and Drug Development Professionals
The quantification of gemcitabine triphosphate (dFdCTP), the active metabolite of the anticancer drug gemcitabine (dFdC), is crucial for understanding its mechanism of action, pharmacokinetics, and pharmacodynamics. The intracellular concentration of dFdCTP is a key determinant of gemcitabine's cytotoxic effects.[1][2] This guide provides a head-to-head comparison of various analytical methods used to quantify dFdCTP, offering insights into their performance, protocols, and underlying principles to aid researchers in selecting the most suitable assay for their needs.
Overview of Gemcitabine's Metabolic Activation
Gemcitabine is a prodrug that requires intracellular phosphorylation to become active.[3][4] Deoxycytidine kinase (dCK) initiates this process by converting gemcitabine to gemcitabine monophosphate (dFdCMP). Subsequently, other kinases catalyze the formation of gemcitabine diphosphate (dFdCDP) and, finally, the active this compound (dFdCTP).[4][5]
Caption: Intracellular activation of gemcitabine to dFdCTP.
Comparative Analysis of Quantification Assays
The primary methods for quantifying dFdCTP include Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy. Other methods, such as the DNA polymerase elongation assay, have also been utilized.
| Assay | Principle | Sample Type | Key Advantages | Key Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection. | Tumor tissue, cells | High sensitivity and specificity; allows for simultaneous quantification of gemcitabine and its metabolites.[3][6] | Requires sophisticated instrumentation. |
| HPLC | Chromatographic separation with UV detection. | Cells | Relatively simple, cost-effective, and robust.[1][2] | Lower sensitivity compared to LC-MS/MS. |
| ¹⁹F NMR | Detection of the fluorine atoms in gemcitabine and its metabolites. | Tumor tissue | Can distinguish between different metabolites without extensive sample preparation.[6] | Requires a large amount of tissue and has a long acquisition time, making it less practical for large studies.[3][6] |
| DNA Polymerase Elongation Assay | Measures the incorporation of nucleotides by DNA polymerase. | Cells | Functional assay that can assess the impact of dFdCTP on DNA synthesis. | Prone to interference from dFdCTP itself, which can affect the measurement of other deoxynucleotides.[7] |
Quantitative Performance Data
| Assay | Analyte(s) | Lower Limit of Quantification (LLOQ) / Detection Limit | Dynamic Range | Reference |
| LC-MS/MS | dFdC, dFdU, dFdCTP | dFdCTP: 0.2 ng/mg tissue | Not specified | Bapiro et al., 2011[3][6] |
| Isocratic HPLC | dFdCTP | 20 pmol | 20 pmol - 2 nmol | Kawasaki et al., 2006[1][2] |
| ¹⁹F NMR | dFdC, dFdU, dFdCTP | Requires at least 100 mg of tissue | Not specified | Bapiro et al., 2011[3][6] |
Experimental Protocols
LC-MS/MS for dFdCTP Quantification in Tumor Tissue
This protocol is a summary of the method developed by Bapiro et al. (2011).[3][6]
-
Tissue Homogenization: Approximately 10 mg of tumor tissue is homogenized in an extraction solution.
-
Protein Precipitation: An organic solvent is added to precipitate proteins.
-
Supernatant Collection: The sample is centrifuged, and the supernatant containing the analytes is collected.
-
Chromatographic Separation: The extract is injected into an LC system equipped with a porous graphitic carbon column for separation of gemcitabine and its metabolites.
-
Mass Spectrometric Detection: The separated analytes are detected and quantified using a mass spectrometer.
Caption: General workflow for LC-MS/MS quantification of dFdCTP.
Isocratic HPLC for dFdCTP Quantification in Cancer Cells
This protocol is based on the method described by Kawasaki et al. (2006).[1][2]
-
Cell Lysis: Cancer cells are lysed to release intracellular contents.
-
Extraction: The lysate is treated to extract the nucleoside triphosphates.
-
Sample Injection: A 500 µL sample is injected into the HPLC system.
-
Isocratic Elution: The sample is eluted using a constant mobile phase composition (0.06 M Na₂HPO₄, pH 6.9, containing 20% acetonitrile) at a flow rate of 0.7 mL/min.
-
Separation: An anion-exchange column (e.g., TSK gel DEAE-2SW) is used to separate dFdCTP from other nucleoside triphosphates.
-
UV Detection: The separated dFdCTP is detected by monitoring UV absorbance at 254 nm.
References
- 1. A new, simple method for quantifying this compound in cancer cells using isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new, simple method for quantifying this compound in cancer cells using isocratic high‐performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and this compound in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 5. ClinPGx [clinpgx.org]
- 6. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and this compound in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference of this compound with the measurements of deoxynucleotides using an optimized DNA polymerase elongation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PET Imaging Surrogates: Gemcitabine and the FAC Regimen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of positron emission tomography (PET) imaging surrogates for two distinct cancer chemotherapy agents: gemcitabine and the FAC (Fluorouracil, Adriamycin, and Cyclophosphamide) regimen. While a direct PET surrogate for the entire FAC regimen is not established, this document compares the use of [¹⁸F]FAC (2'-deoxy-2'-[¹⁸F]fluoro-β-D-arabinofuranosylcytosine) as a specific surrogate for gemcitabine with the more general approach of using [¹⁸F]FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose) to monitor tumor metabolic response to the FAC regimen.
Section 1: Gemcitabine and its PET Surrogate, [¹⁸F]FAC
Gemcitabine is a nucleoside analog that acts as a chemotherapy agent by inhibiting DNA synthesis. [¹⁸F]FAC, a close structural analog of gemcitabine, has been investigated as a PET imaging surrogate to non-invasively assess the delivery and uptake of gemcitabine in tumors.
Experimental Data: [¹⁸F]FAC as a Surrogate for Gemcitabine
Studies in murine models of pancreatic cancer have demonstrated a strong correlation between the uptake of [¹⁸F]FAC and radiolabeled gemcitabine ([¹⁴C]gemcitabine). This suggests that [¹⁸F]FAC PET imaging can effectively predict the concentration of gemcitabine within a tumor.[1][2][3]
| Parameter | Finding | Reference |
| Correlation of Tumor Uptake (ex vivo) | A strong correlation was observed between the tumor-to-muscle ratios of [¹⁴C]gemcitabine and [¹⁸F]FAC across three patient-derived xenograft (PDX) models of pancreatic cancer. | [1][2] |
| Correlation Coefficient (R²) | The coefficient of determination (R²) for the correlation between [¹⁴C]gemcitabine and [¹⁸F]FAC tumor-to-muscle ratios was 0.78. | [1][2] |
| Correlation of PET Signal to Drug Uptake | A high correlation was also found between the tumor activity derived from [¹⁸F]FAC PET images and the ex vivo [¹⁴C]gemcitabine tumor activity. | [1][3] |
| Correlation Coefficient (R²) | The R² value for the correlation between [¹⁸F]FAC PET signal and ex vivo [¹⁴C]gemcitabine was 0.79. | [1][3] |
| Treatment-Induced Changes | In a study using PEGPH20 to enhance drug delivery, a 12% increase in tumor [¹⁸F]FAC uptake on PET/MR images corresponded to a significant increase in [¹⁴C]gemcitabine levels in KPC-derived tumors. | [1][2] |
Experimental Protocol: [¹⁸F]FAC and [¹⁴C]gemcitabine Co-injection in Pancreatic Cancer Xenografts[1][2][3]
-
Animal Models: NSG mice bearing patient-derived xenografts (PDX) of pancreatic cancer.
-
Radiotracers: [¹⁸F]FAC and [¹⁴C]gemcitabine were co-injected into the mice.
-
Intervention (Optional): Some cohorts received intravenous PEGylated recombinant human hyaluronidase (PEGPH20) or a vehicle 24 hours prior to tracer injection to modulate drug uptake.
-
Imaging: PET/MR imaging was performed for 1 hour after tracer administration.
-
Ex Vivo Analysis: Following imaging, animals were euthanized, and tumors and muscle tissues were collected to measure the activity of both ¹⁸F and ¹⁴C using a gamma counter and liquid scintillation counter, respectively.
-
Data Analysis: Correlation between [¹⁸F]FAC uptake (from both PET images and ex vivo counting) and [¹⁴C]gemcitabine uptake (from ex vivo counting) was determined using linear regression analysis.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of gemcitabine and the experimental workflow for validating [¹⁸F]FAC as a PET surrogate.
Section 2: FAC Regimen and [¹⁸F]FDG PET for Treatment Monitoring
The FAC regimen is a combination chemotherapy used, for instance, in the treatment of breast cancer. It consists of:
-
F luorouracil (5-FU): An antimetabolite that interferes with DNA synthesis.
-
A driamycin (Doxorubicin): An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
-
C yclophosphamide: An alkylating agent that cross-links DNA.
There is no single radiolabeled molecule that can act as a surrogate for the entire FAC regimen. Instead, PET imaging with [¹⁸F]FDG is commonly used to assess the metabolic response of tumors to this and other chemotherapy regimens. [¹⁸F]FDG is a glucose analog, and its uptake reflects the metabolic activity of cancer cells. A decrease in [¹⁸F]FDG uptake after treatment is indicative of a positive response.[4][5][6]
Experimental Data: [¹⁸F]FDG PET for Monitoring FAC Response
Numerous studies have demonstrated the utility of [¹⁸F]FDG PET in monitoring the response of various cancers, including breast cancer, to chemotherapy.
| Parameter | Finding | Reference |
| Early Response Prediction | A significant reduction in tumor metabolic activity as measured by [¹⁸F]FDG PET can be observed after the first or second cycle of chemotherapy in responding lesions. | [4] |
| Prognostic Value | A negative post-treatment [¹⁸F]FDG PET result is a powerful predictor of survival in metastatic breast cancer patients. | [4] |
| Correlation with Pathological Response | In the neoadjuvant setting for breast cancer, a decrease in [¹⁸F]FDG uptake has been shown to correlate with pathologic complete response (pCR). | [4][7] |
| Cutoff for Response | A decrease in [¹⁸F]FDG uptake ranging from 55% to 65% is often considered the optimal cutoff to distinguish between responding and non-responding tumors in breast cancer. | [4] |
Experimental Protocol: [¹⁸F]FDG PET for Monitoring Chemotherapy Response
-
Patient Population: Typically patients with locally advanced or metastatic cancer (e.g., breast cancer) scheduled for chemotherapy.
-
Baseline Scan: A baseline [¹⁸F]FDG PET/CT scan is performed before the initiation of the FAC regimen.
-
Follow-up Scans: Follow-up [¹⁸F]FDG PET/CT scans are performed at one or more time points during or after the completion of chemotherapy (e.g., after 2 cycles, or at the end of treatment).
-
Image Analysis: Changes in the maximum standardized uptake value (SUVmax) of the tumor between the baseline and follow-up scans are quantified.
-
Response Criteria: A significant decrease in SUVmax is interpreted as a metabolic response to therapy.
Signaling Pathway and Experimental Workflow
The FAC regimen targets multiple pathways to induce cancer cell death. The following diagram provides a simplified overview of the signaling pathways affected by the components of FAC.
Section 3: Comparative Summary
| Feature | [¹⁸F]FAC for Gemcitabine | [¹⁸F]FDG for FAC Regimen |
| Specificity | High: Directly images the uptake of a gemcitabine analog, providing a surrogate for drug delivery. | Low: Measures general metabolic activity (glucose uptake), which is an indirect marker of treatment effect. |
| Application | Predicting tumor drug concentration and potentially identifying patients likely to respond to gemcitabine. | Monitoring the overall metabolic response of a tumor to a combination chemotherapy regimen. |
| Mechanism Imaged | Drug transport and phosphorylation by deoxycytidine kinase. | Glucose transport and hexokinase activity. |
| Clinical Validation | Primarily preclinical; further clinical studies are needed. | Widely used in clinical practice for treatment monitoring of various cancers. |
| Limitations | Specific to gemcitabine and may not be applicable to other chemotherapies. | Changes in glucose metabolism can be influenced by factors other than tumor cell kill (e.g., inflammation). |
Conclusion
[¹⁸F]FAC PET imaging presents a promising and specific method for assessing the delivery and uptake of gemcitabine in tumors, with strong preclinical evidence supporting its use as a surrogate marker. In contrast, while not a direct surrogate for the FAC regimen, [¹⁸F]FDG PET is a well-established and clinically valuable tool for monitoring the overall metabolic response of tumors to this and other multi-agent chemotherapy regimens. The choice of PET imaging strategy should be guided by the specific clinical or research question being addressed: direct quantification of a specific drug's delivery versus a more general assessment of treatment-induced metabolic changes.
References
- 1. Predicting Gemcitabine Delivery by 18F-FAC PET in Murine Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting Gemcitabine Delivery by 18F-FAC PET in Murine Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. 18F-FDG PET/CT for Monitoring of Treatment Response in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of PET/CT for Evaluating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. academic.oup.com [academic.oup.com]
Unmasking the Specificity of Gemcitabine Triphosphate: A Comparative Guide for Researchers
For Immediate Release
A Detailed Analysis of Gemcitabine Triphosphate's Inhibitory Profile Compared to Other Nucleoside Analogs
This guide provides a comprehensive comparison of the inhibitory effects of this compound (dFdCTP), the active metabolite of the widely used anticancer agent gemcitabine, with other nucleoside analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the specificity of dFdCTP's interactions with its primary cellular targets, DNA polymerases and ribonucleotide reductase, supported by experimental data and detailed protocols.
Core Mechanism of Action: A Two-Pronged Attack
Gemcitabine, a prodrug, undergoes intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. These metabolites exert their cytotoxic effects through a dual mechanism: the incorporation of dFdCTP into DNA by DNA polymerases, leading to "masked chain termination," and the inhibition of ribonucleotide reductase (RNR) by dFdCDP, which depletes the pool of deoxynucleotides required for DNA synthesis. This self-potentiating mechanism enhances the efficacy of gemcitabine.
Comparative Inhibitory Effects on DNA Synthesis
This compound competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand. A key feature of gemcitabine's action is "masked chain termination," where after the incorporation of dFdCTP, one additional nucleotide is added before DNA synthesis is halted. This unique mechanism shields the incorporated drug from immediate excision by proofreading exonucleases.
In a comparative in vitro study using the DNA synthesome from MCF7 human breast cancer cells, dFdCTP was found to be significantly more potent at inhibiting SV40 DNA synthesis than cytarabine triphosphate (ara-CTP), another deoxycytidine analog. The concentration required to inhibit in vitro SV40 DNA synthesis by 50% (IC50) was 3 µM for dFdCTP, whereas it was 60 µM for ara-CTP.
| Nucleoside Analog Triphosphate | Target System | IC50 | Reference |
| This compound (dFdCTP) | In vitro SV40 DNA synthesis | 3 µM | |
| Cytarabine Triphosphate (ara-CTP) | In vitro SV40 DNA synthesis | 60 µM |
Interestingly, one study suggests that the triphosphate form of gemcitabine (dFdCTP) does not exhibit potent inhibition against DNA polymerases α, β, and γ, indicating that the inhibition of ribonucleotide reductase might be more critical for its antitumor activity. In contrast, ara-CTP is a known potent inhibitor of DNA polymerases α, δ, and ε.
Comparative Inhibitory Effects on Ribonucleotide Reductase
The diphosphate metabolite of gemcitabine, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. By inhibiting RNR, dFdCDP depletes the intracellular pool of dNTPs, which in turn enhances the incorporation of dFdCTP into DNA.
Direct assays on partially purified ribonucleoside diphosphate reductase demonstrated that 4 µM of dFdCDP was sufficient to cause 50% inhibition of the enzyme's activity.
| Nucleoside Analog Diphosphate | Target Enzyme | Concentration for 50% Inhibition | Reference |
| Gemcitabine Diphosphate (dFdCDP) | Ribonucleoside Diphosphate Reductase | 4 µM |
Signaling Pathways to Apoptosis
The cytotoxic effects of gemcitabine ultimately lead to the induction of apoptosis. In multiple myeloma cell lines, gemcitabine treatment has been shown to activate both caspase-8 and caspase-9, suggesting the involvement of both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways. This is accompanied by a decrease in mitochondrial membrane potential and cleavage of poly(ADP-ribose) polymerase (PARP). The apoptotic activity of gemcitabine requires caspase activation.
While both gemcitabine and cytarabine induce apoptosis, the upstream signaling and cellular responses can differ. For instance, in certain cancer cell lines, gemcitabine has demonstrated greater potency in inducing cell death compared to cytarabine.
Experimental Protocols
DNA Polymerase Inhibition Assay (General Protocol)
This assay measures the ability of a test compound (e.g., dFdCTP) to inhibit the activity of a specific DNA polymerase.
Materials:
-
Purified DNA polymerase (e.g., α, β, γ, δ, or ε)
-
Activated DNA template (e.g., calf thymus DNA treated with DNase I)
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP), one of which is radiolabeled (e.g., [³H]dTTP)
-
Test compound (e.g., dFdCTP, ara-CTP) at various concentrations
-
Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA template, and all four dNTPs (with one being radiolabeled).
-
Add varying concentrations of the test compound to different reaction tubes. Include a control with no inhibitor.
-
Initiate the reaction by adding the purified DNA polymerase.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA.
-
Precipitate the newly synthesized DNA on ice.
-
Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters.
-
Wash the filters with cold TCA and ethanol to remove unincorporated dNTPs.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Ribonucleotide Reductase Activity Assay (General Protocol)
This assay determines the inhibitory effect of a compound (e.g., dFdCDP) on the activity of ribonucleotide reductase.
Materials:
-
Partially purified or recombinant ribonucleotide reductase (RRM1/RRM2 subunits)
-
Substrate: [³H]CDP or [³H]ADP
-
Effector: ATP
-
Reducing agent: Dithiothreitol (DTT)
-
Test compound (e.g., dFdCDP) at various concentrations
-
Reaction buffer (containing HEPES, MgCl₂, ATP)
-
Snake venom phosphodiesterase
-
Dowex-1-borate columns
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and DTT.
-
Add the ribonucleotide reductase enzyme preparation.
-
Add varying concentrations of the test compound to different reaction tubes. Include a control with no inhibitor.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the reaction by adding the radiolabeled substrate (e.g., [³H]CDP).
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by boiling.
-
Treat the mixture with snake venom phosphodiesterase to convert the deoxynucleoside diphosphates to deoxynucleosides.
-
Separate the resulting deoxynucleosides from the ribonucleosides using Dowex-1-borate columns.
-
Measure the radioactivity of the eluted deoxynucleosides using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., gemcitabine) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound. Include untreated control wells.
-
Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control and determine the IC50 value.
Visualizing the Molecular Pathways and Experimental Workflows
To further elucidate the mechanisms discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Intracellular metabolism and mechanism of action of gemcitabine.
Caption: Gemcitabine-induced apoptosis signaling pathways.
Caption: Experimental workflow for DNA polymerase inhibition assay.
Unveiling the Apoptotic Power: A Comparative Guide to Gemcitabine Triphosphate and Other Chemotherapeutic Agents
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of gemcitabine triphosphate's role in inducing apoptosis, benchmarked against two other widely used chemotherapeutic agents: paclitaxel and doxorubicin. This document delves into the mechanisms of action, presents quantitative experimental data, and offers detailed protocols for key apoptosis assays.
Executive Summary
Gemcitabine, a nucleoside analog, exerts its cytotoxic effects primarily through its active metabolite, this compound (dFdCTP). Upon incorporation into DNA, dFdCTP inhibits DNA synthesis and triggers programmed cell death, or apoptosis. This guide validates the apoptotic-inducing role of this compound and objectively compares its performance with paclitaxel, a microtubule stabilizer, and doxorubicin, a topoisomerase inhibitor. The comparative analysis is supported by quantitative data from in vitro studies on various cancer cell lines, alongside detailed methodologies for crucial apoptosis detection assays.
Mechanism of Action: A Tale of Three Pathways
The induction of apoptosis is a key mechanism through which many chemotherapeutic agents eliminate cancer cells. While this compound, paclitaxel, and doxorubicin all converge on this common outcome, their initial cellular targets and signaling cascades differ significantly.
This compound: As a pyrimidine analog, gemcitabine's active triphosphate form gets incorporated into DNA. This leads to "masked chain termination," where after the incorporation of one more nucleotide, DNA polymerase is unable to proceed, leading to irreparable DNA damage and cell cycle arrest, primarily in the S-phase.[1][2] This DNA damage response subsequently activates intrinsic apoptotic pathways, characterized by the activation of caspase cascades.
Paclitaxel: This taxane-based drug targets the microtubules, essential components of the cell's cytoskeleton. Paclitaxel stabilizes microtubules, preventing their dynamic assembly and disassembly required for cell division.[3] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[3][4]
Doxorubicin: An anthracycline antibiotic, doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting topoisomerase II and preventing the re-ligation of DNA strands, which leads to DNA double-strand breaks.[5] Doxorubicin also generates reactive oxygen species (ROS), causing oxidative stress and further cellular damage that contributes to the activation of apoptotic pathways.[5]
Comparative Performance in Apoptosis Induction
To provide a quantitative comparison, we have summarized data from a study by Serrano et al., which evaluated the effects of gemcitabine, doxorubicin, and paclitaxel on apoptosis in different human breast cancer cell lines after 24 hours of treatment. The extent of apoptosis was determined by flow cytometry using 7-aminoactinomycin D (7AAD) staining.[1]
Table 1: Percentage of Apoptotic Cells Induced by Gemcitabine, Doxorubicin, and Paclitaxel in Breast Cancer Cell Lines [1]
| Cell Line | Drug (Concentration) | % Early Apoptotic Cells | % Late Apoptotic/Dead Cells |
| MDA-MB-231 | Control | 2.1 ± 0.5 | 3.2 ± 0.8 |
| Gemcitabine (1 µg/ml) | 15.4 ± 2.1 | 25.6 ± 3.4 | |
| Doxorubicin (0.5 µg/ml) | 18.2 ± 2.5 | 30.1 ± 4.1 | |
| Paclitaxel (0.1 µg/ml) | 20.5 ± 2.8 | 35.2 ± 4.5 | |
| MCF7 | Control | 1.8 ± 0.4 | 2.5 ± 0.6 |
| Gemcitabine (1 µg/ml) | 10.2 ± 1.5 | 18.4 ± 2.7 | |
| Doxorubicin (0.5 µg/ml) | 12.5 ± 1.8 | 22.3 ± 3.1 | |
| Paclitaxel (0.1 µg/ml) | 14.8 ± 2.1 | 25.7 ± 3.5 | |
| T47D | Control | 1.5 ± 0.3 | 2.1 ± 0.5 |
| Gemcitabine (1 µg/ml) | 8.9 ± 1.3 | 15.2 ± 2.4 | |
| Doxorubicin (0.5 µg/ml) | 10.1 ± 1.6 | 18.9 ± 2.8 | |
| Paclitaxel (0.1 µg/ml) | 12.3 ± 1.9 | 21.4 ± 3.2 |
Data is presented as mean ± standard deviation.
The study by Serrano et al. also assessed the cytotoxicity of these drugs using the MTT assay after 72 hours of exposure.[1]
Table 2: IC50 Values of Gemcitabine, Doxorubicin, and Paclitaxel in Breast Cancer Cell Lines [1]
| Cell Line | Gemcitabine (µg/ml) | Doxorubicin (µg/ml) | Paclitaxel (µg/ml) |
| MDA-MB-231 | 0.004 | 0.02 | 0.001 |
| MCF7 | 0.008 | 0.05 | 0.005 |
| T47D | 0.01 | 0.08 | 0.008 |
IC50 represents the concentration of a drug that is required for 50% inhibition of cell viability.
Key Apoptosis-Related Protein Expression
Generally, treatment with gemcitabine, paclitaxel, and doxorubicin leads to:
-
Downregulation of Bcl-2: An anti-apoptotic protein.
-
Upregulation of Bax: A pro-apoptotic protein.
-
Increased Cleavage of Caspase-3: A key executioner caspase in the apoptotic cascade.
Table 3: General Effects on Key Apoptosis-Related Proteins
| Drug | Effect on Bcl-2 | Effect on Bax | Effect on Cleaved Caspase-3 |
| Gemcitabine | Decrease | Increase | Increase |
| Paclitaxel | Decrease | Increase | Increase |
| Doxorubicin | Decrease | Increase | Increase |
Note: The magnitude of these changes can vary depending on the cell line, drug concentration, and exposure time.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved, the following diagrams have been generated using Graphviz.
Caption: this compound's apoptotic signaling pathway.
Caption: Apoptotic pathways of paclitaxel and doxorubicin.
Caption: General experimental workflow for apoptosis assays.
Experimental Protocols
Detailed methodologies for key apoptosis assays are provided below.
Annexin V-FITC Apoptosis Assay
This assay identifies one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line of interest using the desired chemotherapeutic agent and include an untreated control.
-
Harvest the cells by centrifugation and wash them once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TdT Reaction Buffer
-
TdT Enzyme
-
FITC-dUTP
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat cells with the chemotherapeutic agent.
-
Harvest and wash the cells with PBS.
-
Fix the cells in Fixation Buffer for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 2-5 minutes on ice.
-
Wash the cells with PBS.
-
Resuspend the cells in TdT Reaction Buffer.
-
Add TdT enzyme and FITC-dUTP to the cell suspension and incubate for 60 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Analyze the cells by fluorescence microscopy or flow cytometry.
Interpretation:
-
Fluorescently labeled (TUNEL-positive) cells are undergoing apoptosis.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cell Lysis Buffer
-
Caspase-3 Substrate (e.g., DEVD-pNA or a fluorogenic substrate)
-
2X Reaction Buffer
-
Microplate reader
Procedure:
-
Induce apoptosis in cells and prepare a cell lysate using the Cell Lysis Buffer.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add a specific amount of protein lysate to each well.
-
Prepare the reaction mix by combining the 2X Reaction Buffer and the Caspase-3 substrate.
-
Add the reaction mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
Interpretation:
-
An increase in absorbance or fluorescence compared to the control indicates an increase in caspase-3 activity and apoptosis.
Conclusion
This compound is a potent inducer of apoptosis, primarily through the induction of DNA damage and subsequent activation of intrinsic apoptotic pathways. When compared to other widely used chemotherapeutic agents like paclitaxel and doxorubicin, the efficacy of gemcitabine in inducing apoptosis is cell-line dependent. While paclitaxel and doxorubicin may show greater potency in certain cancer types, gemcitabine remains a cornerstone of treatment for various solid tumors. The choice of apoptotic agent should be guided by the specific cancer type, its molecular characteristics, and the desired therapeutic outcome. The experimental protocols provided in this guide offer a standardized approach for researchers to validate and compare the apoptotic-inducing capabilities of these and other novel anti-cancer compounds.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Comparative benefits of Nab-paclitaxel over gemcitabine or polysorbate-based docetaxel in experimental pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Combination of gemcitabine antagonizes antitumor activity of paclitaxel through prevention of mitotic arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Gemcitabine Triphosphate: A Procedural Guide
The proper disposal of Gemcitabine triphosphate, a potent antineoplastic agent, is a critical component of laboratory safety and environmental protection.[1] Due to its cytotoxic, mutagenic, and teratogenic properties, all materials contaminated with this compound must be handled as hazardous waste.[1][2] Adherence to strict disposal protocols is essential to minimize exposure risks for researchers and prevent environmental contamination.[3]
This guide provides a step-by-step operational plan for the safe handling and disposal of this compound waste, in accordance with federal and local regulations for hazardous drug disposal.[4][5]
Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, it is imperative to have a designated and properly labeled waste collection system in place. All personnel handling the compound or its waste must be trained in safe handling procedures and wear appropriate Personal Protective Equipment (PPE).[6][7]
Required Personal Protective Equipment (PPE):
-
Gloves: Double gloving with chemotherapy-rated nitrile or latex gloves is required.[8]
-
Gown: A disposable, lint-free gown with a solid front and long sleeves.
-
Respiratory Protection: An N100 respirator should be used if there is a risk of generating aerosols or handling the powdered form of the compound.[8]
Any PPE that comes into contact with this compound must be disposed of as contaminated waste immediately after use.[8]
Step-by-Step Disposal Procedure
The primary determinant for the disposal pathway is the concentration of the chemotherapy agent in the waste material. Waste is categorized as either "Trace" or "Bulk" chemotherapy waste.[9]
Step 1: Waste Categorization
-
Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they retain no more than 3% of the original product's weight.[9][10] Examples include:
-
Bulk Chemotherapy Waste: This category includes materials that are more than residually contaminated.[9] Examples include:
Step 2: Waste Segregation and Containment
Proper segregation at the point of generation is crucial for safety and compliance. Use designated, color-coded containers for each waste stream.[12]
-
Trace "Soft" Waste (Non-Sharps):
-
Trace Sharps Waste:
-
Bulk Waste (Liquids and Solids):
Step 3: Storage and Final Disposal
-
Storage: All waste containers should be sealed when not in use and stored in a secure, designated area away from general traffic.[4]
-
Disposal: The required final disposal method for all categories of chemotherapy waste is incineration performed by a licensed hazardous waste management company.[4][11][12] Do not dispose of any this compound waste in regular trash or down the drain.[14]
Quantitative Data for Disposal Categorization
The following table summarizes the key quantitative threshold for distinguishing between trace and bulk chemotherapy waste, as defined by the Resource Conservation and Recovery Act (RCRA).
| Waste Category | Quantitative Threshold | Examples | Required Container |
| Trace Waste | Contains ≤ 3% of the original net weight of the drug.[9][10] | Empty drug vials, used IV bags and tubing, contaminated PPE.[10] | Yellow bags or sharps containers labeled for incineration.[9][11] |
| Bulk Waste | Contains > 3% of the original net weight of the drug.[10] | Partially used vials, spill cleanup materials, grossly contaminated PPE.[10][12] | Black containers labeled as hazardous waste.[9][12] |
Experimental Protocols: Spill Management
In the event of a this compound spill, immediate action is required to contain the area and prevent exposure.
-
Alert Personnel: Immediately notify others in the area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before cleaning, put on a full set of the required PPE, including double gloves, a gown, eye protection, and a respirator.
-
Contain the Spill: Use a chemotherapy spill kit. For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Clean the Area: Working from the outside in, carefully clean the contaminated surface.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and used PPE, are considered bulk chemotherapy waste and must be placed in a black hazardous waste container.[12]
-
Decontaminate: After removing the bulk of the spill, decontaminate the area according to your institution's specific procedures for cytotoxic agents.
-
Report: Document and report the spill according to your facility's safety protocols.
Diagrams and Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for this compound waste segregation and disposal.
References
- 1. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 2. fishersci.com [fishersci.com]
- 3. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 4. osha.gov [osha.gov]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. hse.gov.uk [hse.gov.uk]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 9. medprodisposal.com [medprodisposal.com]
- 10. Chemotherapy Waste: Know Your D-List Details | TriHaz Solutions [trihazsolutions.com]
- 11. hsrm.umn.edu [hsrm.umn.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Logistical Information for Handling Gemcitabine Triphosphate
For researchers, scientists, and drug development professionals, ensuring safety and procedural accuracy when handling potent compounds like Gemcitabine triphosphate is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient laboratory environment.
Hazard Identification and Data
Gemcitabine is classified as a hazardous substance with multiple health risks. It is crucial to be aware of its potential effects.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity - Oral | H302 | Harmful if swallowed[1] |
| Acute Toxicity - Dermal | H312 | Harmful in contact with skin[1] |
| Skin Irritation | H315 | Causes skin irritation[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation[1][2] |
| Germ Cell Mutagenicity | H340 | May cause genetic defects[1] |
| Carcinogenicity | H351 | Suspected of causing cancer[1] |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure[1] |
| Hazardous to the Aquatic Environment (Chronic) | H411 | Toxic to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE)
The correct use of PPE is the primary defense against exposure to this compound. All personnel handling this substance must be trained in the proper donning and doffing of PPE.[3]
Recommended PPE for Handling this compound:
-
Gloves: Double gloving with chemotherapy-tested nitrile gloves is strongly recommended.[4][5] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[4] Gloves should be changed immediately if they become contaminated or damaged.[6]
-
Gowns: A disposable, long-sleeved, solid-front gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is required.[4][7] Gowns should have tight-fitting cuffs.[8]
-
Eye and Face Protection: Safety goggles and a full-face shield should be worn whenever there is a risk of splashing or aerosol generation.[4][6][9]
-
Respiratory Protection: A NIOSH-certified N95 or higher respirator is recommended, especially when handling the powdered form of the compound or when there is a potential for aerosolization outside of a containment device.[5][9][10]
-
Sleeve Covers: For added protection, disposable sleeve covers made of polyethylene-coated polypropylene or a similar laminate material can be worn over the gown sleeves.[5][8][9]
Below is a diagram illustrating the proper arrangement of Personal Protective Equipment.
Caption: Diagram of recommended Personal Protective Equipment.
Experimental Protocols: Handling and Preparation
All handling of this compound should occur in a designated area, such as a chemical fume hood or a Class II, Type B2 biosafety cabinet, to minimize exposure.[11] The work surface should be covered with a plastic-backed absorbent pad.[12]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary materials, including PPE, spill kits, and waste containers, are readily available.
-
Donning PPE: Put on all required PPE in the correct order.
-
Handling: Conduct all manipulations of this compound within a certified containment device.
-
Cleaning: After each procedure, decontaminate the work area. The immediate laboratory work area should be cleaned with water and detergent soap.[8]
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment.
-
Disposal: Dispose of all contaminated materials in designated hazardous waste containers.
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure. Waste should be segregated into "trace" and "bulk" categories.[13]
-
Trace Chemotherapy Waste: This includes items with less than 3% of the original drug volume remaining, such as empty vials, syringes, IV bags, and contaminated PPE.[13][14] This waste should be placed in designated yellow chemotherapy waste containers for incineration.[15]
-
Bulk Chemotherapy Waste: This category includes unused or partially used vials of this compound and materials from cleaning up spills.[13] Bulk waste must be disposed of as hazardous chemical waste in designated black containers.[13][16]
All sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container specifically labeled for chemotherapy waste.[15]
The following diagram outlines the logical workflow for handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. qualia-bio.com [qualia-bio.com]
- 4. aaha.org [aaha.org]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. halyardhealth.com [halyardhealth.com]
- 7. Cytotoxic Drug Safety [tru.ca]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancercareontario.ca [cancercareontario.ca]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 12. kingstonhsc.ca [kingstonhsc.ca]
- 13. medprodisposal.com [medprodisposal.com]
- 14. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 15. hsrm.umn.edu [hsrm.umn.edu]
- 16. web.uri.edu [web.uri.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
